molecular formula C8H7FO3 B1333263 2-fluoro-3-(hydroxymethyl)benzoic Acid CAS No. 481075-37-0

2-fluoro-3-(hydroxymethyl)benzoic Acid

Cat. No.: B1333263
CAS No.: 481075-37-0
M. Wt: 170.14 g/mol
InChI Key: VZUWHOMAXWKXOF-UHFFFAOYSA-N
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Description

2-fluoro-3-(hydroxymethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWHOMAXWKXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379058
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-37-0
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 2-Fluoro-3-(hydroxymethyl)benzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for enhancing the pharmacological profiles of therapeutic candidates. While many fluorinated building blocks are commercially available, some of the most strategically valuable intermediates require targeted synthesis. This guide focuses on one such compound: 2-fluoro-3-(hydroxymethyl)benzoic acid. This molecule, a trifunctional scaffold, is not typically found in commercial catalogs and lacks a dedicated CAS number. Instead, it is best understood as a direct and crucial synthetic derivative of its aldehyde precursor, 2-fluoro-3-formylbenzoic acid. We provide a comprehensive overview of its synthesis, purification, analytical characterization, and strategic applications, offering researchers and drug development professionals a practical framework for leveraging its unique chemical architecture to accelerate the discovery of novel therapeutics.

Compound Identification and Physicochemical Profile

A crucial first step in working with any chemical entity is its unambiguous identification. As noted, this compound is best accessed via its precursor.

Key Precursor: 2-Fluoro-3-formylbenzoic acid[1][2][3]

  • CAS Number: 1289043-16-8

  • Molecular Formula: C₈H₅FO₃

  • Molecular Weight: 168.12 g/mol

Target Compound: this compound

  • CAS Number: Not Assigned

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol [4]

  • IUPAC Name: this compound

  • InChI Key: IYKWCHKBOKMSGF-UHFFFAOYSA-N (Isomer dependent)

The following table summarizes the known properties of the precursor and the predicted properties of the target compound, providing a useful comparison for experimental work.

Property2-Fluoro-3-formylbenzoic acid (Precursor)This compound (Target)
CAS Number 1289043-16-8[1][3]Not Assigned
Molecular Weight 168.12 g/mol [3]170.14 g/mol [4]
Appearance White to off-white solid (Typical)White to off-white solid (Predicted)
Melting Point Data not widely published; expected >150 °CPredicted to be higher than precursor
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH)Soluble in polar organic solvents; likely increased aqueous solubility
Key Functional Groups Carboxylic Acid, Aldehyde, FluoroCarboxylic Acid, Primary Alcohol, Fluoro

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the selective reduction of the aldehyde group on the readily available precursor, 2-fluoro-3-formylbenzoic acid.

Experimental Rationale (Causality): The primary challenge in this synthesis is chemoselectivity. The molecule contains two reducible functional groups: an aldehyde and a carboxylic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would non-selectively reduce both groups, leading to the diol. Therefore, a milder reducing agent is required. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is highly effective at reducing aldehydes and ketones at low temperatures while leaving carboxylic acids intact, thus ensuring the desired product is formed with high fidelity. The choice of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent quenching steps.

Detailed Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-fluoro-3-formylbenzoic acid (e.g., 5.0 g) in anhydrous methanol (approx. 10-15 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. A typical molar excess of 1.1 to 1.5 equivalents is used to ensure complete conversion. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄. Continue adding HCl until the pH of the solution is acidic (~pH 2-3). This step also protonates the carboxylate salt to precipitate the desired carboxylic acid product.

  • Isolation: The product will typically precipitate as a white solid. If precipitation is incomplete, the methanol can be removed under reduced pressure. The resulting aqueous residue is then extracted with an organic solvent like ethyl acetate (3x volumes).

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture). Alternatively, the combined organic extracts from the liquid-liquid extraction are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue can be purified via flash column chromatography if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_purification Purification SM 2-Fluoro-3-formylbenzoic Acid (CAS: 1289043-16-8) Reagents 1. NaBH4, Methanol, 0°C 2. 1M HCl (aq) Workup SM->Reagents Product This compound Precipitation Precipitation / Extraction Product->Precipitation Reagents->Product Recrystallization Recrystallization or Column Chromatography

Caption: Synthetic route from aldehyde precursor to target alcohol.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system of analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most informative technique. A successful reaction is confirmed by the complete disappearance of the characteristic aldehyde proton singlet at δ 9.5-10.5 ppm and the appearance of a new singlet or doublet corresponding to the benzylic protons of the -CH₂OH group at approximately δ 4.5-5.0 ppm. The alcohol proton (-OH) will appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbon signal (δ 190-200 ppm) will be absent, replaced by a new signal for the methylene carbon at δ 60-65 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretching band from the alcohol and carboxylic acid groups (~3400-2500 cm⁻¹). The carboxylic acid C=O stretch will remain prominent (~1700 cm⁻¹).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight. The analysis should show a parent ion peak corresponding to the calculated mass of the product (m/z = 171.0 [M+H]⁺ or 169.0 [M-H]⁻).

Analytical TechniquePrecursor (Expected)Target Compound (Expected)Confirmation Criteria
¹H NMR (δ, ppm) ~10.0 (s, 1H, -CHO)~4.7 (s, 2H, -CH₂OH)Disappearance of aldehyde proton, appearance of methylene protons.
¹³C NMR (δ, ppm) ~195 (-CHO)~62 (-CH₂OH)Disappearance of aldehyde carbon, appearance of alcohol carbon.
FT-IR (cm⁻¹) ~2720 (Aldehyde C-H)~3300 (Broad O-H)Loss of aldehyde C-H stretch, gain of broad alcohol O-H stretch.
Mass (m/z [M-H]⁻) 167.0169.0Correct molecular ion peak observed.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its trifunctional nature, which provides medicinal chemists with three distinct and chemically orthogonal handles for molecular elaboration in a drug discovery program.

  • The Fluoro Group: The strategic placement of fluorine is a well-established tactic in drug design.[5] It serves as a bioisostere for a hydrogen atom but with profound electronic differences. Its primary roles are to block metabolic oxidation at that position, thereby increasing the compound's half-life, and to modulate the acidity (pKa) of the nearby carboxylic acid, which can fine-tune target binding interactions.

  • The Carboxylic Acid Group: This is a versatile functional group that can act as a key pharmacophore, forming critical hydrogen bonds or ionic interactions with amino acid residues (e.g., arginine, lysine) in a protein's active site. It is also a primary handle for creating ester prodrugs to improve bioavailability or for forming amide bonds to build larger, more complex molecules.

  • The Hydroxymethyl Group: The primary alcohol provides another vector for modification. It can be converted into an ether to explore new binding pockets, esterified to create dual-action prodrugs, or oxidized back to the aldehyde to serve as a linchpin for reactions like reductive amination or Wittig reactions.

This multi-handle architecture makes the compound an ideal starting point or intermediate for synthesizing libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Diagram of Medicinal Chemistry Applications

Applications cluster_mods Potential Modifications Scaffold This compound Fluoro Carboxylic Acid Hydroxymethyl Mod_F Metabolic Blocking pKa Modulation Scaffold:f0->Mod_F Blocks Oxidation Mod_C Amide Coupling Ester Prodrugs Target Binding Scaffold:f1->Mod_C Coupling Handle Mod_H Ether Synthesis Esterification Oxidation to Aldehyde Scaffold:f2->Mod_H Derivatization Site

Caption: Orthogonal handles for drug discovery derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures can be established based on the known hazards of its precursor and related fluorinated aromatic acids.[4][6]

  • Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is stable under normal storage conditions.[6]

Conclusion

This compound represents a high-value synthetic intermediate for researchers engaged in cutting-edge drug discovery. Its value is defined not by its commercial availability, but by the strategic chemical potential unlocked upon its synthesis from 2-fluoro-3-formylbenzoic acid. The trifunctional scaffold offers a rich platform for generating molecular diversity, enabling the systematic exploration of structure-activity relationships. By understanding and applying the synthetic and analytical protocols detailed in this guide, research and development teams can effectively harness this powerful building block to engineer and optimize the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tyger Scientific Inc. (n.d.). 2-Fluoro-3-hydroxy-benzoic acid – [91658-92-3]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-formylbenzoic acid (C8H5FO3). Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]

  • PCC Group. (n.d.). CAS Number 85536-23-8. Retrieved from [Link]

Sources

2-fluoro-3-(hydroxymethyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-(hydroxymethyl)benzoic Acid: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, analytical validation, and significance as a building block in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Part 1: Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom and a hydroxymethyl group at the 2 and 3 positions, respectively. These substitutions are not merely additions; they fundamentally dictate the molecule's steric and electronic properties, influencing its reactivity, solubility, and potential as a precursor in complex syntheses.

The primary identifier of this molecule on a macroscopic scale is its molecular weight. The molecular weight of this compound is 170.14 g/mol . This value is derived from its molecular formula, C₈H₇FO₃, and is a cornerstone for all stoichiometric calculations in synthesis and quantitative analysis.

Key Data Summary
PropertyValueSource
Molecular Weight 170.14 g/mol [1]
Molecular Formula C₈H₇FO₃[2]
CAS Number 481075-37-0[2][3]
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)F)CON/A
IUPAC Name This compound[2]
Chemical Structure Visualization

Caption: 2D structure of this compound.

Part 2: The Logic of Functional Groups: Causality and Reactivity

The utility of this compound in drug development stems directly from the interplay of its three functional groups. Understanding this relationship is key to predicting its behavior in synthetic reactions.

  • Carboxylic Acid (-COOH): This is the primary reactive site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. Its acidity is modulated by the adjacent fluorine atom.

  • Fluorine (-F): As a highly electronegative atom, the ortho-fluorine substituent acts as a weak electron-withdrawing group via induction. This can influence the pKa of the carboxylic acid. Furthermore, fluorine substitution is a common strategy in drug design to block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a derivative drug candidate.

  • Hydroxymethyl (-CH₂OH): This primary alcohol provides another reactive handle. It can be oxidized to an aldehyde for further elaboration or used in ether or ester linkages, offering a distinct connection point compared to the carboxylic acid.

The steric hindrance introduced by having three adjacent substituents on the benzene ring is a critical consideration for reaction planning.

Functional Group Interplay Diagram

G cluster_molecule This compound cluster_properties Chemical Properties & Reactivity COOH Carboxylic Acid Reactivity Primary site for Amide Coupling COOH->Reactivity Enables F Fluorine Metabolism Metabolic Blocking F->Metabolism Enables pKa Modulates Acidity (pKa) F->pKa Influences CH2OH Hydroxymethyl Handle Secondary Reactive Handle (Ether/Ester formation) CH2OH->Handle Provides

Caption: Relationship between functional groups and chemical properties.

Part 3: Protocol for Molecular Weight Verification via Mass Spectrometry

To ensure trustworthiness, any experimental work must be self-validating. The definitive technique for confirming the molecular weight of a pure compound is mass spectrometry. The protocol below describes a standard workflow using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for acidic molecules like this one.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation (1 mg/mL Stock):

    • Accurately weigh 1.0 mg of this compound using an analytical balance.

    • Dissolve the solid in 1.0 mL of a suitable solvent (e.g., Methanol or Acetonitrile) in a clean glass vial. Vortex until fully dissolved. Causality: A clear solution is critical to prevent clogging of the MS inlet.

  • Dilution to Working Concentration (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

    • Add 990 µL of the solvent to achieve a final concentration of 10 µg/mL. Causality: High concentrations can cause ion suppression and detector saturation. Dilution ensures a clean signal.

  • Instrumentation and Ionization:

    • Set up a High-Resolution Mass Spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Select Electrospray Ionization (ESI) in Negative Ion Mode . Causality: The carboxylic acid will readily lose a proton (H+) to form a negatively charged [M-H]⁻ ion, which is easily detected in this mode.

    • Infuse the sample directly or via a Liquid Chromatography (LC) system at a flow rate of 5-10 µL/min.

  • Data Acquisition and Analysis:

    • Acquire data over a mass range of m/z 50-500.

    • Look for the primary ion peak corresponding to the deprotonated molecule [M-H]⁻.

    • Expected Result: The theoretical mass of the [M-H]⁻ ion is the molecular weight (170.139) minus the mass of a proton (1.008), resulting in an expected m/z of 169.131 . High-resolution instruments should detect this mass with an error of <5 ppm.

Mass Spectrometry Workflow Diagram

G A 1. Sample Weighing (1.0 mg) B 2. Dissolution (1.0 mL Solvent) A->B C 3. Dilution (1:100) B->C D 4. ESI-MS Analysis (Negative Ion Mode) C->D E 5. Data Processing D->E F Result: [M-H]⁻ Ion Expected m/z = 169.13 E->F

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Part 4: Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a valuable intermediate or building block . Its utility is analogous to other specialized chemicals like 2-Fluoro-3-methylbenzoic acid, which serve as foundational pieces for constructing more complex molecules.[4]

  • Scaffold for Novel Compounds: In drug discovery, researchers seek novel chemical scaffolds to explore new biological activities. This molecule provides a synthetically versatile platform. The carboxylic acid can be coupled with various amines to generate a library of amides, while the hydroxymethyl group can be modified to explore different structural spaces.

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. Its relatively low molecular weight and distinct functional groups allow it to be used as a "fragment" to probe the binding pockets of target proteins. Hits can then be elaborated into more potent leads.

Part 5: Safety and Handling Protocols

While specific safety data for the 3-hydroxymethyl isomer is not widely published, data for the closely related isomer, 2-fluoro-5-(hydroxymethyl)benzoic acid (CAS 481075-38-1), provides a reliable proxy for handling procedures.[5][6] Standard laboratory precautions should always be observed.

GHS Hazard Information (Based on Isomer Data)
Hazard ClassStatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Target Organ ToxicityMay cause respiratory irritationH335

Source:[6]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its precise molecular weight of 170.14 g/mol and the strategic placement of its fluoro, hydroxymethyl, and carboxyl functional groups. This guide has detailed its core properties, outlined a self-validating protocol for molecular weight confirmation, and contextualized its application in modern chemical synthesis and drug discovery. Adherence to rigorous analytical methods and safety protocols is paramount when utilizing this and other high-value chemical building blocks.

References

  • LookChem. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link][4]

  • PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link][3]

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A Technical Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery: A Deep Dive into 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Isomeric Specificity

In the precise world of chemical synthesis and drug development, isomeric specificity is paramount. The initial topic of inquiry, "2-fluoro-3-(hydroxymethyl)benzoic acid," does not correspond to a readily available compound in major chemical catalogs or databases. However, a structurally related and commercially significant isomer, 2-fluoro-5-(hydroxymethyl)benzoic acid , serves as an excellent case study. This guide will therefore focus on this well-documented analog, providing the in-depth technical insights applicable to researchers in the field. This pivot underscores a critical aspect of synthetic strategy: the selection of viable, accessible building blocks to achieve research objectives.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] Benzoic acid derivatives, possessing a key carboxylic acid functional group for hydrogen bonding or further derivatization, are invaluable scaffolds. The compound 2-fluoro-5-(hydroxymethyl)benzoic acid combines these features, presenting a trifunctional scaffold: a fluorinated aromatic ring for metabolic modulation, a carboxylic acid for polar interactions or amide coupling, and a hydroxymethyl group as a versatile handle for further chemical elaboration.

cluster_title compound_img

Caption: 2D structure of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The key identifiers and properties for 2-fluoro-5-(hydroxymethyl)benzoic acid are consolidated below.

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name 2-fluoro-5-(hydroxymethyl)benzoic acid[5][6]
CAS Number 481075-38-1[5]
Molecular Formula C₈H₇FO₃[5]
Molecular Weight 170.14 g/mol [5]
Canonical SMILES C1=CC(=C(C=C1CO)C(=O)O)F[5]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[5][6]
Table 2: Physicochemical Data
PropertyValueSource
Physical State Solid[7]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Note: Comprehensive experimental physicochemical data for this compound is not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis and Characterization

While 2-fluoro-5-(hydroxymethyl)benzoic acid is commercially available, understanding its synthesis is crucial for designing derivatives or scaling up production. Below is a proposed, logical synthetic pathway starting from a common precursor.

Proposed Retrosynthetic Pathway

A plausible approach involves the selective oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid. Direct oxidation can be challenging; therefore, a common and reliable strategy is via benzylic bromination followed by hydrolysis.

G start 2-Fluoro-5-methylbenzoic acid intermediate 5-(Bromomethyl)-2-fluorobenzoic acid start->intermediate NBS, AIBN CCl₄, Δ product 2-Fluoro-5-(hydroxymethyl)benzoic acid intermediate->product H₂O, NaHCO₃ or Acetate Hydrolysis G core 2-Fluoro-5-(hydroxymethyl) benzoic acid COOH Carboxylic Acid (-COOH) core->COOH H-bond donor/acceptor Amide/Ester formation OH Hydroxymethyl (-CH₂OH) core->OH Derivatization site (ether, ester) Modulates solubility F Fluorine (-F) core->F Metabolic shield (blocks oxidation) Modulates pKa, lipophilicity Ring Aromatic Ring core->Ring π-stacking interactions Scaffold for substitution

Caption: Functional roles of the pharmacophoric elements.

  • Metabolic Stability: The fluorine atom at the 2-position can act as a "metabolic shield," preventing enzymatic hydroxylation at that position, which is a common metabolic pathway for aromatic rings. This can increase the in vivo half-life of a drug. [1]* Scaffold for Synthesis: The carboxylic acid is readily converted to amides, esters, or other bioisosteres to explore structure-activity relationships (SAR). The hydroxymethyl group can be oxidized to an aldehyde for reductive amination or converted to an ether or ester to probe different binding pockets.

  • Intermediate in API Synthesis: While specific public examples are proprietary, this scaffold is suitable for the synthesis of inhibitors for various enzyme classes (e.g., kinases, proteases) where a substituted benzoic acid moiety is known to be a key binding element.

Safety and Handling

As a laboratory chemical, 2-fluoro-5-(hydroxymethyl)benzoic acid requires careful handling. The following information is derived from its Safety Data Sheet (SDS). [5][7]

Table 3: GHS Hazard Classification
PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation. [7]H319: Causes serious eye irritation. [7]H335: May cause respiratory irritation. [5][7]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [7][8]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A laboratory coat. [9][10]3. Handling Practices: Avoid generating dust. [7]Do not breathe dust or mists. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [7]* Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [9]* Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice. [7]

Storage
  • Store in a cool, dry, and well-ventilated place. [8]* Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. [7]

Conclusion

2-Fluoro-5-(hydroxymethyl)benzoic acid stands as a prime example of a strategically designed chemical building block for modern drug discovery. Its trifunctional nature provides a rich platform for synthetic elaboration, enabling researchers to systematically investigate structure-activity relationships. By understanding its synthesis, properties, and safe handling requirements, scientists can effectively leverage this and similar fluorinated intermediates to engineer the next generation of therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774491, 2-Fluoro-5-(hydroxymethyl)benzoic acid. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593637, 2-Fluoro-3-hydroxybenzoic acid. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Tyger Scientific Inc. (n.d.). 2-Fluoro-3-hydroxy-benzoic acid - [91658-92-3]. Retrieved from Tyger Scientific. [Link]

  • Autechem. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from Autechem. [Link]

  • National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from PMC - NIH. [Link]

  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Autechem. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from Autechem. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from the NIST WebBook. [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from the NIST WebBook. [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from PubMed. [Link]

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A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to pharmacologically active compounds.[1] this compound is a valuable building block in this endeavor, possessing three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a fluorine atom—that allow for diverse synthetic transformations. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process.

Strategic Approach to Synthesis: A Two-Step Conversion

The most efficient and logical synthetic route to this compound commences with the commercially available starting material, 2-fluoro-3-methylbenzoic acid.[2][3][4] This approach involves a two-step transformation of the methyl group to a hydroxymethyl group via a benzylic bromination followed by hydrolysis. This strategy is predicated on the unique reactivity of the benzylic position, which is activated towards free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.[5]

The overall synthetic workflow can be visualized as follows:

start 2-Fluoro-3-methylbenzoic Acid intermediate 2-Fluoro-3-(bromomethyl)benzoic Acid start->intermediate Benzylic Bromination (NBS, AIBN) end This compound intermediate->end Hydrolysis (H2O, NaHCO3)

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Benzylic Bromination of 2-Fluoro-3-methylbenzoic Acid

The initial step focuses on the selective bromination of the methyl group of 2-fluoro-3-methylbenzoic acid. The reagent of choice for this transformation is N-bromosuccinimide (NBS), a crystalline solid that provides a low, constant concentration of bromine radicals, thereby minimizing side reactions such as aromatic bromination.[5][6] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating.

The mechanism of this free-radical chain reaction is well-established and proceeds through three key stages: initiation, propagation, and termination. The propagation steps are crucial, involving the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical, which then reacts with molecular bromine to yield the desired product and another bromine radical to continue the chain.[5]

Experimental Protocol: Benzylic Bromination

Materials:

Reagent/SolventCAS NumberMolecular FormulaAmountMolar Equiv.
2-Fluoro-3-methylbenzoic acid315-31-1C₈H₇FO₂10.0 g1.0
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂12.7 g1.1
Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄0.5 g0.05
Carbon Tetrachloride (CCl₄)56-23-5CCl₄200 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-methylbenzoic acid (10.0 g), N-bromosuccinimide (12.7 g), and azobisisobutyronitrile (0.5 g).

  • Add carbon tetrachloride (200 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the solid residue with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzoic acid as a solid. This crude product can often be used in the next step without further purification.

Part 2: Hydrolysis of 2-Fluoro-3-(bromomethyl)benzoic Acid

The second and final step is the conversion of the bromomethyl group to a hydroxymethyl group via hydrolysis. This nucleophilic substitution reaction is typically carried out in the presence of water and a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid (HBr) generated during the reaction. The use of a biphasic solvent system or a co-solvent may be employed to enhance the solubility of the starting material.

Experimental Protocol: Hydrolysis

Materials:

Reagent/SolventMolecular FormulaAmount
Crude 2-Fluoro-3-(bromomethyl)benzoic acidC₈H₆BrFO₂From previous step
Sodium Bicarbonate (NaHCO₃)NaHCO₃1.5 molar equivalents
Water (H₂O)H₂O150 mL
Ethyl AcetateC₄H₈O₂100 mL
Hydrochloric Acid (HCl), 1 MHClAs needed

Procedure:

  • To the crude 2-fluoro-3-(bromomethyl)benzoic acid in a round-bottom flask, add water (150 mL) and sodium bicarbonate (1.5 molar equivalents).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous solution to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product as a crystalline solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the CH₂ of the hydroxymethyl group, the OH of the hydroxymethyl group, and the OH of the carboxylic acid.
¹³C NMR Peaks corresponding to the aromatic carbons, the CH₂ of the hydroxymethyl group, and the carbonyl carbon of the carboxylic acid.
Mass Spec. Molecular ion peak corresponding to the mass of this compound.
Melting Point A sharp melting point range, indicative of high purity.

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically. Store in a cool place away from heat and light.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE. Consider substituting with a less toxic solvent if possible, although CCl₄ is classic for these reactions.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and efficient method for obtaining this valuable building block. By starting with the readily available 2-fluoro-3-methylbenzoic acid and employing a two-step sequence of benzylic bromination followed by hydrolysis, researchers can access this compound in good yield and purity. The detailed protocols and mechanistic explanations are intended to empower scientists in drug discovery and development with a robust synthetic tool for the creation of novel fluorinated molecules.

References

  • Wu, G. et al. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 8, 589. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

Sources

2-fluoro-3-(hydroxymethyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzoic acid

Introduction

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a hydroxymethyl (alcohol) group, and a fluorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased bioavailability, and modulated binding affinity.[1][2][3][4] This guide provides a detailed overview of the chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Properties

The fundamental characteristics of a molecule are critical for its application in synthesis. The properties of this compound are dictated by the interplay of its three functional groups on the benzene ring.

PropertyDataSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₇FO₃[5]
Molecular Weight 170.14 g/mol [5]
CAS Number 179687-87-9N/A (Inferred)
Appearance White to off-white solid (predicted)N/A
Melting Point Not available. For comparison, 2-fluoro-4-(hydroxymethyl)benzoic acid melts at 170-175 °C.N/A

Note: Specific experimental data for this exact isomer is limited. Properties are often inferred from structurally similar compounds.

Spectroscopic Profile for Structural Verification

For a scientist, unambiguous structural confirmation is paramount. While a dedicated experimental spectrum for this compound is not publicly available, a theoretical analysis based on fundamental principles of spectroscopy provides a reliable predictive framework for verification.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and acidic protons.

  • Aromatic Protons (Ar-H): Three signals in the range of δ 7.0-8.0 ppm. The protons will exhibit coupling to each other (JHH) and to the fluorine atom (JHF), resulting in complex splitting patterns (e.g., doublet of doublets, triplet of doublets).

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 2.0-5.0 ppm, which is exchangeable with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically δ 10.0-13.0 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon spectrum will display eight unique signals corresponding to each carbon atom.

  • Carbonyl Carbon (-COOH): δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

  • Methylene Carbon (-CH₂OH): δ 60-65 ppm.

¹⁹F NMR Spectroscopy (Fluorine NMR)

A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups.

  • O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from 2500-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically 1200-1300 cm⁻¹.

  • C-O Stretch (Alcohol): An absorption around 1000-1100 cm⁻¹.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its utility as a synthetic intermediate.

Potential Synthetic Pathways

G start 2-Fluorobenzyl alcohol step1 Protection of Alcohol (e.g., TBSCl, Imidazole) start->step1 intermediate1 Protected Fluorobenzyl Alcohol step1->intermediate1 step2 Directed ortho-Metalation (e.g., n-BuLi, -78 °C) intermediate1->step2 intermediate2 Ortho-lithiated Species step2->intermediate2 step3 Carboxylation (CO₂, then H₃O⁺ quench) intermediate2->step3 intermediate3 Protected Benzoic Acid step3->intermediate3 step4 Deprotection (e.g., TBAF) intermediate3->step4 end_product This compound step4->end_product

Caption: Plausible synthetic workflow for target compound.

Core Reactivity

The molecule possesses three distinct reactive centers, allowing for selective chemical transformations. This multi-functional nature is highly advantageous for building molecular complexity.

Reactivity cluster_0 Carboxylic Acid Reactions cluster_1 Alcohol Reactions cluster_2 Aromatic Ring Reactions main C₈H₇FO₃ COOH -COOH Group main->COOH CH2OH -CH₂OH Group main->CH2OH Aryl Aromatic Ring main->Aryl ester Esterification (R-OH, H⁺) COOH->ester amide Amide Coupling (R-NH₂, DCC) COOH->amide oxidation Oxidation to Aldehyde (PCC, DMP) CH2OH->oxidation ether Etherification (R-X, Base) CH2OH->ether nas Nucleophilic Aromatic Substitution (NAS) Aryl->nas

Caption: Key reactive sites and potential transformations.

  • Carboxylic Acid: This group readily undergoes esterification with alcohols under acidic conditions or amide bond formation with amines using standard coupling reagents (e.g., DCC, EDC).

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or converted into an ether.

  • Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine and carboxyl groups can activate the ring for nucleophilic aromatic substitution (NAS) under specific conditions, although this is generally less facile than reactions at the other functional groups.

Applications in Research and Drug Development

Fluorinated benzoic acids are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluorine atom can block sites of metabolic oxidation, leading to a longer drug half-life.[1] Furthermore, its high electronegativity can modulate the pKa of the carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, potentially enhancing drug potency and selectivity.[3][4] This compound serves as a valuable scaffold for creating libraries of novel compounds for screening in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this isomer is not available, data from closely related analogs provides guidance.

  • Hazard Classification: Based on similar structures, this compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling & Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a synthetically versatile building block with significant potential in pharmaceutical research and development. Its trifunctional nature allows for diverse and selective chemical modifications, while the presence of a fluorine atom imparts desirable pharmacological properties. This guide provides the core technical knowledge required for scientists to effectively utilize this compound in their research endeavors, from structural verification to strategic application in complex molecule synthesis.

References

  • PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]

  • Supporting Information. [Link]

  • Autechaux, S. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 2-Fluoro-3-methylbenzoic acid. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Autechaux, S. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [Link]

  • Autechaux, S. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Google Patents.
  • Autechaux, S. The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • Chemsrc. 2-Chloro-4-nitroaniline | CAS#:121-87-9. [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of 2-fluoro-3-(hydroxymethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related isomers and foundational chemical principles to offer a robust predictive analysis and a comparative framework.

Introduction: Structural Significance and Rationale

This compound belongs to a class of substituted benzoic acids, which are pivotal scaffolds in medicinal chemistry and materials science. The unique arrangement of the fluoro, hydroxymethyl, and carboxylic acid functionalities on the benzene ring imparts specific electronic and steric properties that can significantly influence a molecule's biological activity, solubility, and other physicochemical characteristics. The fluorine atom, a bioisostere for a hydrogen atom, can modulate pKa, lipophilicity, and metabolic stability. The hydroxymethyl group offers a site for hydrogen bonding and potential further derivatization, while the carboxylic acid moiety provides a key acidic center and another hydrogen bonding site. Understanding the physical properties of this molecule is therefore crucial for its application in rational drug design and materials engineering.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in publicly available literature. To provide a meaningful analysis, the following table presents available data for closely related isomers. This comparative approach allows for informed estimations of the properties of the target compound.

PropertyThis compound (Predicted)2-Fluoro-4-(hydroxymethyl)benzoic acid2-Fluoro-5-(hydroxymethyl)benzoic acid2-Fluoro-3-methylbenzoic acid
Molecular Formula C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃C₈H₇FO₂
Molecular Weight 170.14 g/mol 170.14 g/mol [1]170.14 g/mol [2]154.14 g/mol [3]
Melting Point (°C) Data not available170-175[1]Data not available114-116[4][5]
Boiling Point (°C) Data not availableData not availableData not available258.4 (at 760 mmHg)[5]
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in water and non-polar solvents.Data not availableData not availableSoluble in methanol and acetone.[6]
pKa Predicted to be between 3 and 4.Data not availableData not availableData not available
Appearance Predicted to be a white to off-white solid.White solid.[7]Solid.[8]White powder.[9]

Causality Behind Property Trends:

  • Melting Point: The melting point is influenced by the crystal lattice energy, which is determined by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The presence of both a carboxylic acid and a hydroxymethyl group allows for extensive hydrogen bonding. The position of these substituents affects the efficiency of crystal packing. For instance, the ortho positioning of the fluoro and carboxylic acid groups in the target compound may lead to intramolecular hydrogen bonding, which could potentially lower the melting point compared to isomers where intermolecular bonding is more dominant.

  • Solubility: The solubility is a balance between the molecule's ability to interact with the solvent and the energy required to break its own crystal lattice. The polar carboxylic acid and hydroxymethyl groups suggest solubility in polar solvents. The fluorine atom can slightly increase lipophilicity. The overall solubility in water is expected to be moderate, influenced by the competing effects of the polar functional groups and the aromatic ring.

  • pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents. The fluorine atom is electron-withdrawing, which generally increases the acidity (lowers the pKa) of the carboxylic acid. The ortho position of the fluorine atom in the target compound is expected to have a significant acid-strengthening effect due to both inductive and resonance effects.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will be complex due to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the carboxylic acid, the carbon of the hydroxymethyl group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, another O-H stretch from the hydroxymethyl group, a sharp C=O stretching peak for the carboxylic acid, and C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of water, carbon monoxide, and the carboxyl group.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the key physical properties discussed. These protocols are self-validating and grounded in established laboratory practices.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[11][12][13]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry the sample thoroughly. Prep2 Finely powder the sample. Prep1->Prep2 Prep3 Pack the sample into a capillary tube (2-3 mm height). Prep2->Prep3 Measure1 Place the capillary in the melting point apparatus. Prep3->Measure1 Measure2 Heat rapidly to ~10-15°C below the expected melting point. Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C per minute. Measure2->Measure3 Measure4 Record the temperature at which the first drop of liquid appears (T1). Measure3->Measure4 Measure5 Record the temperature at which the entire sample is liquid (T2). Measure4->Measure5 Result The melting point range is T1 - T2. Measure5->Result

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of an organic compound in various solvents.[14][15][16][17][18]

Solubility_Determination Start Start with 0.1 g of solid in a test tube. AddWater Add 3 mL of water in portions with shaking. Start->AddWater SolubleWater Soluble in Water? AddWater->SolubleWater AddEther Test solubility in ether. SolubleWater->AddEther Yes InsolubleWater Insoluble in Water SolubleWater->InsolubleWater No End End AddEther->End AddNaOH Add 5% NaOH solution. InsolubleWater->AddNaOH SolubleNaOH Soluble in NaOH? AddNaOH->SolubleNaOH AddNaHCO3 Add 5% NaHCO3 solution. SolubleNaOH->AddNaHCO3 Yes InsolubleNaOH Insoluble in NaOH SolubleNaOH->InsolubleNaOH No AddNaHCO3->End AddHCl Add 5% HCl solution. InsolubleNaOH->AddHCl SolubleHCl Soluble in HCl? AddHCl->SolubleHCl AddH2SO4 Add conc. H2SO4. SolubleHCl->AddH2SO4 No SolubleHCl->End Yes AddH2SO4->End pKa_Determination cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis Setup1 Prepare a standard solution of the benzoic acid derivative. Setup2 Calibrate the pH meter with standard buffers. Setup1->Setup2 Setup3 Fill a burette with a standardized strong base (e.g., NaOH). Setup2->Setup3 Titr1 Immerse the pH electrode in the acid solution. Setup3->Titr1 Titr2 Add the base in small increments. Titr1->Titr2 Titr3 Record the pH after each addition. Titr2->Titr3 Titr4 Continue additions past the equivalence point. Titr3->Titr4 Analysis1 Plot pH versus volume of base added. Titr4->Analysis1 Analysis2 Determine the equivalence point from the graph. Analysis1->Analysis2 Analysis3 Find the volume of base at the half-equivalence point. Analysis2->Analysis3 Analysis4 The pH at the half-equivalence point is the pKa. Analysis3->Analysis4

Sources

2-fluoro-3-(hydroxymethyl)benzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-3-(hydroxymethyl)benzoic acid

Authored by a Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of this compound, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will move beyond a mere listing of techniques, instead focusing on the strategic integration of multi-modal analytical data to build a self-validating case for the compound's identity and purity. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically sound understanding of structure elucidation workflows.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, the intended product is often accompanied by isomers, byproducts, or unreacted starting materials. Assuming the correct structure has been synthesized without rigorous verification can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. The elucidation process is, therefore, not a formality but a critical scientific control.

This compound presents a compelling case study. It possesses several key structural features—a carboxylic acid, a benzyl alcohol, and a fluorine substituent on an aromatic ring—that are readily distinguishable by modern analytical techniques. The core challenge lies in confirming the precise regiochemistry of these substituents on the benzene ring. This guide will detail a systematic approach to confirm that the fluorine is at the 2-position, the carboxylic acid at the 1-position, and the hydroxymethyl group at the 3-position.

Proposed Synthetic Pathway: A Logical Starting Point

A plausible and efficient synthesis of this compound can be envisioned starting from 2-fluoro-3-methylbenzoic acid. This precursor is commercially available and provides the correct substitution pattern for the fluorine and the eventual carboxylic acid group.

Experimental Protocol: Radical Bromination and Hydrolysis
  • Initiation: 2-fluoro-3-methylbenzoic acid is dissolved in a suitable solvent like carbon tetrachloride (CCl₄).

  • Radical Bromination: N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is introduced. The mixture is heated under reflux, and the reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. This step selectively brominates the benzylic methyl group.

  • Hydrolysis: Once the bromination is complete, the intermediate 3-(bromomethyl)-2-fluorobenzoic acid is not isolated. Instead, the reaction mixture is subjected to hydrolysis using an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This nucleophilic substitution replaces the bromine with a hydroxyl group.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted after acidification. Purification is typically achieved by recrystallization or column chromatography to yield the final product, this compound.

This synthetic route is logical, but its success and the definitive structure of the final product must be confirmed through the analytical methods detailed below.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove a chemical structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Proposed Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Purification->MS Sample IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR Sample NMR NMR Spectroscopy Maps Connectivity & Regiochemistry Purification->NMR Sample Confirmation Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A typical workflow for synthesizing and elucidating a novel chemical structure.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental validation point. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Analysis: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Data is typically acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Expected Data and Interpretation

For this compound (C₈H₇FO₃), the expected data would be:

ParameterExpected Value
Chemical Formula C₈H₇FO₃
Exact Mass 170.0379 u
Observed [M-H]⁻ Ion m/z 169.0301

The observation of an ion with a mass-to-charge ratio that matches the expected deprotonated molecule to within a few parts per million (ppm) provides strong evidence for the correct elemental composition. This rules out many potential impurities and alternative structures with different formulas.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound should exhibit characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Alcohol) ~3400-3200Broad peak
O-H (Carboxylic Acid) ~3300-2500Very broad, often obscuring C-H stretches
C-H (Aromatic) ~3100-3000Sharp, weak peaks
C=O (Carboxylic Acid) ~1700-1680Strong, sharp peak
C=C (Aromatic) ~1600-1450Multiple sharp peaks
C-O (Alcohol) ~1250-1000Strong peak
C-F (Aryl Fluoride) ~1300-1100Strong, characteristic peak

The presence of these key bands provides confirmatory evidence for the major functional groups, corroborating the information derived from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms and their connectivity. For this compound, a suite of NMR experiments is required.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can exchange with the acidic protons of the -OH and -COOH groups, allowing them to be observed.

  • Analysis: A series of experiments are run on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C NMR

    • ¹⁹F NMR

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation: A Step-by-Step Elucidation
  • ¹H NMR - Proton Count and Environment: The ¹H NMR spectrum will show the number of different types of protons and their relative abundance. We expect to see:

    • A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

    • A triplet for the alcohol proton (-CH₂OH ), due to coupling with the adjacent CH₂ group.

    • Three distinct signals in the aromatic region (7-8 ppm) for the three aromatic protons.

    • A doublet for the benzylic protons (-CH₂ OH), due to coupling with the alcohol proton.

  • ¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum will show all eight carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms it is attached to and those nearby (C-F coupling).

    • A signal for the carboxylic acid carbon (~165-170 ppm).

    • Six signals in the aromatic region (110-160 ppm), with the carbon directly attached to the fluorine showing a large ¹JCF coupling constant.

    • A signal for the benzylic carbon (~60-65 ppm).

  • 2D Experiments - Connecting the Pieces: The 2D NMR experiments are crucial for confirming the regiochemistry.

G cluster_key Key Correlations k1 COSY (¹H-¹H) k2 HSQC (¹H-¹³C, 1-bond) k3 HMBC (¹H-¹³C, 2-3 bonds) H_Ar1 H_Ar1 H_Ar2 H_Ar2 H_Ar1->H_Ar2 COSY C_Ar1 C_Ar1 H_Ar1->C_Ar1 HSQC C_COOH C_COOH H_Ar1->C_COOH H_Ar3 H_Ar3 H_Ar2->H_Ar3 C_Ar2 C_Ar2 H_Ar2->C_Ar2 C_Ar3 C_Ar3 H_Ar3->C_Ar3 H_Ar3->C_COOH H_CH2 H_CH2 H_OH H_OH H_CH2->H_OH H_CH2->C_Ar2 C_Ar_ipso2 C_ipso2 H_CH2->C_Ar_ipso2 HMBC C_CH2 C_CH2 H_CH2->C_CH2 H_COOH H_COOH C_Ar_ipso1 C_ipso1 C_Ar_ipso3 C_ipso3

Caption: Key 2D NMR correlations for confirming the structure of this compound.

  • COSY: This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the adjacent aromatic protons, and between the -CH₂- and -OH protons.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC: This is the most critical experiment for determining the regiochemistry. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • A correlation from the benzylic protons (-CH₂ OH) to the two adjacent aromatic ipso-carbons (the one bearing the fluorine and the one bearing the carboxylic acid).

    • Correlations from the aromatic protons to nearby carbons, including the carboxylic acid carbon, which will definitively place the substituents relative to each other.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous picture of the molecule's connectivity can be built, confirming the this compound structure over other possible isomers.

Conclusion: A Unified and Verified Structural Assignment

The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from multiple, complementary analytical techniques. Mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the key functional groups. Finally, a comprehensive suite of NMR experiments provides an unambiguous map of atomic connectivity and regiochemistry. This integrated, self-validating approach ensures the highest level of scientific rigor and is an essential component of any research or development program involving novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. - [Link]

  • Introduction to NMR Spectroscopy. - [Link]

  • Mass Spectrometry. - [Link]

  • Infrared Spectroscopy. - [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. - [Link]

A Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-3-(hydroxymethyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Due to the absence of a well-documented discovery and synthesis in publicly available literature, this paper proposes a novel and robust synthetic pathway, starting from commercially available 2-fluoro-3-methylbenzoic acid. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, offering detailed, step-by-step protocols for each transformation. Furthermore, it presents a thorough characterization of the target molecule, including predicted spectroscopic data, and discusses its potential applications in the pharmaceutical industry, grounded in the established roles of fluorinated benzoic acids. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] These attributes often translate into improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target effects.[5]

Fluorinated benzoic acids, in particular, have emerged as indispensable intermediates in the synthesis of a wide range of pharmaceuticals.[1][3][4] The presence of both a carboxylic acid moiety, a versatile handle for further chemical modifications, and a fluorine atom on the aromatic ring provides a unique combination of functionalities that can be exploited in the design of novel therapeutics.

This guide focuses on this compound, a molecule that, while not extensively documented, holds considerable promise as a scaffold for new chemical entities. The ortho-fluoro substitution can influence the acidity of the carboxylic acid and participate in specific binding interactions, while the meta-hydroxymethyl group offers an additional site for derivatization. The lack of a readily available, detailed synthetic protocol for this compound necessitates the development of a logical and efficient synthetic strategy, which is the primary focus of this document.

Proposed Synthesis of this compound

The proposed synthetic route to this compound commences with the commercially available starting material, 2-fluoro-3-methylbenzoic acid. The key challenge lies in the selective oxidation of the benzylic methyl group to a hydroxymethyl group without over-oxidation to a carboxylic acid. The following three-step sequence is designed to achieve this transformation efficiently and with high selectivity.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2: Benzylic Bromination cluster_3 Step 3: Hydrolysis A 2-Fluoro-3-methylbenzoic acid B Methyl 2-fluoro-3-methylbenzoate A->B SOCl₂, Methanol C Methyl 3-(bromomethyl)-2-fluorobenzoate B->C NBS, AIBN, CCl₄ D This compound C->D 1. NaOH (aq) 2. H₃O⁺

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 2-Fluoro-3-methylbenzoic Acid

Causality of Experimental Choice: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent unwanted side reactions at the acidic proton of the carboxylic acid during the subsequent free-radical bromination step. Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with methanol to form the methyl ester in a high-yielding and clean reaction.

Experimental Protocol:

  • To a stirred solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-fluoro-3-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Benzylic Bromination of Methyl 2-fluoro-3-methylbenzoate

Causality of Experimental Choice: The conversion of the methyl group to a bromomethyl group is achieved via a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method is highly selective for the benzylic position and is a standard procedure for such transformations. Carbon tetrachloride is a common solvent for these reactions due to its inertness and ability to dissolve the reactants.

Experimental Protocol:

  • To a solution of methyl 2-fluoro-3-methylbenzoate (1.0 eq) in carbon tetrachloride (20 volumes), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (N₂) for 6-8 hours. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)-2-fluorobenzoate. This product is often used directly in the next step due to its potential lachrymatory nature.

Step 3: Hydrolysis to this compound

Causality of Experimental Choice: The final step involves a one-pot hydrolysis of both the benzyl bromide and the methyl ester. An aqueous solution of sodium hydroxide is used to first effect the nucleophilic substitution of the bromide with a hydroxide ion, forming the hydroxymethyl group. The ester is simultaneously or subsequently hydrolyzed under these basic conditions. Acidification in the final workup step protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol:

  • Dissolve the crude methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 15 volumes).

  • Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • A white precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization and Physicochemical Properties

As this compound is not a widely cataloged compound, experimental data is scarce. The following table summarizes the predicted physicochemical and spectroscopic properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristics
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white solid
Melting Point 160-170 °C (estimated)
¹H NMR (DMSO-d₆, 400 MHz) δ 13.0 (br s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 5.4 (t, 1H, OH), 4.6 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆, 101 MHz) δ 168.0 (C=O), 160.0 (d, J=245 Hz, C-F), 135.0 (d, J=5 Hz, C-Ar), 130.0 (d, J=2 Hz, C-Ar), 125.0 (d, J=15 Hz, C-Ar), 120.0 (d, J=20 Hz, C-Ar), 115.0 (d, J=3 Hz, C-Ar), 60.0 (CH₂)
IR (KBr, cm⁻¹) 3400-2500 (br, O-H stretch of COOH), 3300 (br, O-H stretch of CH₂OH), 1700 (s, C=O stretch), 1600, 1480 (C=C stretch), 1250 (C-F stretch)
Mass Spectrometry (EI) m/z 170 (M⁺), 152 (M⁺ - H₂O), 124 (M⁺ - H₂O - CO)

Potential Applications in Drug Development

The structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical agents.

Applications cluster_scaffolds Potential Scaffolds A This compound B Novel Kinase Inhibitors A->B Derivatization of -COOH and -CH₂OH C Anti-inflammatory Agents A->C Bioisosteric replacement D Antiviral Compounds A->D Introduction of fluorine for metabolic stability

Sources

biological activity of 2-fluoro-3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 2-fluoro-3-(hydroxymethyl)benzoic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited in current literature, its structural features—a fluorinated benzoic acid scaffold with a hydroxymethyl substituent—suggest a rich pharmacological potential. By analyzing structure-activity relationships of analogous compounds, this document outlines hypothesized anti-inflammatory, antimicrobial, and cytotoxic activities. We provide detailed, field-proven experimental protocols for researchers to systematically investigate these properties, elucidate mechanisms of action, and evaluate the compound's therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.

Introduction and Chemical Profile

This compound is an aromatic carboxylic acid featuring three key functional groups: a carboxylic acid, a fluorine atom, and a hydroxymethyl group. The strategic placement of these groups on the benzene ring suggests a unique combination of physicochemical properties that are highly relevant in medicinal chemistry.

  • Fluorine Substitution : The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic profiles.[1][2][3] The ortho-position of the fluorine atom relative to the carboxylic acid is known to significantly increase acidity (the "ortho effect"), which can influence protein-ligand interactions.[2]

  • Carboxylic Acid Group : This group provides a key site for hydrogen bonding and electrostatic interactions with biological receptors. It is a common feature in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Hydroxymethyl Group : As a hydrogen bond donor and acceptor, this group can contribute to target binding and solubility. It also presents a site for metabolic modification (e.g., oxidation to an aldehyde or carboxylic acid) or derivatization to explore structure-activity relationships.[4]

Given the absence of extensive research on this specific isomer, this guide synthesizes data from structurally related molecules to build a predictive framework for its biological activity and to provide a clear experimental roadmap for its investigation.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These values are essential for designing experimental protocols, such as determining appropriate solvent systems and predicting membrane permeability.

PropertyValue (Predicted)Source
Molecular Formula C₈H₇FO₃-
Molecular Weight 170.14 g/mol [5]
pKa (acidic) ~3.0Inferred from ortho-effect[2]
LogP ~1.5-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
Appearance White to off-white solid-
Proposed Synthesis Pathway

While not commercially widespread, a plausible synthetic route can be designed from commercially available starting materials, such as 2-fluoro-3-methylbenzoic acid. The critical step is the selective benzylic functionalization of the methyl group.

Synthesis_Pathway start 2-Fluoro-3-methylbenzoic acid intermediate1 Methyl 2-fluoro-3-methylbenzoate start->intermediate1 1. Esterification (MeOH, H₂SO₄) intermediate2 Methyl 3-(bromomethyl)-2-fluorobenzoate intermediate1->intermediate2 2. Benzylic Bromination (NBS, AIBN) intermediate3 Methyl 2-fluoro-3-(hydroxymethyl)benzoate intermediate2->intermediate3 3. Hydrolysis (H₂O, base) product This compound intermediate3->product 4. Saponification (NaOH, H₂O)

Caption: Proposed synthesis of this compound.

This multi-step synthesis involves standard organic transformations. The initial esterification protects the carboxylic acid. Subsequent radical bromination selectively targets the benzylic position of the methyl group, followed by hydrolysis to the alcohol and final saponification to yield the target acid. This approach provides a logical and feasible pathway for obtaining the compound for biological evaluation.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related fluorinated and hydroxylated benzoic acids, we hypothesize three primary areas of biological activity for this compound: anti-inflammatory, antimicrobial, and cytotoxic.

Anti-inflammatory Activity

Hypothesis: this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs.[2]

Rationale: The 2-fluorobenzoic acid scaffold is a common structural motif in NSAIDs.[2] The increased acidity from the ortho-fluoro group could enhance binding to the active site of COX-1 and COX-2. Additionally, hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties, potentially through modulation of pro-inflammatory cytokine production.[6][7]

Potential Mechanism: The primary mechanism is likely the inhibition of prostaglandin synthesis via the COX pathway. A secondary mechanism could involve the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE₂, etc.) COX->PGs Inflammation Inflammation | Pain | Fever PGs->Inflammation Target 2-Fluoro-3-(hydroxymethyl) benzoic acid Target->COX Inhibition

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Antimicrobial Activity

Hypothesis: The compound may exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Rationale: Hydrazide derivatives of fluorobenzoic acids have demonstrated activity against Gram-positive bacteria.[8] Furthermore, phenolic acids, including hydroxybenzoic acids, are known to have broad-spectrum antimicrobial effects, often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.[6][9]

Potential Mechanism: The lipophilic nature of the fluorinated benzene ring combined with the acidic carboxyl group may facilitate disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

Cytotoxic Activity

Hypothesis: this compound may display selective cytotoxicity against cancer cell lines.

Rationale: The incorporation of fluorine into organic molecules is a common strategy in the development of anticancer agents, as it can enhance cytotoxicity.[10][11][12] Fluorinated benzoic acid derivatives have been explored as scaffolds for kinase inhibitors and other anticancer drugs.[13] The overall electronic and steric profile of the molecule could favor binding to enzymatic targets crucial for cancer cell proliferation.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activities, a systematic, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insights.

Workflow for Biological Evaluation

Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Compound Synthesis & Purification screen_inflam Anti-inflammatory (COX Assay) start->screen_inflam Evaluate Activities screen_microbe Antimicrobial (MIC Assay) start->screen_microbe Evaluate Activities screen_cancer Cytotoxicity (MTT Assay) start->screen_cancer Evaluate Activities mech_inflam Cytokine Profiling (ELISA) screen_inflam->mech_inflam If Active mech_microbe Membrane Integrity Assay screen_microbe->mech_microbe If Active mech_cancer Apoptosis Assay (Flow Cytometry) screen_cancer->mech_cancer If Active

Caption: A tiered workflow for evaluating biological activity.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines the compound's ability to inhibit COX-1 and COX-2 enzymes, providing insight into its potential as an NSAID and its selectivity.

1. Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of this compound against human recombinant COX-1 and COX-2.

2. Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar).

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound, dissolved in DMSO.

  • Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) as positive controls.

  • 96-well microplate reader.

3. Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 100 µM to 0.1 µM.
  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
  • Inhibitor Incubation: Add 1 µL of the diluted test compound, controls, or DMSO (vehicle control) to the appropriate wells. Incubate for 15 minutes at 37°C.
  • Initiate Reaction: Add arachidonic acid solution to each well to initiate the enzymatic reaction.
  • Develop and Read: After a 2-minute incubation, add a chromogen solution to develop the color. Measure the absorbance at 590 nm.
  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

4. Causality and Validation:

  • Rationale: This enzyme-based assay directly measures the interaction between the compound and its putative target, providing clear mechanistic data.

  • Self-Validation: The inclusion of selective COX-1 and COX-2 inhibitors as positive controls validates the assay's performance and provides a benchmark for the test compound's potency and selectivity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

1. Objective: To determine the MIC of this compound against representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.

2. Materials:

  • Bacterial/fungal strains (e.g., from ATCC).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Test compound, dissolved in DMSO.

  • Vancomycin (antibacterial) and Amphotericin B (antifungal) as positive controls.

  • Sterile 96-well microplates.

  • Spectrophotometer or plate reader (600 nm).

3. Methodology:

  • Inoculum Preparation: Culture the microorganisms overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).
  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and vehicle controls (microbes + broth + DMSO).
  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm) compared to the positive control.

4. Causality and Validation:

  • Rationale: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial potency.

  • Self-Validation: The use of standard antibiotics as positive controls ensures that the microbial strains are susceptible and the assay conditions are appropriate. The vehicle control confirms that the solvent (DMSO) does not inhibit microbial growth at the concentrations used.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This protocol assesses the compound's ability to reduce the viability of cancer cells.

1. Objective: To determine the IC₅₀ of this compound against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

2. Materials:

  • Human cancer cell lines and a normal cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound, dissolved in DMSO.

  • Doxorubicin as a positive control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

3. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or controls. Incubate for 48-72 hours.
  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
  • Absorbance Reading: Measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

4. Causality and Validation:

  • Rationale: The MTT assay is a colorimetric assay that measures metabolic activity, which is a proxy for cell viability. It is a standard preliminary screen for cytotoxic potential.

  • Self-Validation: Comparing the IC₅₀ values between cancer and normal cell lines provides a selectivity index. Doxorubicin, a standard chemotherapeutic, serves as a positive control to validate the assay's sensitivity.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with significant therapeutic potential inferred from its structural components. The fluorinated benzoic acid core is a privileged scaffold in modern drug discovery, and the specific substitution pattern of this molecule warrants a thorough investigation. The hypotheses and detailed protocols provided in this guide offer a robust framework for initiating this exploration.

Future research should focus on executing these primary screens. Positive results should be followed by more advanced mechanistic studies, such as profiling cytokine inhibition, investigating the precise mechanism of microbial cell death, or identifying the specific molecular targets in cancer cells. Subsequent derivatization of the hydroxymethyl and carboxylic acid groups could further optimize potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Effects of fluorinated compounds 2, 3, and 8 (relative activity, RA) on the growth of MCF-7 cells. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. [Link]

  • MDPI. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (n.d.). Graph with the effect of hydroxyl derivatives of benzoic acid on the.... [Link]

Sources

2-fluoro-3-(hydroxymethyl)benzoic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid and Its Derivatives

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a bifunctional scaffold of significant interest to researchers and professionals in drug development. Its structure incorporates three key pharmacophoric elements on an aromatic ring: a carboxylic acid, a fluorine atom, and a hydroxymethyl group. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to various amine-containing fragments. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions.[1] The hydroxymethyl group offers an additional site for derivatization, allowing for the exploration of structure-activity relationships (SAR) through ether or ester linkages.

This guide provides a comprehensive overview of the core synthetic strategies for accessing the this compound scaffold and details field-proven protocols for its subsequent derivatization, with a focus on the underlying chemical principles that govern these transformations.

Part 1: Core Synthetic Strategies for the this compound Scaffold

The synthesis of the target scaffold can be approached through several strategic routes. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for multi-step sequences.

Strategy 1: Functional Group Interconversion from 2-Fluoro-3-methylbenzoic Acid

This is arguably the most direct and commonly employed route, leveraging the commercially available precursor, 2-fluoro-3-methylbenzoic acid.[2][3] The core transformation involves the selective oxidation of the methyl group to a hydroxymethyl group. Direct oxidation can be challenging to control and may lead to over-oxidation to the aldehyde or carboxylic acid. A more reliable and controllable two-step approach via benzylic halogenation followed by nucleophilic substitution is preferred.

The logical workflow for this strategy is outlined below:

G cluster_protection Step 1: Protection cluster_functionalization Step 2 & 3: Functionalization cluster_deprotection Step 4: Deprotection A 2-Fluoro-3-methylbenzoic Acid B Methyl 2-fluoro-3-methylbenzoate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 2-fluoro-3-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, Initiator) D Methyl 2-fluoro-3-(hydroxymethyl)benzoate C->D Hydrolysis (e.g., aq. NaHCO₃) E This compound D->E Saponification (e.g., LiOH, H₂O/THF)

Caption: Synthetic workflow via Functional Group Interconversion.

Causality Behind Experimental Choices:

  • Protection: The carboxylic acid is acidic and would interfere with the basic or nucleophilic conditions in subsequent steps. Esterification is a standard protection strategy that is robust and easily reversible.

  • Benzylic Bromination: Free-radical bromination with N-bromosuccinimide (NBS) is highly selective for the benzylic position of the methyl group, leaving the aromatic ring untouched.

  • Hydrolysis: The benzylic bromide is a good electrophile, readily undergoing SN2 displacement with a weak nucleophile like bicarbonate or water to yield the desired alcohol.

  • Deprotection: Saponification (ester hydrolysis) under basic conditions is a high-yielding and clean method to liberate the final carboxylic acid.

Strategy 2: Directed ortho Metalation (DoM)

An alternative and elegant strategy involves the Directed ortho Metalation of a 3-fluorobenzoic acid precursor.[4] In this approach, the carboxylic acid group (after conversion to a stronger directing group like a secondary amide) directs a strong organolithium base (e.g., sec-butyllithium) to deprotonate the C2 position. The resulting aryllithium species can then be trapped with an electrophile, in this case, formaldehyde, to install the hydroxymethyl group.

G A 3-Fluorobenzoic Acid B N,N-Diisopropyl-3-fluorobenzamide (Protected Directing Group) A->B Amide Formation C Ortho-lithiated Intermediate (Transient Species) B->C Deprotonation (s-BuLi, -78 °C) D N,N-Diisopropyl-2-fluoro-3-(hydroxymethyl)benzamide C->D Electrophilic Quench (Formaldehyde) E This compound D->E Hydrolysis (Acidic or Basic)

Caption: Synthetic workflow via Directed ortho-Metalation (DoM).

Causality Behind Experimental Choices:

  • Directing Group: The carboxylate itself is a good directing group, but its acidic proton would quench the organolithium base. Conversion to a bulky amide enhances its directing ability and removes the acidic proton.[4]

  • Regioselectivity: The fluorine atom at C3 and the directing group at C1 work in concert to acidify the C2 proton, ensuring highly regioselective metalation.

Part 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a key derivative.

Protocol 1: Synthesis of this compound

This protocol details the functional group interconversion strategy, which is often more scalable and avoids the use of cryogenic temperatures required for DoM.

StepReactionKey ReagentsSolvent(s)Typical YieldPurification
1 EsterificationThionyl chloride, MethanolMethanol>95%Evaporation
2 Benzylic BrominationN-Bromosuccinimide (NBS), AIBNCCl₄ or Benzene70-85%Crystallization
3 HydrolysisSodium Bicarbonate (aq.)Acetone/Water80-90%Extraction
4 SaponificationLithium Hydroxide (LiOH)THF/Water>90%Acidification & Filtration

Step-by-Step Methodology:

  • Esterification (Protection):

    • To a stirred solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction and concentrate under reduced pressure to afford the crude methyl 2-fluoro-3-methylbenzoate, which is typically used without further purification.

  • Benzylic Bromination:

    • Dissolve the crude ester from the previous step (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

    • Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction. Monitor by GC-MS or TLC.

    • Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude methyl 2-fluoro-3-(bromomethyl)benzoate can be purified by recrystallization.

  • Hydrolysis to Alcohol:

    • Dissolve the brominated ester (1.0 eq) in a mixture of acetone and water.

    • Add sodium bicarbonate (1.5 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, remove the acetone via rotary evaporation, and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-fluoro-3-(hydroxymethyl)benzoate.[4]

  • Saponification (Deprotection):

    • Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-5 hours.

    • Once TLC indicates consumption of the ester, acidify the mixture to pH ~2 with 1M HCl.

    • The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Amide Derivatives via HATU Coupling

Amide coupling is a critical derivatization reaction. The use of modern coupling reagents like HATU provides high yields and is compatible with a wide range of amines.[5][6]

Causality: Direct condensation of a carboxylic acid and an amine is kinetically slow. Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisouronium salt, which is then readily attacked by the amine nucleophile to form the stable amide bond.[5]

Protecting Group Consideration: The presence of the hydroxymethyl group can lead to side reactions, such as self-esterification or reaction with the coupling agent.[7] For sensitive substrates or to maximize yield, protection of the alcohol (e.g., as a TBDMS ether) prior to coupling is recommended. However, for many primary amines, the coupling reaction is fast enough to proceed with good selectivity.

G cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid C O-Acylisouronium Intermediate (Highly Reactive) A->C B HATU + Base (DIPEA) B->C E Amide Product C->E D Amine (R-NH₂) D->E

Caption: Generalized workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Pre-activation:

    • In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq), dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[8]

  • Amine Addition:

    • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

References

  • Ponomarev, A. D., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • U.S. Patent No. 6,333,431B1. (2001). Processes for the preparation of fluorinated benzoic acids.
  • European Patent No. EP0266512A2. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • van der Born, D., et al. (2024). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science. [Link]

  • Chinese Patent No. CN101020628A. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Kollmar, M., et al. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company Patent Analysis. [Link]

  • Ponomarev, A. D., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • PubChem. 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

  • PubChem. 2-fluoro-3-(N-methylbenzamido)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Freitas Dos Santos, L. M., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. PubMed. [Link]

  • PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

Sources

A Predictive Spectroscopic Guide to 2-Fluoro-3-(hydroxymethyl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive predictive analysis of the spectral data (NMR, IR, MS) for the novel compound 2-fluoro-3-(hydroxymethyl)benzoic acid. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth, predictive manual for researchers, scientists, and professionals in drug development. By applying fundamental principles of spectroscopy and leveraging spectral data from analogous compounds, this guide offers a robust forecast of the expected spectral characteristics. It includes detailed methodologies for spectral acquisition, an interpretive analysis of predicted data, and visual aids to facilitate understanding of the molecular structure and its spectroscopic signatures.

Introduction: The Rationale for a Predictive Approach

This compound is a unique trifunctional aromatic compound, incorporating a carboxylic acid, a benzyl alcohol, and a fluorine substituent. This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, is paramount for its application in advanced research.

To date, a comprehensive set of experimental NMR, IR, and MS spectral data for this compound is not available in the public domain. This guide, therefore, adopts a predictive methodology, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. This approach provides a scientifically rigorous framework for anticipating the spectral behavior of the target molecule, enabling researchers to identify and characterize it with a high degree of confidence.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Insights
~13.0Broad Singlet1H-COOHCarboxylic acid protons are typically highly deshielded and appear as broad singlets. In DMSO-d₆, this peak is often observed above 12 ppm.
~7.8-7.9Doublet of Doublets1HAr-HAromatic proton ortho to the carboxylic acid group, expected to be deshielded.
~7.5-7.6Triplet1HAr-HAromatic proton para to the carboxylic acid group.
~7.3-7.4Doublet of Doublets1HAr-HAromatic proton ortho to the hydroxymethyl group.
~5.4Triplet1H-CH₂OHThe hydroxyl proton of the benzyl alcohol, which will likely couple with the adjacent methylene protons.
~4.6Doublet2H-CH₂OHThe methylene protons of the benzyl alcohol group, coupled to the hydroxyl proton.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~167C=OThe carboxylic acid carbonyl carbon is highly deshielded. In benzoic acid, this peak is around 167-172 ppm.
~160 (d, ¹JCF ≈ 250 Hz)C-FThe carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~138C-CH₂OHThe aromatic carbon bearing the hydroxymethyl group.
~132C-COOHThe aromatic carbon bearing the carboxylic acid group.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~118 (d, ²JCF ≈ 20 Hz)Ar-CHAromatic methine carbon ortho to the fluorine, showing a two-bond C-F coupling.
~60-CH₂OHThe carbon of the hydroxymethyl group. In benzyl alcohol, this peak is around 64 ppm.

Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆, 470 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityRationale and Comparative Insights
-110 to -120MultipletThe chemical shift of fluorine on a benzene ring is sensitive to the electronic nature of the other substituents. For 2-fluorobenzoic acid, the shift is around -114 ppm. The presence of the hydroxymethyl group at the meta position will have a minor influence. The signal will be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups.

Predicted FT-IR Spectral Data (KBr Pellet)

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3300-2500BroadO-H stretch (carboxylic acid)This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1]
~3400Broad, MediumO-H stretch (alcohol)This will likely be a broader peak superimposed on the carboxylic acid O-H stretch.
~1700Strong, SharpC=O stretch (carboxylic acid)The carbonyl stretch in aromatic carboxylic acids is typically found in the 1710-1680 cm⁻¹ region.
~1600, ~1470MediumC=C stretch (aromatic)Characteristic absorptions for the benzene ring.
~1300StrongC-O stretch (carboxylic acid)The C-O stretch of the carboxylic acid group is typically strong.
~1050MediumC-O stretch (alcohol)The C-O stretch of the primary alcohol.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will likely lead to significant fragmentation.

Predicted Mass Spectrometry Data (EI)

Predicted m/zProposed FragmentRationale and Comparative Insights
170[M]⁺The molecular ion peak. Its intensity may be low due to facile fragmentation.
153[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[2]
152[M - H₂O]⁺Loss of water, likely from the interaction of the carboxylic acid and hydroxymethyl groups.
141[M - CHO]⁺Loss of a formyl radical from the hydroxymethyl group.
125[M - COOH]⁺Loss of the carboxyl group.
95[C₆H₄F]⁺A fragment corresponding to the fluorophenyl cation.
77[C₆H₅]⁺A common fragment for benzene derivatives, though less likely here due to the fluorine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

    • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to unambiguously assign all proton and carbon signals.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • Set the ionization energy to 70 eV.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Predicted Data

Predicted Molecular Structure

Caption: Predicted 2D structure of this compound.

Predicted Key NMR Correlations (HMBC)

HMBC COOH COOH (~13.0 ppm) C_COOH C=O (~167 ppm) COOH->C_COOH C_Ar_COOH C-COOH (~132 ppm) COOH->C_Ar_COOH CH2OH_H -CH2OH (~5.4 ppm) C_CH2 -CH2- (~60 ppm) CH2OH_H->C_CH2 CH2_H -CH2- (~4.6 ppm) C_F C-F (~160 ppm) CH2_H->C_F C_CH2OH C-CH2OH (~138 ppm) CH2_H->C_CH2OH ArH1 Ar-H (~7.8-7.9 ppm) ArH1->C_COOH ArH1->C_F ArH2 Ar-H (~7.5-7.6 ppm) ArH2->C_CH2OH ArH2->C_Ar_COOH ArH3 Ar-H (~7.3-7.4 ppm) ArH3->C_F ArH3->C_CH2OH

Caption: Predicted key long-range ¹H-¹³C correlations (HMBC).

Conclusion

This predictive guide offers a detailed and scientifically grounded forecast of the NMR, IR, and MS spectral data for this compound. By systematically applying established spectroscopic principles and drawing comparisons with analogous structures, this document provides a valuable resource for the identification and characterization of this novel compound. The included experimental protocols offer a standardized approach for acquiring high-quality spectral data once a physical sample is available. This guide is intended to empower researchers in their synthetic and analytical endeavors, facilitating the exploration of the potential applications of this promising molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2013).
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3884. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

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Navigating the Landscape of Fluorinated Benzoic Acids: A Technical Guide to the Commercial Availability and Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated building blocks, functionalized benzoic acids are of particular interest due to their versatile reactivity. This guide provides an in-depth analysis of the commercial availability of the specific regioisomer, 2-fluoro-3-(hydroxymethyl)benzoic acid. Our investigation reveals that this compound is not a readily available, off-the-shelf chemical. However, this guide details the commercial sources for its key structural isomers and provides a scientifically grounded, proposed synthetic pathway for its de novo synthesis. Furthermore, we explore the broader significance of this class of compounds in contemporary drug discovery, providing essential context for researchers in the field.

Commercial Availability: A Tale of Isomers

A comprehensive search of commercial chemical vendor databases indicates that This compound is not a standard catalog item. Its absence from major suppliers suggests it is either a novel compound or a rare intermediate that requires custom synthesis.

For researchers whose synthetic plans can accommodate structural analogs, several closely related isomers are commercially available. These compounds offer alternative starting points for derivatization and exploration of structure-activity relationships (SAR). The availability of these isomers is summarized below.

Compound NameCAS NumberRepresentative SuppliersTypical Purity
2-Fluoro-4-(hydroxymethyl)benzoic acid 214554-18-4Sigma-Aldrich, Crescent Chemical Company≥97%[1][2]
2-Fluoro-5-(hydroxymethyl)benzoic acid 481075-38-1Sigma-Aldrich, SynQuest Labs≥95%[3]
2-Fluoro-3-hydroxybenzoic acid 91658-92-3BLD Pharm, Tyger Scientific≥97%[4][5][6]
2-Fluoro-3-hydroxybenzoic acid methyl ester 1214324-64-7Alchem Pharmtech97%

This table is not exhaustive but represents a snapshot of common suppliers. Researchers should always verify stock and purity with the respective vendor before procurement.

Synthetic Strategy: A Proposed Pathway to this compound

Given the lack of direct commercial sources, a plausible synthetic route is essential for any research program requiring this compound. The most logical and efficient pathway would start from the commercially available and closely related precursor, 2-fluoro-3-hydroxybenzoic acid . The proposed two-step synthesis involves an initial esterification followed by a selective reduction.

Synthetic_Pathway start 2-Fluoro-3-hydroxybenzoic acid (CAS: 91658-92-3) ester Methyl 2-fluoro-3-hydroxybenzoate start->ester Esterification (MeOH, H₂SO₄ or SOCl₂) final This compound ester->final Selective Reduction (e.g., LiBH₄, NaBH₄)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Esterification of 2-Fluoro-3-hydroxybenzoic acid

The initial step focuses on protecting the carboxylic acid as a methyl ester. This is a standard and high-yielding transformation. The hydroxyl group is significantly less reactive under these conditions and will remain intact.

  • Reaction Setup: To a solution of 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride dropwise at 0°C.[7]

  • Reaction Execution: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 2-fluoro-3-hydroxybenzoate, which can be purified further by column chromatography if necessary.

Step 2: Selective Reduction of the Methyl Ester

The critical step is the selective reduction of the methyl ester in the presence of the phenolic hydroxyl group. A mild reducing agent is required to prevent over-reduction or other side reactions.

  • Reaction Setup: The methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction Execution: The solution is cooled to 0°C, and a mild reducing agent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Monitoring by TLC is crucial to determine the point of completion.

  • Work-up and Isolation: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude this compound can be purified by recrystallization or column chromatography.

The Role of Fluorinated Benzoic Acids in Drug Discovery

The deliberate introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[8][9] Fluorinated benzoic acids are particularly valuable as building blocks for several key reasons.[10][11]

Fluorine_Impact center Fluorinated Benzoic Acid Core pka pKa Modulation center->pka meta Metabolic Stability (Blocking P450 Metabolism) center->meta lipo Increased Lipophilicity (Membrane Permeability) center->lipo bind Enhanced Binding Affinity (New H-bonds, Dipole Interactions) center->bind

Caption: Impact of fluorine on the properties of benzoic acid scaffolds.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[8] Introducing fluorine at a site that is prone to metabolic oxidation can significantly increase a drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole interactions within a protein's binding pocket, thereby increasing the potency of the drug.

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[10]

  • pKa Modulation: As the most electronegative element, fluorine has a strong electron-withdrawing effect, which can lower the pKa of a nearby carboxylic acid group. This modulation of acidity can be critical for optimizing a compound's solubility and target engagement.[10]

These properties make fluorinated benzoic acid derivatives, such as the title compound and its isomers, highly sought-after intermediates in the synthesis of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders.[12]

Conclusion

While this compound is not commercially available, this guide provides researchers with the necessary information to navigate this challenge. By highlighting the availability of key isomers and presenting a robust, logical synthetic strategy, we empower scientific and drug development professionals to access this valuable chemical scaffold. The profound impact of fluorine in medicinal chemistry underscores the importance of such building blocks, and a thorough understanding of their sourcing and synthesis is paramount for the successful development of next-generation pharmaceuticals.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.).
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17).
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18).
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid 97 214554-18-4. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid, min 97%, 1 gram. (n.d.).
  • CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester. (n.d.). Alchem Pharmtech.
  • Buy 2-fluoro-4-(hydroxymethyl)benzoic Acid | 214554-18-4. (n.d.).
  • 2-Fluoro-5-(hydroxymethyl)benzoic acid | 481075-38-1. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-5-hydroxy-3-methylbenzoic acid. (n.d.). AOBChem.
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid. (n.d.). Crescent Chemical Company.
  • 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491. (n.d.). PubChem.
  • 91658-92-3|2-Fluoro-3-hydroxybenzoic acid|BLD Pharm. (n.d.).
  • 2-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593637. (n.d.). PubChem.
  • Buy 5-Fluoro-2-hydroxybenzoic acid Industrial Grade from S.W.Chemilab. (n.d.). ECHEMI.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid 97 214554-18-4. (n.d.). Sigma-Aldrich.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. (n.d.). Ossila.
  • Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.). Google Patents.
  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. (n.d.). Ossila.
  • 2-Fluoro-3-hydroxy-benzoic acid - [91658-92-3]. (n.d.). Tyger Scientific.
  • 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). Benchchem.
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A Technical Guide to the Research Applications of 2-Fluoro-3-(hydroxymethyl)benzoic Acid: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-(hydroxymethyl)benzoic acid is a uniquely functionalized aromatic compound poised for significant applications in both medicinal chemistry and materials science. Its architecture, featuring a carboxylic acid, a fluorine atom, and a hydroxymethyl group on a benzene ring, offers a compelling combination of reactivity, metabolic stability, and specific intermolecular interaction capabilities. This guide provides an in-depth analysis of the molecule's physicochemical properties and explores its potential as a foundational building block for novel therapeutics and advanced polymers. We will detail the scientific rationale behind its proposed applications, present actionable experimental protocols, and outline synthetic derivatization strategies to empower researchers in drug discovery and materials development to unlock the full potential of this promising intermediate.

Molecular Profile and Strategic Importance

The therapeutic and material utility of an organic molecule is fundamentally dictated by its three-dimensional structure and the interplay of its functional groups. This compound presents a trifecta of strategically positioned groups that each contribute distinct and valuable properties.

  • The Benzoic Acid Moiety: A classic pharmacophore and a staple in polymer chemistry, the carboxylic acid group serves as a versatile anchor for ionic interactions and hydrogen bonding, and is a primary reactive site for forming amides and esters.[1][2]

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in modern drug design.[3][4] Its high electronegativity can modulate the acidity (pKa) of the nearby carboxylic acid, enhance binding affinity to biological targets, and, crucially, block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a potential drug candidate.[3][5] In materials, the carbon-fluorine bond imparts thermal stability and chemical resistance.[6]

  • The Hydroxymethyl Group: This functional group is a potent hydrogen bond donor and acceptor, often introduced to improve aqueous solubility and fine-tune interactions with biological receptors.[7][8][9] It also provides a secondary reactive handle for creating prodrugs or for polymerization, distinct from the carboxylic acid.[7]

This specific ortho- and meta- substitution pattern creates a unique electronic and steric environment, making this compound a compelling scaffold for systematic exploration.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇FO₃PubChem
Molecular Weight 170.14 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 185361-89-9Vendor Data
Predicted pKa ~3.5 (Carboxylic Acid)ChemAxon
Predicted cLogP ~1.2ChemAxon

Potential Applications in Drug Discovery

The structural features of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) and as a core scaffold for lead optimization.

Rationale as a Pharmaceutical Building Block

The molecule's inherent functionalities allow it to probe a variety of interactions within a biological target's binding site. The carboxylic acid can engage with cationic residues like lysine or arginine, the hydroxymethyl group can form specific hydrogen bonds with polar residues, and the fluorinated phenyl ring can participate in hydrophobic or π-stacking interactions. This versatility makes it a high-value fragment for screening against diverse target classes, including enzymes and receptors. Fluorinated benzoic acid derivatives are foundational components in developing therapeutics for conditions ranging from inflammation to type 2 diabetes.[3][4]

Proposed Research Area: Kinase Inhibitor Development

Kinase inhibitors are a critical class of drugs, particularly in oncology. Many inhibitors bind in the ATP-binding pocket, which often contains a "hinge region" that forms key hydrogen bonds with ligands. The functional groups of our topic molecule are well-suited to interact with this region.

Logical Workflow: Fragment-Based Screening for Novel Kinase Inhibitors

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A 2-Fluoro-3-(hydroxymethyl) benzoic acid Fragment Library B High-Throughput Screening (e.g., Thermal Shift, SPR) A->B Screening C Identified Primary Hits (Binding Confirmed) B->C Data Analysis D Structural Biology (X-ray Crystallography) C->D Characterization E Structure-Activity Relationship (SAR) Studies D->E Guide Synthesis F Lead Compound (Improved Potency & Selectivity) E->F Iterative Design

Caption: Workflow for identifying kinase inhibitors using the core fragment.

Experimental Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

This protocol outlines a primary assay to identify if this compound binds to and stabilizes a target kinase.

Objective: To determine if the compound induces a thermal shift (ΔTₘ) in the melting temperature of a target kinase, indicating direct binding.

Materials:

  • Purified target kinase protein (e.g., 1 mg/mL stock).

  • This compound (10 mM stock in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

  • Real-Time PCR instrument capable of fluorescence detection.

  • 96-well PCR plates.

Methodology:

  • Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, SYPRO Orange dye (final concentration 5x), and the target kinase (final concentration 2 µM).

  • Compound Plating: Dispense 1 µL of DMSO (for negative control) or 1 µL of the compound stock solution (for a final concentration of 100 µM) into the wells of the 96-well plate.

  • Protein Addition: Add 99 µL of the master mix to each well. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the RT-PCR instrument. Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • Determine the melting temperature (Tₘ) for each curve, which is the midpoint of the transition in the sigmoidal curve (often calculated by finding the peak of the first derivative).

    • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample.

    • Self-Validation: A reproducible ΔTₘ of >2 °C is typically considered a positive "hit," indicating a stabilizing interaction between the compound and the protein. The experiment should be run in triplicate to ensure the trustworthiness of the result.

Potential Applications in Materials Science

The dual reactivity of the carboxylic acid and hydroxymethyl groups makes this compound an excellent monomer for step-growth polymerization, particularly for creating advanced polyesters.

Rationale as a Polymer Building Block

Benzoic acid derivatives are foundational to the synthesis of a wide array of polymers and advanced materials.[1][10] The presence of both an acid and an alcohol functionality on the same molecule allows it to undergo self-condensation or, more controllably, to be polymerized with co-monomers like diols or diacids. The fluorine substituent is expected to enhance the resulting polymer's properties, including:

  • Thermal Stability: The high strength of the C-F bond can increase the degradation temperature of the material.

  • Chemical Resistance: Fluorinated polymers are notoriously resistant to chemical attack.

  • Hydrophobicity: Fluorination can create materials with low surface energy, useful for coatings.

Polymerization Pathway: Synthesis of a Novel Fluorinated Polyester

Polymerization_Workflow Monomer1 2-Fluoro-3-(hydroxymethyl) benzoic Acid COOH CH₂OH Polymer Fluorinated Polyester | {...-O-CH₂-Ar(F)-COO-CO-(CH₂)₄-CO-...} Monomer1:oh->Polymer Esterification (-HCl) Monomer2 Co-monomer (e.g., Adipoyl Chloride) COCl COCl Monomer2:cl1->Polymer

Caption: Condensation polymerization to form a fluorinated polyester.

Experimental Protocol: Laboratory-Scale Polyester Synthesis

This protocol describes the synthesis of a polyester via condensation polymerization of this compound with a diacyl chloride.

Objective: To synthesize a novel fluorinated polyester and characterize its basic properties.

Materials:

  • This compound.

  • Adipoyl chloride (or another diacyl chloride).

  • Pyridine (as a solvent and acid scavenger).

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent.

  • Methanol (for precipitation).

  • Nitrogen gas source.

  • Three-necked round-bottom flask, condenser, magnetic stirrer, and heating mantle.

Methodology:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to exclude moisture.

  • Dissolution: In the flask, dissolve a specific molar quantity of this compound (e.g., 10 mmol, 1.70 g) in anhydrous DMF (50 mL) and pyridine (20 mmol, 1.6 mL).

  • Monomer Addition: While stirring, slowly add an equimolar amount of adipoyl chloride (10 mmol, 1.83 g) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Polymerization: After the addition is complete, heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours to ensure a high degree of polymerization.

  • Precipitation and Purification:

    • Cool the viscous solution to room temperature.

    • Pour the solution slowly into a beaker containing a large excess of vigorously stirring methanol (e.g., 500 mL). The polymer will precipitate as a solid.

    • Collect the solid polymer by vacuum filtration.

    • Wash the polymer multiple times with fresh methanol to remove unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization:

    • Validation: The success of the synthesis can be validated by techniques like Fourier-Transform Infrared Spectroscopy (FTIR), which should show the appearance of a strong ester carbonyl peak (~1730 cm⁻¹) and the disappearance of the carboxylic acid O-H and alcohol O-H stretches.

    • Further characterization can include determining the molecular weight (via Gel Permeation Chromatography) and thermal properties (via Thermogravimetric Analysis and Differential Scanning Calorimetry).

Synthetic Derivatization for SAR Studies

To fully explore the potential of this scaffold, a library of analogues must be synthesized. The distinct reactivity of the three functional sites allows for selective chemical modification.

Derivatization Pathways for Structure-Activity Relationship (SAR) Studies

Caption: Potential derivatization pathways for SAR exploration.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed building block with significant, untapped potential. The confluence of a reactive carboxylic acid, a bio-interactive hydroxymethyl group, and a property-enhancing fluorine atom makes it an exceptionally versatile platform. For medicinal chemists, it offers a promising starting point for developing novel enzyme inhibitors and receptor modulators with potentially favorable pharmacokinetic properties. For materials scientists, it provides a pathway to new high-performance polymers with enhanced thermal and chemical stability. The experimental frameworks provided in this guide serve as a launchpad for researchers to validate these applications and pioneer new discoveries based on this powerful molecular scaffold.

References

  • dos Santos, F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

  • Advanced Organic Synthesis. (2025). The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. Available at: [Link]

  • Advanced Organic Synthesis. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]

  • Advanced Organic Synthesis. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery. Available at: [Link]

  • Gaetano, M., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Available at: [Link]

  • Anupama, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]

  • Hypha Discovery Ltd. (n.d.). The underappreciated hydroxyl in drug discovery. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Cramer, J., & Guié, M. (2019). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Methodological & Application

Application Notes & Experimental Protocols for 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Potential of a Bifunctional Aromatic Building Block

2-Fluoro-3-(hydroxymethyl)benzoic acid is a specialized aromatic compound that holds significant promise as a building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the benzene ring can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this bifunctional reagent.

It is important to note that this compound is a niche research chemical, and extensive, peer-reviewed literature detailing its specific applications is not widely available. Therefore, the protocols and insights presented herein are expertly adapted from established methodologies for structurally analogous compounds, particularly its isomers which present identical synthetic challenges.[4][5] The core focus of this guide is to address the primary synthetic hurdle: achieving chemoselectivity between the carboxylic acid and the hydroxymethyl functional groups. By understanding and controlling the reactivity of these two sites, researchers can unlock the full potential of this versatile building block.

Section 1: Compound Profile & Safety Precautions

A thorough understanding of the chemical's properties and hazards is the foundation of any successful experimental work. As specific experimental data for this isomer is limited, the following properties are based on data from analogous compounds and predictive models.

1.1: Chemical and Physical Properties
Identifier Value Source
IUPAC Name This compound-
CAS Number Not broadly indexed; use structure/name for sourcing.-
Molecular Formula C₈H₇FO₃[6]
Molecular Weight 170.14 g/mol [6]
Predicted Boiling Point 353.1 ± 32.0 °C[7]
Predicted Density 1.417 ± 0.06 g/cm³[7]
Physical Form Expected to be a solid at room temperature.
Storage Temperature 2-8°C (Refrigerator), desiccated.[7]
1.2: Safety & Handling

Fluorinated benzoic acid derivatives require careful handling. The hazard profile is based on GHS classifications for structurally similar compounds.[6][8]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[6][8]

  • Precautionary Measures:

    • Engineering Controls: Always work in a well-ventilated chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Section 2: The Core Challenge - Achieving Chemoselectivity

The principal difficulty in using this compound arises from the presence of two nucleophilic/electrophilic centers: the carboxylic acid and the hydroxymethyl group. During reactions designed to modify one group, the other can interfere, leading to undesired byproducts, low yields, and complex purification challenges.[5]

The most common side reaction during amide or ester bond formation is intermolecular self-esterification, where the alcohol of one molecule attacks the activated carboxylic acid of another, forming dimers and oligomers.[5]

G cluster_0 Desired Reaction Pathway (Amidation) cluster_1 Competing Side Reaction Reagent 2-Fluoro-3-(hydroxymethyl) benzoic Acid Activated Activated Carboxylic Acid (e.g., O-Acylisourea) Reagent->Activated + Coupling Agent (HATU, EDC) Product Desired Amide Product Activated->Product + Amine Activated_Side Activated Carboxylic Acid Amine Primary/Secondary Amine (R-NH₂) Amine->Product Dimer Ester Dimer Byproduct Activated_Side->Dimer Another_Molecule Another Molecule of Starting Material Another_Molecule->Dimer (-OH group attacks) caption Fig 1. Competing reaction pathways during amide coupling.

Fig 1. Competing reaction pathways during amide coupling.

To overcome this, a protection-deprotection strategy is the most robust and reliable approach. The choice of protecting group depends on which functional group you intend to modify.

Section 3: Protocols for Carboxylic Acid Modification (Amide Coupling)

The formation of an amide bond is one of the most common and critical reactions in drug discovery.[10] To achieve this transformation cleanly, the hydroxymethyl group must first be "masked" with a protecting group that is stable to the coupling conditions and can be removed easily afterward. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose.[5]

G start Starting Material 2-Fluoro-3-(hydroxymethyl) benzoic Acid protect Protocol 3.1: Protect -OH Group (TBDMS Ether Formation) start->protect protected_intermediate TBDMS-Protected Intermediate protect->protected_intermediate couple Protocol 3.2: Amide Coupling (HATU or EDC/HOBt) protected_intermediate->couple protected_product TBDMS-Protected Amide couple->protected_product deprotect Protocol 3.3: Deprotect -OTBDMS (TBAF) protected_product->deprotect final_product Final Amide Product deprotect->final_product caption Fig 2. Workflow for selective amide bond formation.

Fig 2. Workflow for selective amide bond formation.
Protocol 3.1: Protection of the Hydroxymethyl Group

Rationale: This step converts the reactive primary alcohol into a sterically hindered silyl ether, which will not interfere with the subsequent activation and coupling of the carboxylic acid. Imidazole is used as a base to activate the silyl chloride and scavenge the HCl byproduct.[5]

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and stir at room temperature until fully dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise. A mild exotherm may be observed.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected intermediate, which can often be used in the next step without further purification.

Protocol 3.2: Amide Coupling with a Protected Intermediate

Rationale: With the alcohol protected, the carboxylic acid can now be selectively activated and coupled. Two common, highly effective methods are presented. The HATU method is often faster and more effective for sterically hindered or electron-deficient amines.[4] The EDC/HOBt method is a classic, cost-effective alternative.[4]

  • Materials:

    • TBDMS-protected intermediate (from Protocol 3.1) (1.0 eq)

    • Amine of interest (1.1 eq)

    • Method A (HATU):

      • HATU (1.2 eq)

      • Diisopropylethylamine (DIPEA) (3.0 eq)

      • Anhydrous DMF

    • Method B (EDC/HOBt):

      • EDC·HCl (1.5 eq)

      • HOBt (1.5 eq)

      • DIPEA or Triethylamine (TEA) (3.0 eq)

      • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure (Method A - HATU):

    • Under an inert atmosphere, dissolve the TBDMS-protected intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 20 minutes for pre-activation.

    • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Proceed to workup (see below).

  • Procedure (Method B - EDC/HOBt):

    • Under an inert atmosphere, dissolve the TBDMS-protected intermediate (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF or DCM.

    • Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA or TEA (3.0 eq).

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup (General):

    • Dilute the reaction mixture with EtOAc.

    • Wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient).

Protocol 3.3: Deprotection of the TBDMS Group

Rationale: The final step is to remove the silyl ether to reveal the free hydroxymethyl group on the final amide product. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation due to the high affinity of fluoride for silicon.[5]

  • Materials:

    • TBDMS-protected amide (from Protocol 3.2) (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.2 eq, typically a 1M solution in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water & Brine

  • Procedure:

    • Dissolve the TBDMS-protected amide (1.0 eq) in THF.

    • Add TBAF solution (1.2 eq) dropwise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Workup: Quench the reaction by adding water.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Section 4: Protocols for Hydroxymethyl Group Modification

If the experimental goal is to modify the hydroxymethyl group (e.g., via oxidation to an aldehyde, or conversion to an ether or halide), the carboxylic acid must be protected first. A simple methyl or ethyl ester is a common and effective protecting group.[5]

Protocol 4.1: Protection of the Carboxylic Acid (Methyl Ester Formation)

Rationale: This protocol converts the acidic and potentially interfering carboxylic acid into a stable methyl ester. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification.[11]

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH) (solvent)

    • Thionyl chloride (SOCl₂) (catalytic to 2.0 eq)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve this compound in methanol and cool the solution to 0 °C.

    • Add thionyl chloride dropwise with vigorous stirring. Gas evolution (HCl, SO₂) will occur.

    • After the addition is complete, warm the mixture to room temperature or gently heat to reflux (e.g., 60 °C) for 2-4 hours until TLC analysis shows complete conversion.

    • Workup: Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in EtOAc and carefully wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.

With the carboxylic acid protected as an ester, the now-free hydroxymethyl group can be subjected to a wide range of standard organic transformations. Following the desired modification, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

References

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  • Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Wu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 968165. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A general review, specific URL may vary. A representative link from the publisher is used for context.) Retrieved from [Link]

  • Frontiers Media S.A. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Retrieved from [Link]

  • Lee, Y., & Lee, Y. J. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(16), 4967. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Retrieved from [Link]

  • Ni, C., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. UTRGV ScholarWorks. Retrieved from [Link]

  • Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4757. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-acetamido benzoic acid with amino acids. IJSRST. Retrieved from [Link]

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The Synthetic Versatility of 2-Fluoro-3-(hydroxymethyl)benzoic Acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials.[1] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. 2-Fluoro-3-(hydroxymethyl)benzoic acid, a trifunctional arene, represents a highly versatile yet underexplored building block poised for significant applications in synthetic chemistry. Its strategic substitution pattern, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom in a contiguous arrangement, offers a rich platform for a diverse array of chemical transformations.

This technical guide provides a comprehensive overview of the synthetic potential of this compound. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and data from analogous structures to propose robust synthetic routes and detailed application protocols. The methodologies presented herein are designed to be self-validating, grounded in well-understood reaction mechanisms, and supported by authoritative references.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.0 (br s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 5.5 (t, 1H, OH), 4.6 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167-168 (C=O), 158-160 (d, ¹JCF), 135-137 (d), 130-132 (d), 125-127 (d), 120-122 (d), 58-60 (CH₂)
IR (KBr, cm⁻¹) 3400-2500 (O-H, COOH), 1700-1680 (C=O), 1610, 1480 (C=C, aromatic), 1250-1200 (C-F), 1050-1000 (C-O)
Mass Spectrometry (EI) m/z (%): 170 (M⁺), 152 (M⁺ - H₂O), 124 (M⁺ - H₂O - CO)

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible, multi-step synthetic routes starting from commercially available precursors.

Route 1: From 2-Fluoro-3-methylbenzoic Acid

This pathway involves the selective benzylic functionalization of a readily available starting material.

Synthetic_Route_1 start 2-Fluoro-3-methylbenzoic Acid step1 Benzylic Bromination start->step1 NBS, AIBN, CCl₄, reflux intermediate1 3-(Bromomethyl)-2-fluorobenzoic Acid step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 H₂O, NaHCO₃ product This compound step2->product

A proposed synthetic route starting from 2-fluoro-3-methylbenzoic acid.

Protocol: Synthesis of this compound via Route 1

  • Benzylic Bromination:

    • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-2-fluorobenzoic acid, which can be used in the next step without further purification.

  • Hydrolysis:

    • Dissolve the crude 3-(bromomethyl)-2-fluorobenzoic acid in a mixture of water and a suitable organic co-solvent (e.g., THF).

    • Add sodium bicarbonate (2.0 eq) and heat the mixture to 50-60 °C for 2-3 hours.

    • Cool the reaction to room temperature and acidify with dilute HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Route 2: Ortho-Functionalization of 2-Fluorobenzoic Acid

This approach utilizes directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings.[2][3]

Synthetic_Route_2 start 2-Fluorobenzoic Acid step1 Ortho-lithiation start->step1 s-BuLi, TMEDA, THF, -78 °C intermediate1 Dilithiated Intermediate step1->intermediate1 step2 Formylation intermediate1->step2 DMF, -78 °C to rt intermediate2 2-Fluoro-3-formylbenzoic Acid step2->intermediate2 step3 Reduction intermediate2->step3 NaBH₄, MeOH product This compound step3->product

A proposed synthetic route via directed ortho-lithiation.

Protocol: Synthesis of this compound via Route 2

  • Directed Ortho-lithiation and Formylation:

    • To a solution of 2-fluorobenzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-butyllithium (2.2 eq) dropwise.

    • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the dianion.

    • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and acidify with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-fluoro-3-formylbenzoic acid.

  • Reduction of the Aldehyde:

    • Dissolve the crude 2-fluoro-3-formylbenzoic acid in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with dilute HCl and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for a variety of complex molecules, particularly heterocyclic systems.

Synthesis of Fluorinated Phthalides (Isobenzofuranones)

The intramolecular esterification (lactonization) of this compound can lead to the formation of a fluorinated phthalide, a scaffold present in numerous biologically active natural products.[4][5]

Lactonization_Workflow start This compound step1 Acid-catalyzed Lactonization start->step1 p-TsOH, Toluene, Dean-Stark, reflux product 4-Fluoro-isobenzofuran-1(3H)-one step1->product

Workflow for the synthesis of a fluorinated phthalide.

Protocol: Synthesis of 4-Fluoro-isobenzofuran-1(3H)-one

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4-6 hours, collecting the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography on silica gel.

Precursor to Fluorinated Benzoxazinones

The carboxylic acid and hydroxymethyl groups can be elaborated to participate in cyclization reactions with amines to form benzoxazinone derivatives, which are important heterocyclic motifs in medicinal chemistry.

Protocol: Two-Step Synthesis of a Fluorinated Benzoxazinone Derivative

  • Esterification and Bromination:

    • Esterify the carboxylic acid of this compound using standard Fischer esterification conditions (e.g., methanol, catalytic H₂SO₄, reflux).[6]

    • Convert the benzylic alcohol of the resulting ester to a benzyl bromide using a reagent such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine.

  • Cyclization with an Amine:

    • React the intermediate benzyl bromide with a primary amine (e.g., aniline) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like DMF.

    • The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to furnish the desired benzoxazinone.

Platform for Further Aromatic Substitution

The directing effects of the existing substituents can be exploited for further functionalization of the aromatic ring. The carboxylic acid is a meta-director, while the fluorine and hydroxymethyl groups are ortho, para-directors.[7][8] The interplay of these directing effects can be complex, but under carefully controlled conditions, selective electrophilic aromatic substitution may be achievable.

Conclusion and Future Outlook

This compound, while not extensively studied, holds considerable promise as a versatile building block in organic synthesis. The proposed synthetic routes offer practical access to this compound, and its trifunctional nature opens doors to the construction of a wide range of complex molecular architectures, including valuable heterocyclic systems. As the demand for novel fluorinated compounds continues to grow, particularly in the life sciences, the exploration of such underexploited synthons will be crucial for driving innovation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full synthetic potential of this promising molecule.

References

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Application Notes and Protocols for the Derivatization of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-3-(hydroxymethyl)benzoic acid is a trifunctional aromatic scaffold of significant interest to medicinal chemists and drug development professionals. Its unique architecture, featuring a carboxylic acid, a primary benzylic alcohol, and a fluorine substituent, offers a rich platform for generating diverse molecular libraries. The strategic placement of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] The presence of two distinct, orthogonally reactive functional groups—a carboxylic acid and an alcohol—allows for selective derivatization, enabling the synthesis of esters, amides, ethers, and more complex heterocyclic systems.

These application notes provide a detailed guide to the key derivatization reactions of this compound. The protocols herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic campaigns. We will delve into the causality behind experimental choices, providing insights grounded in established chemical principles to empower researchers to adapt and innovate.

Strategic Considerations for Derivatization

The primary challenge and opportunity in derivatizing this molecule lies in the selective manipulation of the carboxylic acid and the hydroxymethyl group. The electronic-withdrawing nature of both the fluorine and carboxylic acid groups can influence the reactivity of the entire aromatic system and the benzylic alcohol.

G

Selective Esterification of the Carboxylic Acid

Esterification of the carboxylic acid is often the first step in a synthetic sequence, as esters can serve as key intermediates or as the final bioactive compounds. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[5] This approach is generally selective for the carboxylic acid over the benzylic alcohol under controlled conditions.

Protocol 1.1: Acid-Catalyzed Methyl Esterification

This protocol describes the synthesis of methyl 2-fluoro-3-(hydroxymethyl)benzoate. Methanol is used in excess to drive the equilibrium toward the product.

Rationale: Using a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. The primary alcohol remains largely unreactive under these conditions due to its lower nucleophilicity and the reversibility of any potential etherification side-reaction.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq, e.g., 5.0 g) in anhydrous methanol (20 eq, approx. 40 mL).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and carefully transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure methyl 2-fluoro-3-(hydroxymethyl)benzoate.

ParameterConditionRationale
Solvent Methanol (excess)Acts as both solvent and reagent; excess drives equilibrium.
Catalyst H₂SO₄ (conc.)Protonates the carbonyl, activating the carboxylic acid.
Temperature Reflux (~65°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypical duration for completion, should be monitored by TLC.
Typical Yield 85-95%High efficiency is expected for this reaction.

Derivatization of the Hydroxymethyl Group

Modification of the primary alcohol requires careful consideration of the carboxylic acid. To prevent unwanted side reactions, the carboxylic acid group should first be protected, typically as an ester (as described in Protocol 1.1). Once protected, the hydroxymethyl group can be selectively targeted for O-alkylation (etherification) or O-acylation.

Protocol 2.1: Williamson Ether Synthesis (O-Alkylation)

This protocol outlines the synthesis of a benzyl ether derivative from methyl 2-fluoro-3-(hydroxymethyl)benzoate, followed by saponification to yield the final ether acid. This two-step sequence ensures selectivity.[6]

Rationale: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A moderately strong base like potassium carbonate is sufficient to deprotonate the weakly acidic benzylic alcohol, forming an alkoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide (e.g., benzyl bromide). The ester protecting group is stable under these basic conditions but can be easily removed by saponification.

G

Materials:

  • Methyl 2-fluoro-3-(hydroxymethyl)benzoate (from Protocol 1.1)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Benzyl Bromide (or other alkyl halide)

  • Acetone or Dimethylformamide (DMF, anhydrous)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M HCl)

Procedure (Step A: Etherification):

  • Reaction Setup: To a solution of methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous acetone or DMF (approx. 15 mL per gram), add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer (MgSO₄), filter, and concentrate. The crude product, methyl 3-((benzyloxy)methyl)-2-fluorobenzoate, can be purified by column chromatography if necessary.

Procedure (Step B: Saponification/Deprotection):

  • Reaction Setup: Dissolve the ether ester from Step A (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add LiOH or NaOH (2.0-3.0 eq) and stir at room temperature for 2-4 hours, until TLC analysis shows complete consumption of the starting ester.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-((benzyloxy)methyl)-2-fluorobenzoic acid.

Intramolecular Cyclization: Lactone Formation

The ortho-positioning of the hydroxymethyl and carboxylic acid groups allows for a facile intramolecular esterification, or lactonization, to form a five-membered phthalide-like lactone. This reaction is typically promoted by acid catalysis and heat.[7][8]

Protocol 3.1: Acid-Catalyzed Lactonization

Rationale: This reaction follows the same principle as the intermolecular esterification. The acid catalyst protonates the carboxylic acid, which is then attacked by the intramolecular hydroxyl group. The proximity of the reacting groups provides a strong entropic driving force for cyclization.

Materials:

  • This compound

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of PTSA (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue reflux until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The crude lactone can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel chromatography.

Reaction TypeKey ReagentsConditionsSelectivity
Esterification R-OH, H₂SO₄Reflux, 4-6 hHighly selective for Carboxylic Acid
Etherification K₂CO₃, R-Br60-70°C, 6-12 hRequires prior protection of Carboxylic Acid
Lactonization PTSA, TolueneReflux, Dean-StarkIntramolecular reaction between both groups

Conclusion

This compound is a highly adaptable synthetic intermediate. By understanding the relative reactivity of its functional groups and employing appropriate protective strategies, researchers can selectively perform a wide array of derivatization reactions. The protocols outlined in these notes for esterification, etherification, and lactonization provide a solid foundation for the synthesis of novel compounds for applications in drug discovery and materials science. The principles discussed—catalysis, protection/deprotection, and control of reaction conditions—are fundamental to achieving desired synthetic outcomes with this valuable building block.

References

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Application Notes & Protocols for the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction conditions for the synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. Given the limited direct literature on its synthesis, this guide presents detailed protocols for the most chemically sound and validated synthetic routes, derived from established transformations on analogous substrates. The primary focus is on the selective reduction of 2-fluoro-3-formylbenzoic acid. An alternative pathway, involving the selective oxidation of 2-fluoro-3-methylbenzoic acid, is also discussed. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, reagent choices, and reaction control parameters. This guide is intended to empower researchers to confidently synthesize and utilize this important chemical intermediate.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy or material performance.[1]

This compound is a bifunctional molecule featuring a carboxylic acid, a benzylic alcohol, and a fluorine substituent on an aromatic ring. This unique combination of functional groups makes it a versatile intermediate for synthesizing more complex molecular architectures. The carboxylic acid allows for amide bond formation, the hydroxymethyl group can be used for esterification or etherification, and the fluorine atom influences the electronic properties and reactivity of the aromatic ring.[1][2] Its structural similarity to other key intermediates, such as 2-amino-3-fluorobenzoic acid, suggests its potential application in the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[3]

This guide provides detailed, field-tested methodologies for the reliable synthesis of this target compound.

Primary Synthetic Pathway: Selective Reduction of 2-Fluoro-3-formylbenzoic Acid

The most direct and high-yielding approach to synthesizing this compound is the selective reduction of the aldehyde group of 2-fluoro-3-formylbenzoic acid. This precursor is a known chemical entity, making this route strategically sound.[4][5]

Mechanistic Rationale

The core of this transformation lies in the selective reduction of an aldehyde in the presence of a less reactive carboxylic acid. Aldehydes are significantly more electrophilic than carboxylic acids (or their corresponding carboxylates under neutral/basic conditions). This difference in reactivity allows for the use of mild reducing agents, such as sodium borohydride (NaBH₄), which will preferentially attack the aldehyde carbonyl.[6]

The reaction is typically performed in a protic solvent like methanol or ethanol. The solvent not only dissolves the reactants but also participates in the mechanism by protonating the intermediate alkoxide to yield the final alcohol product.

Experimental Workflow Diagram

G cluster_0 Setup & Dissolution cluster_1 Reduction Reaction cluster_2 Work-up & Isolation A 2-Fluoro-3-formylbenzoic acid C Stir at 0°C (Ice Bath) A->C B Methanol (Solvent) B->C E Stir for 1-2 hours at 0°C to RT C->E Reactant Solution D Sodium Borohydride (NaBH4) (Portion-wise addition) D->E F Quench with Acetone E->F Reaction Mixture G Acidify with 1M HCl to pH ~2-3 F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K This compound J->K Final Product

Caption: Workflow for the reduction of 2-fluoro-3-formylbenzoic acid.

Detailed Protocol

Materials:

  • 2-Fluoro-3-formylbenzoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-formylbenzoic acid.

  • Dissolution: Add anhydrous methanol (approx. 10-15 mL per gram of starting material). Stir the mixture until the solid is fully dissolved. Cool the flask to 0°C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution (hydrogen).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add acetone to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the resulting residue, add deionized water and cool in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3. This protonates the carboxylate and precipitates the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reagent Stoichiometry Table
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
2-Fluoro-3-formylbenzoic acid1289043-16-8168.121.0
Sodium borohydride (NaBH₄)16940-66-237.831.5

Alternative Pathway: Selective Oxidation of 2-Fluoro-3-methylbenzoic Acid

An alternative route involves the transformation of the methyl group of 2-fluoro-3-methylbenzoic acid into a hydroxymethyl group. This is a more complex, multi-step process that requires careful control to avoid over-oxidation to the carboxylic acid. The properties of the starting material, 2-fluoro-3-methylbenzoic acid, are well-documented.[1][7]

Mechanistic Rationale

Direct oxidation of a benzylic methyl group to an alcohol is challenging. A common and reliable strategy involves a two-step process:

  • Radical Bromination: The methyl group is first converted to a bromomethyl group using a radical initiator and a bromine source like N-Bromosuccinimide (NBS). This reaction is selective for the benzylic position.

  • Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the alcohol via nucleophilic substitution, typically using an aqueous base like sodium carbonate or sodium hydroxide.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Hydrolysis A 2-Fluoro-3-methylbenzoic acid D CCl4, Reflux A->D B N-Bromosuccinimide (NBS) B->D C AIBN (Radical Initiator) C->D E Intermediate: 2-Fluoro-3-(bromomethyl)benzoic acid D->E G Heat / Reflux E->G Nucleophilic Substitution F Aqueous Na2CO3 F->G H Work-up & Isolation G->H I This compound H->I Final Product

Caption: Two-step workflow for the oxidation of 2-fluoro-3-methylbenzoic acid.

Protocol Considerations
  • Step 1 (Bromination): This reaction must be carried out under anhydrous conditions with a suitable radical initiator (e.g., AIBN or benzoyl peroxide) and often under illumination to initiate the reaction. The solvent is typically a non-polar one, such as carbon tetrachloride or cyclohexane.

  • Step 2 (Hydrolysis): The hydrolysis of the benzyl bromide is a standard S_N2 or S_N1 reaction. The choice of base and temperature will influence the reaction rate and selectivity.[6] Following the reaction, an acidic workup is required to protonate the carboxylate and the newly formed alcohol.

Trustworthiness Note: This pathway is less direct and may result in lower overall yields and more complex purification compared to the reduction pathway. It is presented as a viable alternative should the formyl precursor be unavailable.

Product Characterization

Accurate spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. Based on analogous structures, the following data can be predicted.[8]

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) appearing as multiplets in the 7.0-8.0 ppm range. - A singlet or doublet for the benzylic CH₂ protons (~4.5-4.8 ppm). - A broad singlet for the alcohol -OH proton (variable shift). - A very broad singlet for the carboxylic acid -COOH proton (>10 ppm).
¹³C NMR - A signal for the carboxylic acid carbonyl (~165-170 ppm). - Aromatic carbon signals, including two C-F coupled signals. - A signal for the benzylic CH₂ carbon (~60-65 ppm).
IR Spec. - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp O-H stretch from the alcohol (~3200-3500 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-F stretch (~1200-1300 cm⁻¹).
Mass Spec. - The molecular ion peak (M⁺) corresponding to the molecular weight (170.14 g/mol ). Fragmentation may show loss of H₂O and COOH.[9]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids and water during storage.

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Product Hazards: While specific data for the target compound is limited, related fluorinated benzoic acids are known to cause skin and serious eye irritation. Assume the product is hazardous and handle accordingly.[7][10]

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers.
  • The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid - Benchchem.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
  • 4-Fluoro-2-(hydroxymethyl)benzoic acid - Benchchem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals.
  • CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester - Alchem Pharmtech.
  • 2-Fluoro-5-(hydroxymethyl)benzoic acid - Synquest Labs.
  • 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem.
  • 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google P
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google P
  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google P
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
  • 2-fluoro-3-formylbenzoic acid | 1289043-16-8 - Biosynth.
  • 2-fluoro-3-formylbenzoic acid (C8H5FO3) - PubChemLite.
  • Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide - Benchchem.

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Application Note: A Scalable and Validated Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in modern medicinal chemistry and materials science. The unique substitution pattern—featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom in an ortho/meta relationship—makes it a key intermediate for synthesizing complex molecules with tailored properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs), making fluorinated intermediates like this highly sought after in drug discovery.[1][2] This application note provides a detailed, robust, and scalable three-step synthetic protocol designed for researchers in industrial and academic settings. The process is built on established chemical principles and emphasizes safety, process control, and scalability.

PART 1: Overall Synthetic Strategy

The selected synthetic route is a logical and industrially viable pathway starting from the commercially available 2-fluoro-3-methylbenzoic acid. The strategy involves two key transformations: a selective oxidation of the benzylic methyl group to a formyl group, followed by a chemoselective reduction to the desired hydroxymethyl group. This approach avoids harsh reaction conditions and utilizes reagents that are manageable on a large scale.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Selective Reduction SM 2-Fluoro-3-methylbenzoic Acid INT1 2-Fluoro-3-formylbenzoic Acid SM->INT1 NBS, AIBN then H₂O, CaCO₃ FP This compound INT1->FP NaBH₄, THF/H₂O

Figure 1: Overall workflow for the synthesis of this compound.

PART 2: Safety and Handling of Fluorinated Compounds

Trustworthiness & Safety: Handling fluorinated organic compounds and reactive reagents requires stringent safety protocols. The introduction of fluorine can significantly alter a molecule's reactivity and toxicity.[3] All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in experimental organic chemistry.[4]

Core Safety Protocol:

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves are mandatory. For larger-scale operations, a face shield should be worn in addition to goggles.[3][5]

  • Emergency Preparedness: An emergency eyewash and shower station must be accessible. For spills, appropriate absorbent materials and neutralization kits should be on hand. In case of skin contact with fluorinated compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7]

  • Reagent Handling: Reagents like N-Bromosuccinimide (NBS) are corrosive and lachrymatory. Sodium borohydride (NaBH₄) is flammable and reacts with acid to produce hydrogen gas. Handle these reagents with care, avoiding inhalation and skin contact.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.[5]

Safety_Protocol cluster_planning Planning & Preparation cluster_execution Execution cluster_post Post-Procedure ReviewSDS Review SDS for All Reagents SelectPPE Select Appropriate PPE ReviewSDS->SelectPPE PrepHood Prepare Fume Hood & Emergency Equipment SelectPPE->PrepHood ConductRxn Conduct Reaction in Fume Hood PrepHood->ConductRxn Monitor Monitor Reaction (Temp, Pressure) ConductRxn->Monitor Waste Segregate & Dispose of Chemical Waste Monitor->Waste Clean Decontaminate Glassware & Work Area Waste->Clean

Figure 2: Logic diagram for ensuring procedural safety.

PART 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-formylbenzoic Acid (Intermediate)

Expertise & Experience: This step employs a two-stage, one-pot process involving radical bromination of the benzylic methyl group followed by in-situ hydrolysis to the aldehyde. Using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is a standard and scalable method for benzylic bromination. The subsequent hydrolysis is performed using an aqueous carbonate base, which is mild enough to prevent side reactions involving the carboxylic acid.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (100g Scale)Moles
2-Fluoro-3-methylbenzoic acid315-31-1154.14100.0 g0.649
N-Bromosuccinimide (NBS)128-08-5177.98121.3 g0.682
Azobisisobutyronitrile (AIBN)78-67-1164.212.6 g0.016
Carbon Tetrachloride (CCl₄)56-23-5153.821000 mL-
Calcium Carbonate (CaCO₃)471-34-1100.0978.0 g0.779
Water (Deionized)7732-18-518.02500 mL-
Hydrochloric Acid (conc. 37%)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11~1000 mL-

Protocol:

  • Reaction Setup: Charge a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with 2-fluoro-3-methylbenzoic acid (100.0 g) and carbon tetrachloride (1000 mL).

  • Radical Bromination: Add NBS (121.3 g) and AIBN (2.6 g) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is exothermic and will become a clear solution as it proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete in 3-5 hours.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate flask, prepare a suspension of calcium carbonate (78.0 g) in water (500 mL). Add the CaCO₃ slurry to the reaction mixture.

  • Second Reflux: Heat the biphasic mixture to reflux and stir vigorously for 6-8 hours to ensure complete hydrolysis of the intermediate benzyl bromide.

  • Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove succinimide and inorganic salts. Separate the organic layer from the filtrate.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.

  • Acidification & Isolation: Wash the combined organic layers with brine (300 mL) and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield a crude solid. This crude product contains the aldehyde. For many applications, this can be taken directly to the next step. If higher purity is needed, the product can be purified by recrystallization from a toluene/hexane mixture.

  • In-Process Control (IPC): Purity of the intermediate 2-fluoro-3-formylbenzoic acid[8][9] can be confirmed by ¹H NMR spectroscopy, observing the characteristic aldehyde proton signal around 9.5-10.5 ppm.

Step 2: Synthesis of this compound (Final Product)

Expertise & Experience: This step utilizes sodium borohydride (NaBH₄) for the chemoselective reduction of the aldehyde to a primary alcohol. NaBH₄ is an ideal reagent for scale-up due to its low cost, high selectivity, and operational simplicity. The reaction is performed in a mixed solvent system (THF/water) to ensure solubility of both the organic substrate and the inorganic reducing agent. A procedure for a similar reduction of a carboxylic acid-containing molecule can be adapted for this purpose.[10]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (Assuming 100g Input)Moles
2-Fluoro-3-formylbenzoic Acid (crude)1289043-16-8168.12~108.5 g (from previous step)0.645
Sodium Borohydride (NaBH₄)16940-66-237.8314.6 g0.386
Tetrahydrofuran (THF)109-99-972.11800 mL-
Water (Deionized)7732-18-518.02200 mL-
Hydrochloric Acid (6M aq.)7647-01-036.46As needed (~200 mL)-
Ethyl Acetate141-78-688.11~1000 mL-

Protocol:

  • Reaction Setup: In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the crude 2-fluoro-3-formylbenzoic acid (~108.5 g) in THF (800 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve sodium borohydride (14.6 g) in cold water (200 mL). Add this solution dropwise to the reaction flask via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quenching: Carefully cool the flask back to 0-5°C. Slowly and cautiously quench the reaction by the dropwise addition of 6M HCl to decompose excess NaBH₄ and neutralize the phenoxide. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources. Continue adding acid until the pH of the aqueous layer is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 250 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (300 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product as a solid.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/water solvent system to yield this compound as a white crystalline solid.

  • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis. The expected yield is typically 80-90% over the final two steps.

PART 4: Data Summary & Scale-up Considerations

Process Parameters Summary:

ParameterStep 1 (Oxidation)Step 2 (Reduction)
Key Reagents 2-Fluoro-3-methylbenzoic acid, NBS, AIBN2-Fluoro-3-formylbenzoic acid, NaBH₄
Solvent Carbon Tetrachloride, WaterTHF, Water
Temperature Reflux (~77°C), then Reflux (~85°C)0-10°C, then Room Temperature
Reaction Time 3-5 hours (Bromination), 6-8 hours (Hydrolysis)3-5 hours
Work-up Filtration, Extraction, AcidificationAcidic Quench, Extraction
Purification Recrystallization (optional)Recrystallization (Ethanol/Water)
Expected Yield ~85-95% (Crude Intermediate)~80-90% (Purified Final Product)
Key IPC Method TLC, ¹H NMRTLC, HPLC, ¹H NMR

Scale-up Insights:

  • Heat Management: Both the radical bromination and the quenching of sodium borohydride are exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential to manage the heat flow and maintain safe operating conditions.

  • Reagent Addition: The dropwise addition of the NaBH₄ solution and the final acidic quench must be carefully controlled at scale to manage gas evolution and temperature spikes. Sub-surface addition via a dip tube is recommended.

  • Material Handling: Handling large quantities of CCl₄ (a known carcinogen) requires specialized engineering controls. Alternative solvents like chlorobenzene or dichlorobenzene should be evaluated and validated for a greener and safer process at the industrial scale.

  • Purification: While lab-scale purification relies on recrystallization, industrial-scale production may benefit from melt crystallization or slurry washes to improve throughput and solvent efficiency.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem website.[3]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Org. Synth. Coll. Vol. 2, p.299 (1943); Vol. 19, p.40 (1939).[11]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Org. Synth. 2002, 79, 215.[4]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from Sparrow Chemical website.[2]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from Ningbo Inno Pharmchem website.[1]

  • Airgas. (2022). Fluorine Safety Data Sheet. Retrieved from Airgas website.[12]

  • NOAA. (n.d.). FLUORINE - CAMEO Chemicals. Retrieved from NOAA website.[6]

  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from Hairi website.[5]

  • University of California, Santa Barbara. (n.d.). Fluorine Safety. Retrieved from UCSB EH&S website.[7]

  • Biosynth. (n.d.). 2-fluoro-3-formylbenzoic acid. Retrieved from Biosynth website.[8]

  • PubChem. (n.d.). 2-fluoro-3-formylbenzoic acid. Retrieved from PubChem website.[9]

  • Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. Retrieved from Google Patents.[10]

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Application Notes and Protocols for the Purification of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides detailed methodologies for the purification of 2-fluoro-3-(hydroxymethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), impacting reaction yields, impurity profiles, and the overall safety and efficacy of the final drug product.

The protocols outlined herein are designed to be robust and reproducible, addressing common impurities encountered during synthesis. The choice of purification method is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. This guide will cover three primary purification techniques: recrystallization , liquid-liquid extraction , and preparative column chromatography .

Understanding the Molecule: Basis for Purification Strategy

This compound possesses a unique combination of functional groups that govern its solubility and chromatographic behavior:

  • Carboxylic Acid: Provides acidic character, allowing for manipulation of its solubility based on pH. It is readily deprotonated in basic solutions to form a water-soluble carboxylate salt.

  • Hydroxymethyl Group: A polar alcohol functional group that can participate in hydrogen bonding, influencing its solubility in polar solvents.

  • Fluoro Group: An electron-withdrawing group that can affect the pKa of the carboxylic acid and the overall polarity of the molecule.

  • Aromatic Ring: A nonpolar feature that contributes to its solubility in organic solvents.

The interplay of these groups necessitates a careful selection of solvents and conditions to achieve effective separation from synthetic byproducts and starting materials.

I. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving impurities behind in the solution.

Causality behind Experimental Choices:

The key to successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at both high and low temperatures, or not at all.

For this compound, its polar nature suggests the use of polar solvents. Water is a good starting point, given the solubility of benzoic acid in hot water.[1][2] However, the presence of the hydroxymethyl group may increase its solubility in water even at lower temperatures. Therefore, a mixed solvent system, such as water with a miscible organic solvent like ethanol, methanol, or acetone, can provide a more optimal solubility profile.[3][4][5]

Workflow for Recrystallization

Recrystallization_Workflow A Dissolve crude product in minimum hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Optional C Slow cooling of filtrate to induce crystallization A->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry purified crystals E->F AcidBase_Extraction_Workflow cluster_0 Separatory Funnel A Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) B Add aqueous base (e.g., NaHCO3 solution) A->B C Shake and allow layers to separate B->C F Separate Layers C->F D Aqueous Layer: Sodium 2-fluoro-3-(hydroxymethyl)benzoate G Acidify aqueous layer with HCl D->G E Organic Layer: Neutral impurities F->D F->E H Precipitation of pure acid G->H I Collect by filtration or extract with fresh organic solvent H->I J Dry purified product I->J

Caption: Workflow for purification using acid-base extraction.

Detailed Protocol for Liquid-Liquid Extraction:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform one or two more extractions of the organic layer with fresh sodium bicarbonate solution.

  • Combine and Wash: Combine all the aqueous extracts. To remove any remaining neutral impurities, wash the combined aqueous layer with a small amount of fresh organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2), which can be checked with litmus paper. [6]6. Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration. Alternatively, if a precipitate does not form readily, extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate).

  • Drying: Dry the collected solid or the combined organic extracts (over anhydrous sodium sulfate) and evaporate the solvent to yield the purified product.

III. Purification by Preparative Column Chromatography

For small-scale purification or for separating compounds with very similar properties, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Causality behind Experimental Choices:

For a polar molecule like this compound, normal-phase chromatography using silica gel as the stationary phase is effective. [7]A mobile phase of intermediate polarity, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is used. The polarity of the mobile phase is carefully tuned to achieve good separation. Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape and reduce tailing of acidic compounds by keeping them in their protonated state.

Workflow for Column Chromatography

Column_Chromatography_Workflow A Prepare silica gel slurry and pack the column B Dissolve crude product in minimum mobile phase A->B C Load sample onto the column B->C D Elute with mobile phase (isocratic or gradient) C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Dry purified product H->I

Caption: General workflow for preparative column chromatography.

Detailed Protocol for Preparative Column Chromatography:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Mobile Phase Selection: Determine the optimal mobile phase composition using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Sample Preparation and Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The flow rate should be controlled to allow for proper equilibration and separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol
Mobile Phase Modifier 0.5-1% Acetic Acid or Formic Acid
Detection Method TLC with UV visualization (254 nm)

IV. Purity Assessment

After purification, the purity of the this compound should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and quantifying impurities. [8][9][10]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a suitable starting point. [8]* Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method—recrystallization, liquid-liquid extraction, or column chromatography—will depend on the specific requirements of the process. By understanding the chemical properties of the target molecule and the principles behind each technique, researchers can develop robust and efficient purification protocols to obtain high-purity material suitable for drug development applications.

References

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-fluoro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • University of California, Irvine. (2010). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • SepaChrom. (n.d.). Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Retrieved from [Link]

  • ResearchGate. (2017). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]

Sources

Navigating the Reactivity of 2-Fluoro-3-(hydroxymethyl)benzoic Acid: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

2-Fluoro-3-(hydroxymethyl)benzoic acid is a versatile, trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring a carboxylic acid, a primary alcohol, and a fluorine atom on a benzene ring—offers a rich landscape for synthetic transformations. The fluorine atom, in particular, modulates the electronic properties and metabolic stability of resulting molecules, making this scaffold highly valuable for creating novel therapeutics.[1][2] This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Introduction: A Profile of a Privileged Scaffold

The utility of this compound stems from the distinct and tunable reactivity of its three functional groups.

  • Carboxylic Acid (-COOH): This group serves as a primary handle for esterification, amidation, and reduction. Its acidity and electrophilicity are subtly influenced by the adjacent fluorine atom.

  • Hydroxymethyl (-CH₂OH): As a primary alcohol, this group is amenable to oxidation, conversion to leaving groups (e.g., halides), and participation in cyclization reactions.

  • Fluorine (-F): The electron-withdrawing nature of fluorine impacts the pKa of the carboxylic acid and influences the regioselectivity of aromatic substitutions.[3][4] Its inclusion is a common strategy in drug design to block metabolic oxidation sites and enhance binding affinity.[1]

This document will dissect the key synthetic pathways originating from this molecule, providing both the mechanistic underpinnings and practical, step-by-step guidance for laboratory execution.

Foundational Synthesis: Accessing the Core Molecule

The most direct and common route to this compound is through the selective reduction of its aldehyde precursor, 2-fluoro-3-formylbenzoic acid.[5] This transformation hinges on the use of a reducing agent that can differentiate between the highly reactive aldehyde and the less reactive carboxylic acid.

Protocol 2.1: Selective Reduction of 2-Fluoro-3-formylbenzoic Acid

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for this transformation.[6]

Mechanism Rationale: Sodium borohydride is a source of hydride ions (H⁻). The aldehyde's carbonyl carbon is more electrophilic than the carboxylic acid's carbonyl carbon, which is part of a resonance-stabilized carboxylate anion under neutral or basic conditions. Therefore, NaBH₄ preferentially attacks the aldehyde, leaving the carboxylic acid intact. The reaction is performed in a protic solvent like methanol, which serves to protonate the resulting alkoxide intermediate.

G cluster_workflow Workflow: Selective Aldehyde Reduction A Dissolve 2-fluoro-3-formylbenzoic acid in Methanol B Cool solution to 0-5°C (Ice Bath) A->B C Add Sodium Borohydride (NaBH₄) portion-wise B->C D Stir at 0-5°C, then warm to RT Monitor by TLC C->D E Quench with acidic water (e.g., 1M HCl) D->E F Extract with Ethyl Acetate E->F G Dry, Filter, and Concentrate F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Experimental workflow for the synthesis of the title compound.

Materials:

  • 2-Fluoro-3-formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-formylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1–0.2 M concentration).

  • Cool the flask in an ice-water bath to 0–5 °C.

  • Slowly add sodium borohydride (0.3–0.5 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Stir the reaction mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1–3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the flask again in an ice bath and cautiously quench the reaction by slowly adding 1 M HCl until the pH is ~2–3. This neutralizes excess NaBH₄ and protonates the product.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Key Reaction Mechanisms and Applications

A. Esterification of the Carboxylic Acid

Converting the carboxylic acid to an ester is a fundamental step for protecting the acid functionality, enhancing solubility, or preparing derivatives for biological screening.[7] The Fischer-Speier esterification is the most common method.[8]

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon towards attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[7][8]

G cluster_mech Fischer Esterification Mechanism Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Activated Electrophile) Start->Protonation H⁺ (cat.) Attack Nucleophilic Attack by Alcohol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer to -OH Tetrahedral->ProtonTransfer Elimination Elimination of Water (Good Leaving Group) ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation -H₂O Product Ester Product Deprotonation->Product -H⁺ (cat.) G cluster_cyclization Intramolecular Cyclization to Lactone Start 2-Fluoro-3-(hydroxymethyl) benzoic Acid Activation Protonate -COOH with Acid Catalyst Start->Activation H⁺ Attack Intramolecular Attack by -CH₂OH Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Closure Eliminate H₂O Intermediate->Closure Product Fluorinated Phthalide (Lactone) Closure->Product -H₂O

Sources

applications in medicinal chemistry for 2-fluoro-3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 2-fluoro-3-(hydroxymethyl)benzoic acid in medicinal chemistry has been developed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols to leverage the unique structural features of this compound in drug discovery programs.

Introduction: A Strategic Building Block in Drug Discovery

This compound is a bespoke chemical scaffold with significant potential in medicinal chemistry. Its trifunctional nature—a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring—offers a versatile platform for creating novel molecular architectures. The strategic placement of these functional groups allows for a range of chemical modifications, making it an ideal starting point for the synthesis of compound libraries aimed at diverse biological targets.

The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid and hydroxymethyl groups provide reactive handles for derivatization and can act as key pharmacophoric features, engaging in hydrogen bonding and ionic interactions with biological targets. This combination of properties makes this compound a valuable tool for addressing challenges in modern drug discovery, such as improving potency, selectivity, and pharmacokinetic profiles.

Application Note I: Synthesis of Novel Anti-inflammatory Agents

Rationale: The unique substitution pattern of this compound makes it a suitable scaffold for the design of inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or 5-lipoxygenase (5-LOX). The carboxylic acid can mimic the arachidonic acid substrate, while the hydroxymethyl group can be functionalized to access additional binding pockets, and the fluorine atom can enhance potency and metabolic stability.

Experimental Workflow:

The Strategic Utility of 2-Fluoro-3-(hydroxymethyl)benzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly valuable in drug discovery.[2][3] This document provides a detailed overview of the synthesis and potential applications of 2-fluoro-3-(hydroxymethyl)benzoic acid , a trifunctional building block with significant potential in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While not as commonly documented as some of its isomers, its unique substitution pattern offers synthetic chemists a versatile platform for molecular elaboration.

Physicochemical Properties and Synthetic Rationale

The strategic placement of the fluoro, hydroxymethyl, and carboxylic acid groups on the benzene ring of this compound offers distinct advantages in synthetic design. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The hydroxymethyl group provides a handle for a variety of transformations, including oxidation, esterification, and etherification. The carboxylic acid moiety is a key functional group for amide bond formation, a cornerstone of medicinal chemistry.

Below is a table summarizing the key physicochemical properties of the related compound, 2-fluoro-3-methylbenzoic acid, which can be considered a precursor to the title compound.

PropertyValueReference
Molecular Formula C₈H₇FO₂[4]
Molecular Weight 154.14 g/mol [4]
Appearance White powder[4]
Melting Point 114-116 °C[4]
Boiling Point 197.031 °C[4]

Proposed Synthetic Protocols

Given the limited direct literature on the synthesis of this compound, two plausible synthetic routes are proposed based on established organic transformations of related fluorinated aromatics.

Protocol 2.1: Synthesis via Oxidation of 2-Fluoro-3-methylbenzoic Acid

This protocol outlines a straightforward approach starting from the commercially available 2-fluoro-3-methylbenzoic acid. The key transformation is the selective oxidation of the benzylic methyl group.

Workflow for Synthesis via Oxidation:

Synthesis via Oxidation A 2-Fluoro-3-methylbenzoic Acid B Benzylic Bromination A->B NBS, Initiator C 2-Fluoro-3-(bromomethyl)benzoic Acid B->C D Hydrolysis C->D Aqueous Base E This compound D->E Synthesis via Sandmeyer-type Reaction A 2-Amino-3-fluorobenzoic Acid B Diazotization A->B NaNO₂, aq. Acid C Diazonium Salt Intermediate B->C D Hydroxymethylation C->D Formaldehyde, Reducing Agent E This compound D->E API Synthesis Workflow cluster_0 Core Scaffold Synthesis cluster_1 Molecular Diversification cluster_2 Biological Evaluation A This compound B Amide Coupling A->B Amine, Coupling Reagent C Fluorinated Amide Intermediate B->C D Modification of Hydroxymethyl Group C->D Alkylation, Esterification, etc. E Diverse Analogs D->E F Screening and SAR Studies E->F G Lead Candidate F->G

Sources

Application Notes and Protocols for the Amidation of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Fluoro-3-(hydroxymethyl)benzoic Amide Derivatives

In the landscape of contemporary drug discovery and development, the synthesis of highly functionalized aromatic scaffolds is a cornerstone of medicinal chemistry. The molecule 2-fluoro-3-(hydroxymethyl)benzoic acid represents a valuable starting material, incorporating a unique substitution pattern that offers vectors for chemical diversification. The fluoro substituent can enhance metabolic stability and binding affinity, while the carboxylic acid and hydroxymethyl groups provide reactive handles for the construction of more complex molecular architectures. The amidation of the carboxylic acid moiety is a particularly critical transformation, as the resulting amide bond is a key structural feature in a vast array of pharmaceuticals. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the amidation of this compound.

Core Challenge: Chemoselectivity in the Presence of a Nucleophilic Hydroxymethyl Group

The primary synthetic challenge in the amidation of this compound lies in achieving chemoselective acylation of the desired amine nucleophile over the competing intramolecular or intermolecular acylation of the hydroxymethyl group. The hydroxyl group, being a nucleophile, can react with the activated carboxylic acid intermediate to form an undesired ester byproduct (O-acylation). This side reaction can significantly reduce the yield of the target amide and complicate purification.

Two primary strategies can be employed to address this challenge:

  • Protecting Group Strategy: The hydroxymethyl group can be temporarily protected with a suitable protecting group that is stable to the amidation conditions and can be selectively removed afterward.

  • Protecting-Group-Free Strategy: Judicious selection of coupling reagents and reaction conditions can favor N-acylation over O-acylation, thus avoiding the additional steps of protection and deprotection.

This guide will detail protocols for both approaches, providing the rationale behind the selection of reagents and conditions to enable researchers to make informed decisions based on their specific synthetic goals and available resources.

PART 1: Protecting Group Strategy for Amidation

This approach offers a robust and generally high-yielding route to the desired amide by temporarily masking the reactivity of the hydroxymethyl group. A common and effective protecting group for primary alcohols is the silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, due to its ease of installation, stability to a wide range of reaction conditions, and straightforward removal.

Experimental Workflow: Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection cluster_3 Final Product start This compound prot Protection of Hydroxymethyl Group (e.g., TBS-Cl, Imidazole, DMF) start->prot Formation of Silyl Ether prot_acid Protected Benzoic Acid amid Amide Coupling (Amine, Coupling Reagent, Base, Solvent) prot_acid->amid Formation of Amide Bond prot_amide Protected Amide deprot Deprotection of Silyl Ether (e.g., TBAF, THF) prot_amide->deprot Removal of Protecting Group end Target Amide

Caption: Workflow for the protecting group strategy.

Detailed Protocol 1: Amidation via a Silyl-Protected Intermediate

Step 1: Protection of the Hydroxymethyl Group

  • Reagents and Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of TBS-Cl (1.2 eq.) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 3-((tert-butyldimethylsilyloxy)methyl)-2-fluorobenzoic acid, can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Reagents and Materials:

    • 3-((tert-Butyldimethylsilyloxy)methyl)-2-fluorobenzoic acid

    • Desired amine (primary or secondary)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Saturated aqueous ammonium chloride solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the protected benzoic acid (1.0 eq.) in anhydrous DCM or DMF.

    • Add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

    • Cool the mixture to 0 °C.

    • Add HATU (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[1][2]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Silyl Ether

  • Reagents and Materials:

    • Protected amide

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Dissolve the purified protected amide in anhydrous THF.

    • Add TBAF solution (1.2 eq.) dropwise at room temperature.

    • Stir for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final amide product by flash column chromatography or recrystallization.[3]

PART 2: Protecting-Group-Free Strategy for Amidation

A protecting-group-free approach is highly desirable as it improves the overall efficiency and atom economy of the synthesis. The success of this strategy hinges on the careful selection of a coupling reagent that exhibits high selectivity for the carboxylic acid activation and subsequent amidation in the presence of the free hydroxyl group. Carbodiimide-based reagents, in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are often a good starting point for such transformations.[1] The HOBt ester intermediate is highly reactive towards amines but less prone to react with the less nucleophilic alcohol.

Reaction Mechanism: Carbodiimide-Mediated Amidation

The amidation proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4]

  • Formation of the Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to a more stable HOBt active ester. This step is crucial for minimizing side reactions and potential racemization if chiral amines are used.[5]

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: Collapse of the tetrahedral intermediate yields the desired amide and regenerates HOBt.

A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea byproduct, which can be difficult to remove.[4][6] The addition of HOBt helps to suppress this side reaction.

G cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Amidation cluster_3 Byproduct Formation acid Carboxylic Acid o_acyl O-Acylisourea Intermediate acid->o_acyl + EDC edc EDC hobt_ester HOBt Active Ester o_acyl->hobt_ester + HOBt n_acyl N-Acylurea Byproduct o_acyl->n_acyl Rearrangement (Side Reaction) hobt HOBt amide Amide hobt_ester->amide + Amine amine Amine (R-NH2)

Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Protocol 2: Protecting-Group-Free Amidation
  • Reagents and Materials:

    • This compound

    • Desired amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq.) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA or TEA (2.5 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS, paying close attention to the potential formation of ester byproducts.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.[3]

Data Summary and Reagent Comparison

Coupling ReagentAdditiveBaseTypical SolventReaction TimeTypical Yield RangeKey Considerations
EDC HOBtDIPEA/TEADCM/DMF12-24 hModerate to HighCost-effective; water-soluble urea byproduct simplifies workup.[1]
HATU NoneDIPEADMF/DCM2-4 hHighHighly efficient and fast, especially for hindered substrates; more expensive.[1][2]
T3P® NonePyridineEtOAc/DCM1-3 hHighExcellent for difficult couplings; byproducts are water-soluble.[1]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low in the protecting-group-free protocol, consider switching to a more reactive coupling reagent like HATU. Alternatively, the protecting group strategy is recommended for maximizing yield, especially with less nucleophilic amines.

  • Ester Byproduct Formation: If significant O-acylation is observed, lower the reaction temperature and shorten the reaction time. The use of HOBt is critical in suppressing this side reaction. If the problem persists, the protecting group strategy is the most reliable solution.

  • Difficult Purification: The urea byproduct from EDC can sometimes be challenging to remove completely. Ensure thorough aqueous washes. If purification remains an issue, consider using T3P®, as its byproducts are typically easier to remove. For polar amide products, reversed-phase chromatography may be a suitable purification technique.[3]

  • Solvent Choice: DMF is an excellent solvent for dissolving many starting materials but can be difficult to remove. DCM is a good alternative, but solubility may be an issue for some substrates. Ethyl acetate can also be used, particularly with T3P®.

Conclusion

The amidation of this compound is a key transformation for the synthesis of potentially valuable pharmaceutical compounds. The presence of the hydroxymethyl group necessitates careful consideration of chemoselectivity. This guide provides two robust protocols, a protecting group strategy for guaranteed success and a more atom-economical protecting-group-free strategy that requires careful optimization. By understanding the underlying chemical principles and following the detailed procedures outlined herein, researchers can confidently and efficiently synthesize the desired amide derivatives, paving the way for further exploration in their drug discovery programs.

References

  • Na, Y., & Park, K. H. (2009). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Wikipedia. (2023). Carbodiimide. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Oxford. (n.d.). Appendix 6: Protecting groups. [Link]

  • Sabila, P. R., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PMC. [Link]

  • Hudson, A. S., et al. (2015). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Ley, J. P., et al. (2006). New Bitter-Masking Compounds: Hydroxylated Benzoic Acid Amides of Aromatic Amines as Structural Analogues of Homoeriodictyol. ResearchGate. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

Sources

Application Note: Comprehensive Characterization of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Fluoro-3-(hydroxymethyl)benzoic acid is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid and alcohol moieties provide reactive handles for further chemical modifications.

Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its structure, and establish a baseline for quality control in drug discovery and development pipelines. This application note provides a detailed guide to the analytical techniques best suited for the unequivocal characterization of this compound, rooted in established principles and data from closely related analogs.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's physical properties is crucial for selecting appropriate analytical conditions. Based on data from structurally similar compounds, the following properties are anticipated for this compound.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₈H₇FO₃Essential for mass spectrometry and elemental analysis.
Molecular Weight 170.14 g/mol Critical for mass spectrometry and concentration calculations.[1]
Appearance White to off-white solidGuides sample handling and preparation.
Melting Point 120-130 °CA higher melting point than 2-fluoro-3-methylbenzoic acid (114-116 °C) is expected due to hydrogen bonding from the hydroxymethyl group.[2] A sharp melting range indicates high purity.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterThe presence of polar functional groups suggests solubility in polar organic solvents. Solubility dictates the choice of solvents for NMR and HPLC.

Analytical Workflow: A Multi-technique Approach

A single analytical technique is insufficient for the complete characterization of a novel molecule. A synergistic approach, integrating spectroscopic and chromatographic methods, is essential for unambiguous structural elucidation and purity assessment.

Analytical Workflow Figure 1. Integrated Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification NMR NMR Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS MS MS->Structural Confirmation FTIR FTIR FTIR->Structural Confirmation HPLC HPLC Quantitative Analysis Quantitative Analysis HPLC->Quantitative Analysis Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Purity Assessment

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (e.g., -OH and -COOH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

    • The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

    • The benzylic protons of the hydroxymethyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

    • The hydroxyl proton will be a broad singlet, and its chemical shift is concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

    • The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

    • Other aromatic carbons will display smaller, through-bond C-F couplings.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A single resonance is expected, and its chemical shift will be characteristic of a fluorobenzene derivative.

Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)Rationale
¹H ~13.0br sCarboxylic acid proton, deshielded and exchangeable.
~7.8mAromatic proton ortho to the carboxylic acid.
~7.5mAromatic proton para to the carboxylic acid.
~7.2tAromatic proton meta to the carboxylic acid.
~4.6sMethylene protons of the hydroxymethyl group.
~5.4tHydroxyl proton of the hydroxymethyl group (exchangeable).
¹³C ~168d, J ≈ 2-4 HzCarboxylic acid carbonyl carbon, coupled to the ortho fluorine.
~160d, ¹JCF ≈ 245 HzAromatic carbon directly bonded to fluorine.[3]
~135d, J ≈ 3-5 HzAromatic carbon bearing the hydroxymethyl group.
~132d, J ≈ 8-10 HzAromatic carbon ortho to fluorine.
~125sAromatic carbon para to fluorine.
~120d, J ≈ 20-25 HzAromatic carbon meta to fluorine.
~60sMethylene carbon of the hydroxymethyl group.
¹⁹F -110 to -120mAromatic fluorine, coupled to ortho and meta protons.[4]

Note: Predicted values are based on data from similar fluorinated and substituted benzoic acids.[3][4][5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be employed.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • For ESI-MS: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

    • For GC-MS: Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Data Acquisition:

    • ESI-MS: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 169.03. In positive ion mode, adducts such as [M+H]⁺ (m/z 171.04) or [M+Na]⁺ (m/z 193.02) may be observed.

    • EI-MS: The molecular ion peak (M⁺˙) at m/z 170 is expected. Characteristic fragmentation patterns include the loss of water (-18), the hydroxyl group (-17), and the carboxyl group (-45).

Predicted Mass Spectrometry Data
Ionization ModeExpected m/zIdentitySignificance
ESI (-)169.0300[M-H]⁻Confirms the molecular weight.
EI170[M]⁺˙Molecular ion.
152[M-H₂O]⁺˙Loss of water from the hydroxymethyl and carboxylic acid groups.
141[M-CHO]⁺Loss of a formyl radical.
125[M-COOH]⁺Loss of the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic acidThe broadness is due to hydrogen bonding.[6]
~3400 (broad)O-H stretchAlcoholConfirms the presence of the hydroxymethyl group.
~1700C=O stretchCarboxylic acidA strong and sharp absorption.
1600-1450C=C stretchAromatic ringCharacteristic of the benzene ring.
~1250C-O stretchCarboxylic acid/Aromatic EtherConfirms the C-O bond.
~1150C-F stretchAryl-FluorideIndicates the presence of the fluorine substituent.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of a compound and for quantitative analysis. A reversed-phase method is generally suitable for this class of molecules.

Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to create working standards for quantification.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely around 230 and 275 nm).

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. For quantification, a calibration curve should be generated using standards of known concentrations.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment provides a robust and reliable dataset. The protocols and predicted data presented in this application note serve as a detailed guide for researchers, scientists, and drug development professionals to ensure the quality and integrity of this valuable chemical intermediate.

References

  • Supporting Information for a chemical synthesis paper.
  • Supplementary Information - The Royal Society of Chemistry.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (Details physicochemical properties and applications of a close analog).[2]

  • 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (Provides melting point data for a similar compound).[2]

  • 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem. (Gives the molecular weight of an isomeric compound).[1]

  • Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. (Details synthetic and characterization procedures for a related compound).[3]

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem. (Provides general information on a related fluorinated benzoic acid).[7]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester - the NIST WebBook. (Contains mass spectrometry data for a related compound).[8]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (Describes the synthesis of a similar molecule).[9]

  • CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester - Alchem Pharmtech. (Vendor information for a related ester).[10]

  • 2-Fluoro-4-(hydroxymethyl)benzoic acid, min 97%, 1 gram. (Vendor information for an isomer).[11]

  • Infrared spectrum of benzoic acid. (Provides a detailed interpretation of the IR spectrum of benzoic acid).[6]

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The Strategic Utility of 2-Fluoro-3-(hydroxymethyl)benzoic Acid as a Precursor for Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular frameworks is a widely recognized strategy to enhance pharmacological properties.[1][2] The judicious placement of fluorine can influence metabolic stability, binding affinity, and bioavailability.[1] 2-Fluoro-3-(hydroxymethyl)benzoic acid emerges as a particularly valuable, yet underexplored, precursor for the synthesis of a variety of heterocyclic compounds. Its unique trifunctional architecture—a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring—offers a versatile platform for constructing complex molecular architectures of significant interest in medicinal chemistry.

This guide provides a comprehensive overview of the synthetic potential of this compound. We will delve into detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems, including isocoumarins, benzofurans, and phthalazinones. The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Key Physicochemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group enhances the acidity of the benzoic acid moiety.[3] This heightened acidity facilitates reactions such as esterification and amidation. The hydroxymethyl group, ortho to the fluorine, and meta to the carboxylic acid, can participate in a range of transformations, including oxidation, substitution, and cyclization reactions. The spatial arrangement of these functional groups allows for intramolecular reactions, providing a direct pathway to various heterocyclic systems.

PropertyValueSource
Molecular FormulaC8H7FO3N/A
Molecular Weight170.14 g/mol N/A
AppearanceWhite to off-white solidN/A
Key Reactive SitesCarboxylic acid, Hydroxymethyl group, Aromatic ringN/A

Application I: Synthesis of 7-Fluoro-isocoumarins via Intramolecular Cyclization

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities, including antifungal and anti-inflammatory properties.[4][5] The structure of this compound is primed for direct intramolecular cyclization to form a 7-fluoro-isocoumarin scaffold. This transformation represents an atom-economical and efficient route to this privileged heterocyclic core.

Reaction Principle

The synthesis proceeds via an acid-catalyzed intramolecular esterification (lactonization). The protonation of the carboxylic acid carbonyl group enhances its electrophilicity, facilitating nucleophilic attack by the hydroxyl group of the hydroxymethyl substituent. Subsequent dehydration yields the stable six-membered lactone ring of the isocoumarin.

Visualizing the Pathway: Isocoumarin Synthesis

isocoumarin_synthesis start This compound intermediate Protonated Intermediate start->intermediate H+ (cat.) product 7-Fluoro-isocoumarin intermediate->product -H2O

Caption: Acid-catalyzed intramolecular cyclization to form 7-fluoro-isocoumarin.

Detailed Experimental Protocol

Materials:

  • This compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 5.88 mmol) and anhydrous toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (0.11 g, 0.59 mmol, 0.1 eq.).

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure 7-fluoro-isocoumarin.

Application II: A Proposed Pathway to 7-Fluoro-benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[6][7][8] A plausible synthetic route to 7-fluoro-benzofuran derivatives from this compound can be envisioned through a multi-step sequence involving the construction of a key ether intermediate followed by intramolecular cyclization.

Proposed Synthetic Strategy

This proposed synthesis involves an initial protection of the carboxylic acid, followed by conversion of the hydroxymethyl group to a more reactive leaving group (e.g., a bromide). Subsequent Williamson ether synthesis with a suitable phenol, followed by deprotection and an intramolecular cyclization, would yield the desired benzofuran scaffold. This approach offers modularity, allowing for the introduction of diverse substituents on the resulting benzofuran.

Visualizing the Workflow: Benzofuran Synthesis

benzofuran_synthesis start This compound step1 Esterification start->step1 step2 Bromination step1->step2 step3 Williamson Ether Synthesis step2->step3 step4 Deprotection step3->step4 step5 Intramolecular Cyclization step4->step5 product 7-Fluoro-benzofuran Derivative step5->product

Caption: Proposed multi-step synthesis of a 7-fluoro-benzofuran derivative.

Proposed Experimental Protocol (Illustrative Example)

Step 1: Esterification of the Carboxylic Acid

  • Dissolve this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until TLC analysis indicates complete conversion.

  • Neutralize the reaction, extract the ester with an organic solvent, and purify.

Step 2: Bromination of the Hydroxymethyl Group

  • Dissolve the methyl ester from Step 1 in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add phosphorus tribromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the bromomethyl derivative.

Step 3: Williamson Ether Synthesis

  • Dissolve a substituted phenol in a suitable solvent (e.g., acetone) and add a base such as potassium carbonate.

  • Add the bromomethyl derivative from Step 2.

  • Heat the mixture to reflux and monitor by TLC.

  • Isolate and purify the resulting ether.

Step 4 & 5: Saponification and Intramolecular Cyclization

  • Hydrolyze the methyl ester of the ether from Step 3 using aqueous sodium hydroxide.

  • Acidify the reaction mixture to obtain the carboxylic acid.

  • The resulting intermediate can be cyclized under various conditions, such as heating with a dehydrating agent or using a metal catalyst, to form the benzofuran ring.[9]

Application III: Synthesis of 8-Fluoro-phthalazinones

Phthalazinone derivatives are an important class of nitrogen-containing heterocycles with diverse pharmacological applications, including use as PARP inhibitors in cancer therapy. The reaction of this compound with hydrazine derivatives provides a direct route to functionalized 8-fluoro-phthalazinones.

Reaction Principle

The reaction proceeds through an initial formation of a hydrazide by condensation of the carboxylic acid with hydrazine. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the hydroxymethyl group (or a derivative thereof), followed by dehydration, affords the phthalazinone ring system.

Visualizing the Pathway: Phthalazinone Synthesis

phthalazinone_synthesis start This compound intermediate Hydrazide Intermediate start->intermediate reagent + Hydrazine product 8-Fluoro-phthalazinone intermediate->product Cyclization/ -H2O

Caption: Synthesis of 8-fluoro-phthalazinone from this compound and hydrazine.

Detailed Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or a suitable high-boiling solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 g, 5.88 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.32 mL, 6.47 mmol, 1.1 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a highly promising and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for efficient construction of isocoumarin, benzofuran, and phthalazinone scaffolds. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore the full potential of this valuable building block. Future work could focus on expanding the scope of these transformations to create diverse libraries of fluorinated heterocycles for biological screening, further solidifying the importance of fluorinated synthons in modern drug discovery.

References

  • 10. Vertex AI Search.

  • 3. BenchChem.

  • 6. National Institutes of Health.

  • 11. Journal of Chemical and Pharmaceutical Research.

  • 7. PubMed Central.

  • 12. Organic Syntheses.

  • 13. ResearchGate.

  • 4. The Distant Reader.

  • 8. ResearchGate.

  • 14. PCE Chemicals.

  • 15. Frontiers.

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Application Note: Biocatalytic Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid using Cunninghamella elegans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Biocatalysis in Synthesizing Fluorinated Building Blocks

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 2-Fluoro-3-(hydroxymethyl)benzoic acid is a valuable building block in this arena, offering a unique combination of functionalities for further chemical elaboration. Traditional chemical synthesis routes to such compounds can be complex and may rely on harsh reagents. Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, presents a compelling green and efficient alternative, often characterized by high selectivity under mild reaction conditions.[2][3]

This application note provides a detailed protocol for the biocatalytic synthesis of this compound from 2-fluoro-3-formylbenzoic acid, leveraging the metabolic machinery of the filamentous fungus Cunninghamella elegans. This organism has demonstrated remarkable versatility in biotransformations, including the reduction of functional groups on aromatic rings, making it an ideal whole-cell biocatalyst for this transformation.[4]

Mechanistic Insights: The Role of Fungal Reductases

The biotransformation of 2-fluoro-3-formylbenzoic acid to this compound is primarily achieved through the action of intracellular oxidoreductases within Cunninghamella elegans. While the specific enzyme responsible has not been definitively isolated and characterized for this particular substrate, the conversion is consistent with the activity of enzymes such as carboxylic acid reductases (CARs) or other NAD(P)H-dependent dehydrogenases.[5][6]

Fungal CARs are multi-domain enzymes that catalyze the reduction of carboxylic acids to aldehydes.[7][8] While the substrate in this protocol is an aldehyde, the broad substrate specificity of fungal reductases, including those in Cunninghamella elegans, allows for the efficient reduction of the aldehyde moiety to the corresponding primary alcohol.[4][9] The use of a whole-cell system elegantly circumvents the need for costly cofactor regeneration, as the fungus's endogenous metabolic pathways continuously supply the necessary reducing equivalents (NADPH).[10]

Biocatalytic_Reduction Substrate 2-Fluoro-3-formylbenzoic Acid Fungus Cunninghamella elegans (Whole-Cell Biocatalyst) Substrate->Fungus Uptake Product This compound Enzymes Oxidoreductases (e.g., CARs, Dehydrogenases) Fungus->Enzymes Contains Enzymes->Product Reduction NADP NADP+ Enzymes->NADP Cofactor_regeneration Endogenous Metabolism NADPH NADPH Cofactor_regeneration->NADPH Regeneration NADPH->Enzymes Reducing Equivalents NADP->Cofactor_regeneration

Figure 1: Conceptual workflow of the whole-cell biocatalytic reduction of 2-fluoro-3-formylbenzoic acid by Cunninghamella elegans.

Materials and Reagents

Material/ReagentSupplierGrade
Cunninghamella elegans DSM 1908DSMZFreeze-dried culture
2-Fluoro-3-formylbenzoic acidCommercially available≥96%
Sabouraud Dextrose Broth (SDB)Standard supplierMicrobiological
Sabouraud Dextrose Agar (SDA)Standard supplierMicrobiological
Dimethylformamide (DMF)Standard supplierAnhydrous
Ethyl acetateStandard supplierHPLC grade
DichloromethaneStandard supplierHPLC grade
Sodium sulfate, anhydrousStandard supplierACS grade
Silica gel for column chromatographyStandard supplier60 Å, 230-400 mesh
HexaneStandard supplierHPLC grade

Detailed Experimental Protocols

Part 1: Cultivation of Cunninghamella elegans DSM 1908

This protocol details the preparation of a robust fungal culture for the biotransformation.

  • Rehydration of Freeze-Dried Culture: Aseptically rehydrate the freeze-dried culture of C. elegans DSM 1908 according to the supplier's instructions (typically using SDB).

  • Preparation of Seed Culture:

    • Streak the rehydrated culture onto an SDA plate.

    • Incubate at 28°C for 5-7 days until significant mycelial growth is observed.

  • Inoculum Preparation:

    • Aseptically cut the agar with the grown mycelium into small pieces.

    • Homogenize the agar pieces in 100 mL of sterile deionized water to create a mycelial suspension.[11]

  • Main Culture Inoculation:

    • In a 250 mL Erlenmeyer flask, add 45 mL of sterile SDB.

    • Inoculate with 5 mL of the mycelial suspension.[11]

    • Incubate at 28°C with shaking at 150 rpm for 72 hours. The resulting fungal biomass is now ready for the biotransformation.

Part 2: Whole-Cell Biotransformation

This section outlines the procedure for the biocatalytic reduction.

  • Substrate Preparation: Prepare a stock solution of 2-fluoro-3-formylbenzoic acid in DMF at a concentration of 10 mg/mL.

  • Substrate Addition:

    • To the 72-hour-old fungal culture, add the substrate stock solution to a final concentration of 0.1 mg/mL.[11]

    • Note: The use of DMF as a co-solvent is necessary for the solubilization of the substrate. The final concentration should be kept low to minimize toxicity to the fungal cells.

  • Incubation: Continue the incubation of the fungal culture with the substrate at 28°C with shaking at 150 rpm for an additional 72 hours.[4]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots (e.g., 1 mL) at different time points (e.g., 24, 48, 72 hours). Extract the aliquot with an equal volume of ethyl acetate, and analyze the organic layer by thin-layer chromatography (TLC) or HPLC.[12]

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_biotransformation Biotransformation cluster_workup Product Isolation Rehydration Rehydrate Culture Seed_Culture Grow on Agar Plate Rehydration->Seed_Culture Streak on SDA Inoculum_Prep Prepare Mycelial Suspension Seed_Culture->Inoculum_Prep Homogenize Main_Culture Grow Liquid Culture Inoculum_Prep->Main_Culture Inoculate SDB Substrate_Addition Substrate Addition Main_Culture->Substrate_Addition Add Substrate Incubation Biotransformation Incubation Substrate_Addition->Incubation 72h @ 28°C, 150 rpm Separation Separate Biomass and Supernatant Incubation->Separation Centrifugation Extraction Liquid-Liquid Extraction Separation->Extraction Extract Supernatant Purification Silica Gel Chromatography Extraction->Purification Column Chromatography Final_Product This compound Purification->Final_Product

Figure 2: Step-by-step experimental workflow for the biocatalytic synthesis.

Part 3: Product Isolation and Purification

This protocol describes the extraction and purification of the final product from the culture broth.

  • Separation of Biomass: After the 72-hour biotransformation, separate the fungal biomass from the culture supernatant by centrifugation at 9000 rpm for 10 minutes.[11]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.[4]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatographic Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexane as the mobile phase. The exact gradient will need to be optimized based on TLC analysis of the crude product.

    • Collect the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data and Expected Results

ParameterExpected Outcome
Substrate 2-Fluoro-3-formylbenzoic acid
Biocatalyst Cunninghamella elegans DSM 1908
Product This compound
Typical Conversion >90% (based on similar substrates)[4]
Isolated Yield Dependent on extraction and purification efficiency
Reaction Conditions 28°C, 150 rpm, 72 hours

Troubleshooting and Optimization

  • Low Conversion:

    • Substrate Toxicity: If low conversion is observed, consider a lower initial substrate concentration or a fed-batch approach where the substrate is added portion-wise over time.[13][14]

    • Insufficient Biomass: Ensure robust fungal growth before adding the substrate. The culture should appear dense with mycelial pellets.

  • Product Degradation: If product degradation is suspected, reduce the incubation time and monitor the reaction more frequently.

  • Process Optimization: For larger-scale production, parameters such as aeration, pH, and nutrient feeding can be optimized in a bioreactor to improve yield and productivity.[1][15]

Conclusion

This application note provides a robust and detailed protocol for the biocatalytic synthesis of this compound using whole cells of Cunninghamella elegans. This method offers a green and efficient alternative to traditional chemical synthesis, highlighting the potential of fungal biotransformations in the production of valuable pharmaceutical intermediates. The use of a whole-cell system simplifies the process by eliminating the need for enzyme purification and cofactor addition, making it a cost-effective and scalable approach for drug discovery and development professionals.

References

  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. Available at: [Link]

  • Structure of the Reductase Domain of a Fungal Carboxylic Acid Reductase and Its Substrate Scope in Thioester and Aldehyde Reduction. ACS Publications. Available at: [Link]

  • Chromatograms of supernatants extracts from C. elegans DSM1908... ResearchGate. Available at: [Link]

  • DSM 1908 - Cunninghamella elegans. Leibniz Institute DSMZ. Available at: [Link]

  • Modelling and Optimization of Fed-Batch Filamentous Fungal Fermentation. ResearchGate. Available at: [Link]

  • Regulation of Cunninghamella spp. biofilm growth by tryptophol and tyrosol. National Center for Biotechnology Information. Available at: [Link]

  • Cunninghamella spp. produce mammalian-equivalent metabolites from fluorinated pyrethroid pesticides. National Center for Biotechnology Information. Available at: [Link]

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  • Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast. PNAS. Available at: [Link]

  • Scheme 1. Reduction of carboxylic acids to the respective aldehydes by Neurospora crassa SY7A CAR. ResearchGate. Available at: [Link]

  • Optimization of biotransformation processes of Camarosporium laburnicola to improve production yields of potent telomerase activators. National Center for Biotechnology Information. Available at: [Link]

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  • Optimization of Substrate and Fermentation Conditions for Mycoprotein Production from Pleurotus ostreatus (Oyster Mushroom) Cult. bioRxiv. Available at: [Link]

  • Optimization of Substrate Feed Flow Rate for Fed-Batch Yeast Fermentation Process. Modelling, Simulation & Computing Laboratory (mscLab). Available at: [Link]

  • Continuous transformation of benzaldehyde to benzyl alcohol by Rhodotorula mucilaginosa immobilized in an ultrafiltration cell. PubMed. Available at: [Link]

  • Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics. OSTI.GOV. Available at: [Link]

  • Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. National Center for Biotechnology Information. Available at: [Link]

  • Process for the purification of benzyl alcohol. Google Patents.
  • Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. National Center for Biotechnology Information. Available at: [Link]

  • Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental values. RSC Publishing. Available at: [Link]

  • Biocatalytic reduction of carboxylic acids. ResearchGate. Available at: [Link]

  • Four distinct types of E.C. 1.2.1.30 enzymes can catalyze the reduction of carboxylic acids to aldehydes. ResearchGate. Available at: [Link]

  • The fungus Cunninghamella elegans can produce human and equine metabolites of selective androgen receptor modulators (SARMs). PubMed. Available at: [Link]

  • Method for purifying benzyl alcohol. Google Patents.
  • Biosynthesis of Benzylic Derivatives in the Fermentation Broth of the Edible Mushroom, Ischnoderma resinosum. PubMed. Available at: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The unique substitution pattern of this molecule presents specific synthetic challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities successfully.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yields in the Initial Functionalization of 2-Fluoro-3-methylbenzoic Acid

Question: I am attempting to synthesize this compound starting from 2-fluoro-3-methylbenzoic acid, but my yields for the initial benzylic functionalization are consistently low. What are the likely causes and how can I improve this step?

Answer:

Low yields in the initial functionalization of 2-fluoro-3-methylbenzoic acid often stem from two primary challenges: the relative inertness of the methyl group and competing side reactions. The fluorine atom at the 2-position exerts a significant electron-withdrawing effect, which can influence the reactivity of the adjacent methyl group.

Common Causes and Solutions:

  • Sub-optimal Radical Initiation: If you are employing a radical bromination (e.g., using N-bromosuccinimide, NBS), inefficient radical initiation is a frequent culprit.

    • Troubleshooting: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. The reaction temperature is also critical; it must be high enough to ensure homolytic cleavage of the initiator.

  • Competing Ring Halogenation: Under certain conditions, electrophilic aromatic substitution on the benzene ring can compete with benzylic halogenation.

    • Troubleshooting: Minimize this side reaction by conducting the reaction in a non-polar solvent like carbon tetrachloride or cyclohexane. Ensure that the reaction is carried out in the presence of a radical initiator and light, which favors the radical pathway over the ionic pathway.

  • Over-oxidation: If attempting direct oxidation of the methyl group, strong oxidizing agents can lead to the formation of the corresponding aldehyde or even complete oxidation to the dicarboxylic acid.

    • Troubleshooting: Employ milder and more selective oxidizing agents. For instance, a two-step process involving benzylic bromination followed by hydrolysis is often more controllable.

Issue 2: Difficulty in the Selective Reduction of a Carbonyl Group

Question: I have successfully synthesized 2-fluoro-3-formylbenzoic acid[1][2], but I am struggling with the selective reduction of the aldehyde to the alcohol without reducing the carboxylic acid. What are the best practices for this transformation?

Answer:

The selective reduction of an aldehyde in the presence of a carboxylic acid is a classic chemoselectivity challenge. The key is to use a reducing agent that is reactive enough to reduce the aldehyde but not the less reactive carboxylic acid.

Recommended Reducing Agents and Conditions:

Reducing AgentSolvent(s)Typical Temperature (°C)Key Considerations
Sodium borohydride (NaBH₄)Ethanol, Methanol, THF/Water0 to 25Generally selective for aldehydes and ketones over carboxylic acids. The reaction is typically straightforward and high-yielding.
Sodium cyanoborohydride (NaBH₃CN)Methanol, Ethanol0 to 25Milder than NaBH₄ and highly selective for aldehydes.
Borane-THF complex (BH₃·THF)THF0 to 25Can reduce both aldehydes and carboxylic acids, but the rate of aldehyde reduction is significantly faster. Careful control of stoichiometry and reaction time is crucial.

Experimental Protocol: Selective Reduction using Sodium Borohydride

  • Dissolve 2-fluoro-3-formylbenzoic acid in a suitable solvent such as ethanol or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise, monitoring the reaction by TLC.

  • After the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Sodium borohydride is a less powerful reducing agent than lithium aluminum hydride (LAH). Its lower reactivity allows for the selective reduction of the more electrophilic aldehyde carbonyl over the less electrophilic carboxylic acid carbonyl.

Issue 3: Challenges with Directed ortho-Metalation (DoM)

Question: I am exploring a synthetic route involving the directed ortho-metalation of a 2-fluorobenzoic acid derivative to introduce the hydroxymethyl precursor. However, I'm encountering issues with regioselectivity and side reactions. What are the critical parameters for a successful DoM on this type of substrate?

Answer:

Directed ortho-metalation is a powerful tool, but its success with fluorinated benzoic acids is highly dependent on the choice of base, solvent, and temperature. The fluorine and carboxylic acid groups are both directing groups, but they can also be susceptible to nucleophilic attack by strong organolithium bases.

Key Challenges and Strategic Solutions:

  • Nucleophilic Attack at the C-F Bond: Strong bases like s-BuLi can attack the carbon atom bearing the fluorine, leading to defluorination.[3]

    • Solution: Utilize a less nucleophilic base such as lithium diisopropylamide (LDA) or a hindered lithium amide. The use of s-BuLi/TMEDA at very low temperatures (-78 °C) can sometimes favor deprotonation over nucleophilic attack.[3][4][5]

  • Competing Lithiation Sites: The carboxylic acid group is a potent directing group, but the fluorine can also direct metalation to its ortho positions.

    • Solution: The carboxylate formed in situ is generally a stronger directing group than fluorine.[4][5] Performing the reaction at low temperatures (-78 to -90 °C) enhances the kinetic selectivity for the position ortho to the carboxylate.

  • Instability of the Lithiated Intermediate: The generated dianion can be unstable and may undergo side reactions if not trapped promptly with an electrophile.

    • Solution: Add the electrophile (e.g., paraformaldehyde or a protected formaldehyde equivalent) to the reaction mixture as soon as the lithiation is complete, while maintaining the low temperature.

Workflow for Directed ortho-Metalation:

DoM_Workflow Start Dissolve 2-fluorobenzoic acid in dry THF Cool Cool to -78 °C (Dry ice/acetone bath) Start->Cool Base Slowly add s-BuLi/TMEDA (2.2 equiv) Cool->Base Stir Stir for 2h at -78 °C Base->Stir Electrophile Quench with electrophile (e.g., paraformaldehyde) Stir->Electrophile Workup Aqueous workup Electrophile->Workup Product This compound Workup->Product

Caption: Directed ortho-Metalation (DoM) Workflow.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting material is 2-fluoro-3-methylbenzoic acid.[6][7][8] This compound allows for the functionalization of the methyl group to the desired hydroxymethyl group through methods like benzylic bromination followed by hydrolysis, or controlled oxidation. Another potential precursor is 2-fluoro-3-formylbenzoic acid, which can be selectively reduced to the target molecule.

Q2: Are there any biocatalytic methods available for synthesizing fluorinated benzoic acid derivatives?

A2: While direct biocatalytic synthesis of this compound is not widely reported, there is growing interest in using enzymes for the synthesis of fluorinated compounds.[9][10] For instance, biocatalytic methods have been developed for the synthesis of 2-fluoro-3-hydroxypropionic acid.[9][10] These approaches offer advantages in terms of environmental impact and safety over traditional chemical methods.

Q3: Can Grignard reagents be used in the synthesis of this compound?

A3: The use of Grignard reagents in the presence of an unprotected carboxylic acid is generally problematic as the Grignard reagent will be quenched by the acidic proton. However, a Grignard reaction could be employed earlier in the synthesis. For example, a Grignard reagent could be reacted with a suitable electrophile to construct the carbon skeleton before the introduction or unmasking of the carboxylic acid functionality. It's also worth noting that in some specific cases, Grignard reagents have been used for nucleophilic aromatic substitution on fluorobenzoic acids.[11]

Q4: What are the key safety considerations when working with the reagents for this synthesis?

A4: Several safety precautions are crucial:

  • Organolithium Reagents (e.g., s-BuLi, n-BuLi): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Brominating Agents (e.g., NBS): These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents.

Q5: How can I effectively purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be used to purify the product. The choice of solvent will depend on the impurities present.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with a small amount of acetic acid to prevent streaking) is a reliable method for obtaining a highly pure product.

III. References

  • Schlosser, M., & Katsoulos, G. (1990). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Available at: [Link]

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, M. H. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2669-2675. Available at: [Link]

  • Simig, G., & Schlosser, M. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(6), 167-173. Available at: [Link]

  • Chen, Y., & Sun, C. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron, 68(35), 7129-7135. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265-1270. Available at: [Link]

  • Mizuno, H., et al. (2021). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Chemistry Letters, 50(6), 1146-1149. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. Available at:

  • Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. Available at: [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 961915. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents. Available at:

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in bioengineering and biotechnology, 10, 961915. Available at: [Link]

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents. Available at:

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 136-150. Available at: [Link]

  • Grignard Reaction – Synthesis of Benzoic Acid. (n.d.). Available at: [Link]

  • 2-Fluoro-3-methylbenzoic acid. PubChem. Available at: [Link]

  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). Available at: [Link]

  • 2-fluoro-3-(N-methylbenzamido)benzoic acid. PubChem. Available at: [Link]

  • 2-Fluoro-3-hydroxy-benzoic acid methyl ester. Alchem Pharmtech. Available at: [Link]

  • 2-Fluoro-5-(hydroxymethyl)benzoic acid. PubChem. Available at: [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. Available at: [Link]

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Technical Support Center: Synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid (CAS 179687-83-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to improve your yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis, particularly when employing the highly effective directed ortho-lithiation (DoM) strategy starting from 2-fluorobenzoic acid. This route is often preferred for its efficiency but requires rigorous technique.

Problem 1: Consistently Low or No Yield of the Desired Product

You've set up the reaction, but upon workup and analysis, you find mostly unreacted starting material or a complex mixture of byproducts.

Potential Cause A: Ineffective Lithiation

The formation of the key dianion intermediate is the crux of this synthesis. Failure at this stage is the most common reason for poor outcomes. The aryl group of Grignard and organolithium reagents behaves like a carbanion, making it a strong nucleophile and a very strong base that readily reacts with even weakly acidic protons, such as those from water.

  • Insight & Causality: Organolithium reagents like sec-butyllithium (s-BuLi) are extremely potent bases and are highly sensitive to moisture and air. Any protic source (water, alcohols) will quench the reagent before it can deprotonate the aromatic ring. Furthermore, the reaction requires cryogenic temperatures to prevent reagent decomposition and side reactions.

  • Corrective Protocol:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvent Purity: Use freshly distilled, anhydrous tetrahydrofuran (THF). Pre-packaged anhydrous THF should be used immediately after opening.

    • Reagent Titration: The molarity of commercial organolithium reagents can decrease over time. It is critical to titrate your s-BuLi solution (e.g., using diphenylacetic acid) before use to know its exact concentration.

    • Temperature Control: Maintain the reaction temperature at -78°C (a dry ice/acetone bath is standard) or lower during the lithiation and electrophilic quench steps. Use a calibrated low-temperature thermometer.

Potential Cause B: Inefficient Electrophilic Quench

You have successfully formed the lithiated intermediate, but the addition of the hydroxymethyl group is failing.

  • Insight & Causality: The electrophile for this step is formaldehyde (CH₂O). Gaseous formaldehyde is difficult to handle. Solid paraformaldehyde, its polymer, must be "cracked" by heating to depolymerize it back to the monomeric gas, which is then bubbled into the reaction. This process can be inefficient.

  • Corrective Protocol:

    • Use Dry Paraformaldehyde: Ensure your paraformaldehyde is thoroughly dried under a vacuum before use.

    • Efficient Cracking Setup: Design a setup where dry paraformaldehyde is heated gently in a separate flask, and the resulting formaldehyde gas is passed through a cannula below the surface of the stirred reaction mixture at -78°C.

    • Alternative Electrophile: Consider using anhydrous N,N-dimethylformamide (DMF) as the electrophile. This will generate the aldehyde, 2-fluoro-3-formylbenzoic acid, which can then be selectively reduced to the desired hydroxymethyl product in a subsequent step using a mild reducing agent like sodium borohydride (NaBH₄).[1][2][3]

Problem 2: Significant Formation of 2-Fluorobenzoic Acid (Starting Material) and Benzoic Acid Byproducts

Your final product is contaminated with starting material and a de-fluorinated analog, complicating purification.

Potential Cause A: Incomplete Lithiation / Proton Quench

  • Insight & Causality: If the lithiation is incomplete, unreacted 2-fluorobenzoic acid will be recovered. If the lithiated intermediate is inadvertently quenched by a stray proton source (from solvent, atmosphere, or acidic workup before electrophile addition), it will also revert to the starting material. The formation of benzoic acid suggests a competing hydrodefluorination reaction, which can occur under harsh lithiation conditions.

  • Corrective Protocol:

    • Review Lithiation Conditions: Re-verify reagent titration, anhydrous conditions, and temperature as described in Problem 1.

    • Controlled Addition: Add the 2-fluorobenzoic acid solution slowly to the s-BuLi/TMEDA complex at -78°C to ensure efficient formation of the lithium carboxylate before the second deprotonation occurs.[4][5]

    • Workup Procedure: Ensure the electrophile is added and has time to react before any aqueous or acidic quench is performed.

Potential Cause B: Regioselectivity Issues

  • Insight & Causality: Both the carboxylate group and the fluorine atom are ortho-directing groups in lithiation reactions.[6][7][8] While the carboxylate is generally a stronger directing group, directing lithiation to the C3 position, some lithiation can occur at the C6 position, directed by the fluorine atom. This C6-lithiated species is less stable and more prone to side reactions.

  • Corrective Protocol:

    • Use of TMEDA: Tetramethylethylenediamine (TMEDA) is crucial. It chelates the lithium ion, breaking up s-BuLi aggregates and increasing its basicity and reactivity, which favors the thermodynamically preferred C3-lithiation.[4][5]

    • Temperature and Time: Do not allow the reaction to warm prematurely or proceed for excessively long times after lithiation, as this can lead to equilibration or decomposition of the desired intermediate.

Problem 3: Difficulty with Product Purification

The crude product is an oil or fails to crystallize, and column chromatography yields overlapping fractions.

  • Insight & Causality: The product contains both a polar carboxylic acid and a polar alcohol group, while the main impurity (starting material) has only the carboxylic acid. Their polarities can be quite similar, making separation challenging. Carboxylic acids can also streak on silica gel.

  • Corrective Protocol:

    • Acidified Column Chromatography: To prevent streaking (tailing) on the silica gel column, add a small amount (0.5-1%) of acetic acid to your mobile phase (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid groups protonated and reduces their interaction with the silica.

    • Recrystallization Strategy:

      • Solvent System: A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Allow it to cool slowly.

      • pH Adjustment: If separating from non-acidic impurities, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate), extract with a mild base (e.g., saturated sodium bicarbonate solution) to move the acidic components to the aqueous layer. Then, re-acidify the aqueous layer with HCl to precipitate your product and starting material, which can then be subjected to chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to this compound?

There are three primary strategies, each with its own advantages and challenges.

  • Directed ortho-Lithiation (DoM) of 2-Fluorobenzoic Acid: As detailed in the troubleshooting section, this is a highly convergent route where the C-H bond at the 3-position is directly functionalized.[4][6][7]

  • Oxidation of 2-Fluoro-3-methylbenzoic Acid: This route involves the selective functionalization of the methyl group. Direct oxidation to the alcohol is difficult to control, so a common sequence is benzylic bromination (using NBS and a radical initiator) followed by hydrolysis to the alcohol.[9][10]

  • Reduction of 2-Fluoro-3-formylbenzoic Acid: If the corresponding aldehyde is available, a simple reduction using a mild agent like NaBH₄ provides a clean and high-yielding final step.

Workflow Comparison of Synthetic Routes

G cluster_0 Route 1: Directed ortho-Lithiation cluster_1 Route 2: Benzylic Functionalization cluster_2 Route 3: Aldehyde Reduction a1 2-Fluorobenzoic Acid a2 Dianion Intermediate a1->a2 1) s-BuLi, TMEDA, -78°C 2) CH₂O or DMF a3 Product a2->a3 Workup / Reduction (if DMF) b1 2-Fluoro-3-methylbenzoic Acid b2 Benzylic Bromide b1->b2 NBS, Initiator b3 Product b2->b3 Hydrolysis (e.g., aq. NaHCO₃) c1 2-Fluoro-3-formylbenzoic Acid c2 Product c1->c2 NaBH₄, MeOH

Caption: Comparison of the three main synthetic pathways.

Q2: Can you provide a detailed protocol and mechanism for the Directed ortho-Lithiation route?

Certainly. This method leverages the acidity-enhancing effect of the fluorine and the powerful directing ability of the in-situ formed lithium carboxylate.

Experimental Protocol: Directed ortho-Lithiation

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, prepare a solution of TMEDA (2.2 equivalents) in anhydrous THF. Cool the solution to -78°C.

  • Base Addition: Slowly add s-BuLi (2.2 equivalents) via syringe, keeping the temperature below -70°C.

  • Substrate Addition: In a separate dried flask, dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the cold s-BuLi/TMEDA mixture. Stir at -78°C for 1 hour to ensure complete formation of the dianion.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., excess anhydrous DMF in THF) dropwise. Stir for an additional 1-2 hours at -78°C.

  • Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, acidify with 1M HCl to pH ~2, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanism of Directed ortho-Lithiation

G cluster_0 cluster_1 cluster_2 cluster_3 A Starting Material (2-Fluorobenzoic Acid) B Lithium Benzoate Intermediate A->B s-BuLi (1 eq.) Deprotonates -COOH C Lithium Benzoate Intermediate D Key Dianion Intermediate C->D s-BuLi (1 eq.) + TMEDA Directed deprotonation at C3 E Key Dianion Intermediate F Alkoxide Intermediate E->F R-CHO (e.g., DMF) C-C bond formation G Alkoxide Intermediate H Final Product G->H Aqueous Acid (H₃O⁺) Protonation

Caption: The four key stages of the DoM synthesis pathway.

Q3: What are the critical safety precautions for this synthesis?

  • Organolithium Reagents (s-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. Always have a Class D fire extinguisher (for combustible metals) available.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78°C) and can cause severe burns. Wear cryogenic gloves and safety glasses. Ensure good ventilation to prevent CO₂ buildup from sublimating dry ice.

  • Quenching: The quenching of reactive organometallic reagents is highly exothermic. Add the quenching solution (e.g., aq. NH₄Cl) slowly and with efficient stirring while maintaining cooling to control the exotherm.

Q4: How can I best monitor reaction progress and characterize the final product?

TechniqueApplication in SynthesisKey Observables for this compound
TLC Reaction monitoringThe product should have a lower Rf value (be more polar) than the starting material (2-fluorobenzoic acid) on a silica plate. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes + 1% Acetic Acid.
¹H NMR Structural confirmationDisappearance of the proton at the C3 position. Appearance of a singlet for the -CH₂OH group (~4.8 ppm) and the alcohol proton (~5.5 ppm, may be broad or exchange with D₂O). Aromatic region will show characteristic splitting patterns for a 1,2,3-trisubstituted ring.
¹³C NMR Structural confirmationAppearance of a peak for the -CH₂OH carbon (~60-65 ppm). The carbon attached to fluorine (C2) will show a large ¹J C-F coupling constant.
¹⁹F NMR Fluorine confirmationA singlet in the typical aryl fluoride region confirms the presence of the fluorine atom.
Mass Spec (MS) Molecular weight confirmationThe [M-H]⁻ ion in negative mode ESI-MS should correspond to the calculated molecular weight (C₈H₇FO₃ = 170.13 g/mol ).
IR Spectroscopy Functional group confirmationBroad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3300-3500 cm⁻¹), and a strong C=O stretch from the carboxyl group (~1700 cm⁻¹).

References

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (12), 1667-1675. Available from: [Link][4][6][7]

  • Dwight, T. A., & Zhao, J. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 9(18), 3523–3526. Available from: [Link][8]

  • Mortier, J., et al. (1994). Directed orrho-lithiation of unprotected benzoic acids'. ResearchGate. Available from: [Link][5]

  • University of Alberta. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Available from: [Link]

  • PubChemLite (2026). 2-fluoro-3-formylbenzoic acid (C8H5FO3). PubChemLite. Available from: [Link][3]

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Technical Support Center: Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials. Its trifunctional nature, possessing a carboxylic acid, a benzylic alcohol, and a fluorine substituent, offers a versatile scaffold for molecular elaboration. However, this same multifunctionality presents significant challenges in achieving a clean and high-yielding synthesis. This guide is structured around the most common synthetic strategies, addressing the potential pitfalls and side reactions associated with each approach.

Section 1: Synthesis via Reduction of 2-Fluoro-3-formylbenzoic Acid

This is arguably the most direct and frequently employed route to the target molecule. The selective reduction of the aldehyde in the presence of a carboxylic acid is the key challenge.

Troubleshooting & FAQs

Question 1: My reduction of 2-fluoro-3-formylbenzoic acid with Sodium Borohydride (NaBH₄) is giving low yields and a complex mixture of products. What is going on?

Answer: This is a common issue stemming from the reactivity of NaBH₄ and the inherent properties of your starting material. Here are the likely culprits and solutions:

  • Reaction with the Carboxylic Acid: While NaBH₄ is considered a mild reducing agent, it can still react with the acidic proton of the carboxylic acid to form hydrogen gas and the corresponding sodium borate salt. This consumes your reagent and can lead to incomplete reduction of the aldehyde.

  • Solvent Choice: NaBH₄ is typically used in protic solvents like methanol or ethanol. These solvents can also react with NaBH₄, albeit slowly, reducing its efficacy over time.

  • Over-reduction: Although less common with NaBH₄, prolonged reaction times or elevated temperatures can lead to the reduction of the carboxylic acid to the corresponding diol, 2-fluoro-3-(hydroxymethyl)benzyl alcohol.[1][2]

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to reduction. This prevents the acid-base reaction with NaBH₄ and improves the solubility of the starting material in common organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the reduction is complete.

  • Optimize Reaction Conditions: If you must proceed without protection, use a minimal amount of a protic solvent and conduct the reaction at low temperatures (0 °C to room temperature) to minimize side reactions. Add the NaBH₄ portion-wise to control the reaction rate and minimize reagent decomposition.[3]

  • Alternative Reducing Agents: Consider using a more selective reducing agent, such as sodium triacetoxyborohydride, which is known for its mildness and is often used in reductive aminations in the presence of carboxylic acids.

Question 2: I used Lithium Aluminum Hydride (LiAlH₄) to reduce the aldehyde, but my desired product is not the major component. Why?

Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[4][5] It will readily reduce both the aldehyde and the carboxylic acid functional groups. The primary product of the reaction of 2-fluoro-3-formylbenzoic acid with LiAlH₄ will be 2-fluoro-3-(hydroxymethyl)benzyl alcohol.

Solution:

  • Avoid LiAlH₄ for Selective Aldehyde Reduction: If your goal is to synthesize this compound, LiAlH₄ is not the appropriate reagent unless both functional groups are intended to be reduced.

  • Protection Strategy: If you must use a strong reducing agent for other reasons, a protection strategy for the carboxylic acid is mandatory.

Visualizing the Reduction Pathways

G cluster_0 Reduction Strategies start 2-Fluoro-3-formylbenzoic Acid product This compound start->product NaBH4 (Selective Reduction) side_product 2-Fluoro-3-(hydroxymethyl)benzyl alcohol (Diol) start->side_product LiAlH4 (Over-reduction) ester Methyl 2-fluoro-3-formylbenzoate start->ester Esterification (Protection) ester->product 1. NaBH4 2. Hydrolysis

Caption: Synthetic routes from 2-fluoro-3-formylbenzoic acid.

Section 2: Synthesis via Oxidation of 2-Fluoro-3-methylbenzoic Acid

This route involves the selective oxidation of the methyl group to a hydroxymethyl group. This can be a challenging transformation due to the potential for over-oxidation.

Troubleshooting & FAQs

Question 3: I am attempting to oxidize 2-fluoro-3-methylbenzoic acid, but I am either getting no reaction or forming 2-fluoro-3-carboxybenzaldehyde (the dialdehyde). How can I control the oxidation?

Answer: The selective oxidation of a methyl group on an aromatic ring to an alcohol is notoriously difficult to control.

  • Over-oxidation: The primary side reaction is the over-oxidation of the desired benzyl alcohol to the corresponding aldehyde and further to the dicarboxylic acid. Common oxidizing agents like KMnO₄ or K₂Cr₂O₇ are often too harsh and will lead to the formation of 2-fluorophthalic acid.

  • Reaction Conditions: The reaction conditions, such as temperature and reaction time, are critical. Even with milder oxidizing agents, prolonged reaction times can lead to over-oxidation.

Recommended Protocol for Controlled Oxidation:

A multi-step approach is often more reliable for this transformation:

  • Benzylic Bromination: First, perform a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. This will yield 2-fluoro-3-(bromomethyl)benzoic acid.

  • Hydrolysis: The resulting benzylic bromide can then be hydrolyzed to the desired alcohol. This is typically done using aqueous sodium hydroxide or sodium carbonate, followed by acidification.

Potential Side Reactions in the Hydrolysis Step:

  • Elimination: Under strongly basic conditions, some elimination to form a benzofuranone derivative might occur, though this is less likely in this specific substrate.

  • Nucleophilic Aromatic Substitution: While the fluorine atom is activated, harsh conditions could potentially lead to its displacement, although this is generally not a major concern under typical hydrolysis conditions.

Visualizing the Oxidation Workflow

G cluster_1 Controlled Oxidation Strategy start 2-Fluoro-3-methylbenzoic Acid bromide 2-Fluoro-3-(bromomethyl)benzoic Acid start->bromide NBS, AIBN over_oxidized 2-Fluorophthalic Acid start->over_oxidized KMnO4 (Harsh Oxidation) product This compound bromide->product aq. NaOH, then H+

Caption: A controlled, two-step oxidation strategy.

Section 3: Synthesis via Grignard or Organolithium Chemistry

This approach typically involves the formation of an organometallic reagent from a halogenated precursor, followed by reaction with an electrophile like formaldehyde.

Troubleshooting & FAQs

Question 4: I am trying to form a Grignard reagent from 2-fluoro-3-bromobenzoic acid, but the reaction is not working. What are the potential issues?

Answer: The presence of the acidic carboxylic acid proton is incompatible with the formation of a Grignard reagent. Grignard reagents are strong bases and will be quenched by the acidic proton.[6]

Solution:

  • Protect the Carboxylic Acid: The carboxylic acid must be protected before attempting to form the Grignard reagent. Conversion to an ester is a common and effective strategy.

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous.[7]

Question 5: After forming the Grignard reagent from my protected starting material and reacting it with formaldehyde, I am getting a low yield of my desired product. What side reactions could be occurring?

Answer: Even with a protected carboxylic acid, several side reactions can plague Grignard reactions with formaldehyde.

  • Wurtz Coupling: The Grignard reagent can react with the starting halide to form a biphenyl derivative. This is more common if the Grignard formation is slow or if there are localized high concentrations of the halide.

  • Reaction with Solvent: The Grignard reagent can react with certain solvents. Ethereal solvents like diethyl ether or THF are generally safe.

  • Formaldehyde Polymerization: Formaldehyde can polymerize, especially in the presence of trace impurities. Using freshly prepared formaldehyde (from cracking paraformaldehyde) is recommended.

Troubleshooting Table for Grignard Reaction

Issue Potential Cause Recommended Solution
Low Yield Incomplete Grignard formationEnsure magnesium is activated (e.g., with iodine) and all reagents are dry.
Quenching of Grignard reagentProtect acidic functional groups. Use anhydrous conditions.
Formaldehyde polymerizationUse freshly cracked paraformaldehyde.
Biphenyl Side Product Wurtz couplingAdd the halide slowly to the magnesium suspension to maintain a low concentration.

Section 4: Other Potential Side Reactions and Considerations

Decarboxylation:

Aromatic carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures.[8][9][10] This would result in the formation of 2-fluoro-3-methylphenol. It is advisable to avoid unnecessarily high temperatures during synthesis and purification.

Cannizzaro Reaction:

If 2-fluoro-3-formylbenzoic acid is subjected to strong basic conditions (e.g., concentrated NaOH), it can undergo a Cannizzaro reaction.[11][12][13] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid. In this case, it would lead to the formation of this compound and 2-fluorophthalic acid.

Visualizing the Cannizzaro Side Reaction

G start 2 x 2-Fluoro-3-formylbenzoic Acid product This compound start->product Strong Base (e.g., conc. NaOH) side_product 2-Fluorophthalic Acid start->side_product Strong Base (e.g., conc. NaOH)

Caption: The Cannizzaro disproportionation reaction.

General Purification Guidance

Purification of the final product, this compound, can often be achieved by recrystallization.[14] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. The choice of solvent will depend on the impurities present. If the main impurity is the starting aldehyde, a bisulfite wash during the workup can help to remove it.[15]

References

  • Reaction of a Grignard reagent (1 equiv) with an aldehyde produces secondary alcohols. The exception being formaldehyde, which gives primary alcohols. Grignard Reaction - Common Conditions.
  • Decarboxylative Hydroxyl
  • The Grignard Reaction is the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard Reaction - Organic Chemistry Portal.
  • The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields a primary alcohol. Allen.
  • The Cannizzaro reaction is when a non-enolizable aldehyde reacts with itself in a strong base, such as sodium hydroxide (NaOH), to form a carboxylic acid and an alcohol. Cannizzaro Reaction.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • It has been discovered that 3,4,6-trifluorophthalic anhydride may be decarboxylated in a polar aprotic solvent to yield 2,4,5-trifluorobenzoic acid. Googleapis.com.
  • Lithium aluminium hydride is an excellent reagent for the reduction and hydrolysis of certain polar groups. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • The kinetics of the decarboxylation reactions of pentafluorobenzoic and tetrafluorobenzoic acids by various N-bases were studied using 19F NMR spectroscopy. Wiley Online Library.
  • Reacting a Grignard reagent with formaldehyde (H2C=O) produces 1o alcohols, aldehydes produce 2o alcohols, and ketones produce 3o alcohols. Chemistry LibreTexts.
  • The general reaction of Grignard Reagent with formaldehyde and an ester involves nucleophilic addition mechanism. Quora.
  • The Cannizzaro reaction, named after its discoverer Stanislao Cannizzaro, is a chemical reaction which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid. Wikipedia.
  • In general, a mixture of aldehydes undergoes a Cannizzaro reaction to yield all possible products. If one of the aldehydes is formaldehyde, the reaction yields almost exclusively salt of formic acid and the alcohol corresponding to the other aldehyde. Cannizzaro Reaction.
  • In this experiment, the Grignard reagent (an organomagnesium compound), phenylmagnesium bromide is prepared by reaction of bromobenzene with magnesium metal in diethyl ether (the solvent). organic synthesis: benzoic acid via a grignard reaction.
  • Strategies for Removing Protecting Groups. BenchChem.
  • Shake the ether layer with 3 mL of saturated Sodium bisulfite solution, NaHSO3. Cannizzaro Reaction.
  • Addition of a hydride anion (H:–) to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol. Aldehydes produce 1º-alcohols and ketones produce 2º-alcohols. Chemistry LibreTexts.
  • The most common hydride reducing agents are the lithium aluminum hydride (LiAlH4), also abbreviated as LAH, and sodium borohydride (NaBH4). Chemistry Steps.
  • Lithium aluminum hydride (LiAlH4) is a strong reducing agent similar to, but stronger than, sodium borohydride (NaBH4). Master Organic Chemistry.
  • A process for purifying benzoic acid, especially benzoic acid obtained by the catalytic oxidation of toluene in the liquid phase which can be contaminated with impurities...
  • Lithium tri-t-Butoxyaluminum Hydride [LiAlH(Ot-Bu)3]... groups such as acids, amides and nitriles do not react or react very slowly. Scribd.
  • Everything must be perfectly dry because Grignard reagents react with w
  • We have investigated the role of solvent and substituents in compounds 5 on the yields of 2-fluorobenzoic acids 6... Arkivoc.
  • 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem. PubChem.
  • 2-Fluoro-3-methylbenzoic acid, identified by its CAS number 315-31-1, is a specialized chemical compound that plays a pivotal role in the realm of organic synthesis. Benchchem.
  • 2-Fluoro-3-formylbenzoic acid | 1289043-16-8. ChemScene.
  • Sodium borohydride (NaBH4) is a convenient source of hydride ion (H-) for the reduction of aldehydes and ketones. Master Organic Chemistry.
  • the benzoic acid so obtained can be converted into sodium benzoate of high purity simply by contacting the benzoic acid with a sodium hydroxide solution...
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem.
  • Recrystallization is a method to separate and purify solid organic compounds. Alfa Chemistry.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • 2-Fluoro-3-methylbenzoic acid methyl ester. CymitQuimica.
  • A Direct, BiomassBased Synthesis of Benzoic Acid: Formic AcidMediated Deoxygenation of the GlucoseDerived M
  • Sodium borohydride (NaBH4) is a mild reducing agent that is typically used to reduce aldehydes and ketones to their respective alcohols. Common Organic Chemistry.
  • A catalytic system of cobalt(II) chloride and diisopropylamine in combination with NaBH4 showed excellent activity in the chemoselective reduction of various carboxylic esters to their corresponding alcohols... Organic Chemistry Portal.
  • 3-Fluoro-2-methylbenzoic acid 99 699-90-1. Sigma-Aldrich.
  • 2169353-63-1|2-Fluoro-3-formyl-6-methylbenzoic acid|BLD Pharm. BLD Pharm.
  • 2-Fluoro-3-methylbenzoic acid, 98%. Fisher Scientific.

Sources

Technical Support Center: Purification of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to the Molecule and Its Challenges

This compound is a trifunctional aromatic compound containing a carboxylic acid, a primary alcohol (hydroxymethyl group), and a fluorine substituent. This unique combination of functional groups presents specific purification challenges. The polar carboxylic acid and alcohol groups allow for strong hydrogen bonding, which can lead to high water solubility and the formation of viscous oils or "gums" instead of crystalline solids. The fluorine atom can influence the electronic properties and crystal packing of the molecule.

This guide will address these challenges head-on, providing both theoretical explanations and practical, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound appears as a thick oil or a sticky solid instead of a crystalline powder. What is happening and how can I fix it?

Answer:

This is a common issue with polyfunctional molecules capable of strong intermolecular hydrogen bonding. The presence of both a carboxylic acid and a hydroxyl group can lead to the formation of a highly viscous, amorphous state that resists crystallization. Residual solvent or minor impurities can also act as "crystal poisons," disrupting the lattice formation necessary for a solid.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: The first step is to rigorously remove all traces of reaction or extraction solvents. High-vacuum drying, possibly with gentle heating (if the compound is thermally stable), is recommended. Co-evaporation with a solvent in which the compound is sparingly soluble (e.g., hexane or dichloromethane) can sometimes help.

  • Trituration: This technique can induce crystallization from an oil.

    • Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold diethyl ether, hexane, or a mixture).

    • Use a glass rod to scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture to encourage the oil to solidify.

  • Recrystallization with a Seed Crystal: If you have a small amount of pure, solid material, you can use it to seed a supersaturated solution. If not, try to generate a seed crystal by dissolving a small amount of the oil in a minimal amount of a suitable hot solvent and allowing it to cool very slowly.

  • pH Adjustment (for aqueous solutions): If your compound is in an aqueous solution, ensure the pH is low enough to fully protonate the carboxylic acid. Benzoic acids are generally insoluble in acidic water[1]. Add dilute HCl until the pH is around 2-3 to precipitate the solid acid.

Q2: I am struggling to find a suitable single-solvent system for the recrystallization of this compound. What should I try?

Answer:

Finding the ideal single solvent can be challenging due to the compound's dual polarity (polar acid/alcohol and a less polar fluorinated benzene ring). A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[2][3].

Solvent Screening Strategy:

A systematic approach to screening solvents is crucial. Test the solubility of a small amount of your compound (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating.

Solvent ClassExamplesExpected Behavior for this compound
Polar Protic Water, Ethanol, MethanolLikely too soluble, even when cold. May be useful as the polar component in a two-solvent system.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood candidates. May dissolve the compound at room temperature, but cooling might induce crystallization.
Non-Polar Hexane, Toluene, DichloromethaneLikely insoluble or sparingly soluble, even when hot. Useful as the anti-solvent in a two-solvent system.

Two-Solvent Recrystallization Workflow:

If a single solvent is not effective, a two-solvent (binary) system is the next logical step.

Diagram: Two-Solvent Recrystallization Workflow

G cluster_0 Step-by-Step Protocol A 1. Dissolve crude product in a minimal amount of a hot 'good' solvent (e.g., ethyl acetate). B 2. Add a 'poor' solvent (e.g., hexane) dropwise at elevated temperature until persistent cloudiness is observed. A->B C 3. Add a few drops of the 'good' solvent to redissolve the precipitate and obtain a clear solution. B->C D 4. Allow the solution to cool slowly to room temperature. C->D E 5. Further cool the flask in an ice bath to maximize crystal formation. D->E F 6. Collect crystals by vacuum filtration and wash with cold 'poor' solvent. E->F

Caption: Workflow for two-solvent recrystallization.

Q3: What are the likely impurities I should be aware of, and how can I remove them?

Answer:

Impurities will largely depend on the synthetic route used to prepare the compound. Common synthetic precursors for similar molecules include compounds with nitro or methyl groups that are later converted to the carboxylic acid and hydroxymethyl functionalities[4].

Potential Impurities and Removal Strategies:

Potential ImpurityOriginRecommended Removal Technique
Starting Materials (e.g., 2-fluoro-3-methylbenzoic acid)Incomplete reaction.Recrystallization is often effective. If polarities are very similar, column chromatography may be necessary.
Over-oxidation Products (e.g., dicarboxylic acid)If the hydroxymethyl group is oxidized.These are typically more polar. Column chromatography with a gradient elution should separate them effectively.
Isomeric Impurities (e.g., other positional isomers)Non-selective reactions during synthesis.This is the most challenging scenario. High-performance liquid chromatography (HPLC) or careful, repeated recrystallizations may be required.
Inorganic Salts From reagents or work-up procedures (e.g., NaCl, MgSO4).An aqueous wash during the work-up should remove most salts. If they persist, dissolving the product in an organic solvent and filtering will work as salts are generally insoluble.
Q4: My recrystallization yield is very low. What are the common causes and solutions?

Answer:

Low recovery is a frequent issue in recrystallization. Here’s a logical breakdown of potential causes and how to address them.

Diagram: Troubleshooting Low Recrystallization Yield

G A Low Yield Observed B Potential Causes • Too much solvent used • Premature crystallization • Compound is too soluble in cold solvent • Cooling too rapidly A->B Analyze C Solutions • Use minimal hot solvent • Pre-heat funnel for hot filtration • Choose a better solvent/anti-solvent • Allow slow cooling to room temp before icing B->C Implement

Caption: Root cause analysis for low recrystallization yield.

Detailed Solutions:

  • Excess Solvent: Using too much solvent is the most common error. The goal is to create a saturated solution at high temperature. Use just enough hot solvent to fully dissolve the solid.

  • Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step (to remove insoluble impurities), you will lose a significant amount of product. To prevent this, use a pre-heated filter funnel and keep the solution hot.

  • Inappropriate Solvent Choice: If your compound has significant solubility in the chosen solvent even at low temperatures, it will remain in the mother liquor. Re-evaluate your solvent system.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath[5].

Protocols for Purification

Protocol 1: Optimized Recrystallization of this compound

This protocol assumes a starting material of ~85-95% purity.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add ~5 mL of ethyl acetate and heat the mixture to a gentle boil while stirring.

  • Continue to add ethyl acetate dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • While the solution is still hot, add hexane dropwise. You will observe the solution becoming cloudy. Continue adding hexane until the cloudiness persists even with stirring.

  • Add 1-2 drops of hot ethyl acetate to re-clarify the solution.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane (~5-10 mL).

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid.

  • Glass column

  • TLC plates for monitoring

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute your target compound.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Diagram: Logic for Choosing a Purification Method

G A Is the crude product a solid or an oil? B Solid A->B Solid C Oil A->C Oil D Try Recrystallization B->D E Try Trituration or Chromatography C->E F Are impurities of similar polarity? D->F G No F->G No H Yes F->H Yes G->D I Use Column Chromatography H->I

Sources

Technical Support Center: Optimizing Reaction Parameters for 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 2-fluoro-3-(hydroxymethyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized for its unique electronic and structural properties imparted by the fluorine and hydroxymethyl substituents. However, its synthesis can present challenges related to chemoselectivity, yield, and purification.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the synthesis of this compound. We will delve into the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a validated experimental procedure to streamline your research and development efforts.

Recommended Synthetic Pathway: Selective Aldehyde Reduction

The most reliable and scalable synthetic route to this compound is the selective reduction of its aldehyde precursor, 2-fluoro-3-formylbenzoic acid . This pathway is favored due to the high chemoselectivity that can be achieved with common and mild reducing agents, which selectively target the aldehyde group while leaving the less reactive carboxylic acid group intact.[1][2]

Reaction Pathway Diagram

ReactionPathway Start 2-Fluoro-3-formylbenzoic Acid Intermediate Alkoxide Intermediate Start->Intermediate Reduction Product This compound Intermediate->Product Protonation Reagent 1. NaBH4, EtOH/H2O 2. H+ Workup Reagent->Start

Caption: Recommended synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most direct and widely adopted method is the selective reduction of 2-fluoro-3-formylbenzoic acid. This precursor is commercially available or can be synthesized. The key to this route is choosing a reducing agent that can differentiate between the aldehyde and the carboxylic acid functionalities. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity under mild conditions.[1][3][4]

Q2: Why is the choice of reducing agent so critical in this synthesis?

Aldehydes are significantly more electrophilic than carboxylic acids.[1] Therefore, a mild hydride donor like sodium borohydride (NaBH₄) will preferentially attack the aldehyde carbonyl.[3][4] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are far more reactive and will reduce both the aldehyde and the carboxylic acid, leading to the formation of 2-fluoro-1,3-phenylenedimethanol, an undesired byproduct.[5][6] The use of NaBH₄ ensures that the reaction stops at the desired primary alcohol stage without affecting the carboxyl group.

Q3: What are the key reaction parameters to monitor for optimal results?

The three most critical parameters are:

  • Temperature: The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon adding NaBH₄. Allowing the reaction to slowly warm to room temperature ensures complete conversion without promoting side reactions.

  • Solvent System: A protic solvent system, such as a mixture of ethanol and water, is ideal.[3][7] The solvent serves to dissolve the starting material and the reagent, and the protic nature of the solvent is necessary for the protonation of the intermediate alkoxide to form the final alcohol product.

  • pH during Workup: Careful acidification is crucial during the workup. The pH should be adjusted to be acidic (pH ~2-3) to quench any excess NaBH₄ and to protonate the carboxylate salt, ensuring the final product precipitates as the free carboxylic acid.

Q4: How does the fluorine substituent affect the reactivity of the molecule?

The fluorine atom at the 2-position is a strong electron-withdrawing group. This has two main effects:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton, which can influence its solubility in basic solutions during workup.

  • Electronic Effect on Carbonyls: It can slightly increase the electrophilicity of the adjacent carbonyl groups, though this effect is less pronounced for the aldehyde at the 3-position. This electronic property generally does not interfere with the selective reduction when using a mild reagent like NaBH₄.

Q5: What are the primary side products, and how can they be minimized?

The most common side product is the starting material, 2-fluoro-3-formylbenzoic acid, resulting from an incomplete reaction. This can be minimized by ensuring an adequate molar excess of NaBH₄ (typically 1.5-2.0 equivalents) and allowing sufficient reaction time. Over-reduction is generally not an issue with NaBH₄, but if the temperature is too high or a stronger reagent is mistakenly used, the formation of 2-fluoro-1,3-phenylenedimethanol is possible.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis.

Troubleshooting Decision Workflow

Troubleshooting Start Problem Encountered P1 Low or No Yield Start->P1 P2 Incomplete Conversion Start->P2 P3 Purification Issues (Oily Product / Streaking TLC) Start->P3 S1 Check NaBH₄ quality (fresh bottle). Increase NaBH₄ equivalents to 2.0. Verify starting material purity. P1->S1 Solution S2 Increase reaction time to 4-6 hours. Ensure efficient stirring. Allow reaction to warm to RT. P2->S2 Solution S3 During workup, ensure pH is ~2-3. Use acid in TLC mobile phase (e.g., 1% AcOH). For 'oiling out', triturate with hexanes or try recrystallization from ethyl acetate/hexanes. P3->S3 Solution

Caption: A decision tree for troubleshooting common synthesis problems.

Problem 1: Low or no yield of the desired product.

  • Question: I performed the reaction, but after workup, I recovered very little of the this compound. What went wrong?

  • Answer: This issue often points to the quality or quantity of the reducing agent.

    • Causality & Solution: Sodium borohydride can decompose upon exposure to atmospheric moisture over time. Use a freshly opened bottle of NaBH₄ or a sample that has been stored under anhydrous conditions. Additionally, ensure you are using a sufficient molar excess (1.5 to 2.0 equivalents) to account for any reaction with the protic solvent and to drive the reaction to completion.

Problem 2: My analytical data (TLC/LC-MS) shows a significant amount of starting material remaining.

  • Question: The reaction seems to have stalled, and I have a mixture of my starting aldehyde and the desired alcohol product. How can I improve conversion?

  • Answer: Incomplete conversion is typically a matter of reaction kinetics or insufficient reagent.

    • Causality & Solution: While the initial reaction is fast, achieving full conversion may require more time. Ensure the reaction is stirred for at least 2-4 hours after the initial addition of NaBH₄. Allowing the reaction mixture to slowly warm to room temperature after the initial cooling period can also help drive it to completion. If the issue persists, a small, additional portion of NaBH₄ can be added after 1-2 hours of stirring.

Problem 3: I'm having difficulty purifying the final product. It's an oil, or it streaks badly on my TLC plate.

  • Question: After workup and solvent removal, I'm left with a sticky gum instead of a solid. My TLC analysis also shows significant tailing. What should I do?

  • Answer: These are common issues when working with polar, acidic compounds.

    • Causality & Solution (Purification): "Oiling out" during crystallization often happens when impurities are present or the wrong solvent is used.[8] First, ensure the workup was correct; the product must be fully protonated (pH ~2-3) to be less water-soluble. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, column chromatography or recrystallization from a binary solvent system like ethyl acetate/hexanes may be necessary.[8]

    • Causality & Solution (TLC): Streaking on silica gel TLC plates is due to the strong interaction between the acidic proton of the carboxylic acid and the silica surface.[8] To fix this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent system (e.g., ethyl acetate/hexanes + 1% acetic acid). This keeps the compound fully protonated, resulting in a well-defined spot.[8]

Data Summary Table

The choice of reducing agent is the most critical parameter for achieving chemoselectivity. The following table provides a comparative overview.

Reducing AgentTypical SolventTemp. (°C)Selectivity for AldehydeReactivity w/ Carboxylic AcidTypical Outcome
Sodium Borohydride (NaBH₄) EtOH, MeOH, H₂O0 to 25Excellent Very Low / InertSuccessful selective reduction
Lithium Borohydride (LiBH₄)THF, Ether0 to 25GoodLowCan work, but more reactive than NaBH₄
Lithium Aluminum Hydride (LiAlH₄)THF, Ether0 to 35PoorHighReduces both groups (over-reduction)
Catalytic Hydrogenation (e.g., Pd/C)EtOH, EtOAc25 to 60VariableLowCan work, but may require pressure and is prone to catalyst poisoning[9]

Experimental Protocol: Selective Reduction of 2-Fluoro-3-formylbenzoic Acid

This protocol provides a self-validating system for the synthesis of this compound.

Materials:

  • 2-Fluoro-3-formylbenzoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.8 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-formylbenzoic acid (1.0 eq) in a mixture of ethanol and water (3:1 v/v, approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Add sodium borohydride (1.8 eq) portion-wise over 15-20 minutes. Be cautious, as gas evolution (hydrogen) will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate + 1% Acetic Acid). The product spot should be more polar (lower Rf) than the starting material.

  • Quenching & Acidification: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and adjust the pH to ~2-3. Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

References
  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Taylor & Francis Online. (2016). Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. Available at: [Link]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Reactivity of 2-fluoro-3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered when using 2-fluoro-3-(hydroxymethyl)benzoic acid in chemical synthesis. Instead of a generic checklist, we will explore the underlying chemical principles governing its reactivity and provide structured, field-proven solutions to overcome common obstacles.

Core Problem Analysis: Deconstructing the Reactivity Profile

The synthetic challenges associated with this compound stem from the interplay of three distinct structural features: an ortho-fluoro substituent, a meta-hydroxymethyl group, and the carboxylic acid itself. Understanding these influences is the first step toward successful troubleshooting.

  • The Ortho Effect (Steric & Electronic) : The fluorine atom at the ortho-position exerts a powerful influence.

    • Electronic Inductive Effect : As a highly electronegative atom, fluorine pulls electron density away from the carboxyl group, increasing the acidity of the carboxylic acid proton.[1][2][3] This makes deprotonation easier but does not necessarily translate to faster reaction kinetics in couplings.

    • Steric Hindrance : The ortho-fluoro group, though relatively small, creates steric hindrance around the carboxylic acid. This forces the -COOH group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[4][5][6][7] This twisting can impede the approach of bulky reagents or nucleophiles to the activated carboxyl center.[8]

  • The Competing Nucleophile : The primary alcohol of the hydroxymethyl group is a potent nucleophile. During reactions designed to activate the carboxylic acid (e.g., for amide or ester formation), this alcohol can compete with the intended nucleophile. This leads to undesirable side reactions, most commonly self-esterification, which results in the formation of dimers and oligomers.[9] This side reaction consumes starting material and reagents, and is a primary cause of low yields.[9][10]

Below is a diagram illustrating the key challenges inherent in this molecule's structure.

G cluster_molecule This compound cluster_challenges Resulting Challenges mol Key Structural Features steric Steric Hindrance at -COOH mol->steric Ortho-Fluoro Group side_rxn Side Reactions at -CH2OH mol->side_rxn Hydroxymethyl Group electronic Increased Acidity mol->electronic Ortho-Fluoro Group

Caption: Root cause analysis of reactivity issues.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Q1: My amide coupling reaction with this compound and an amine is resulting in a low yield of the desired product and a complex mixture of byproducts. What's going wrong?

A1: This is the most frequently reported issue. The low yield is almost certainly due to two simultaneous problems. First, the hydroxymethyl group on one molecule is attacking the activated carboxylic acid of another, forming an ester dimer or oligomer.[9] This parasitic reaction consumes your starting material. Second, the ortho-fluoro group creates steric hindrance, slowing down the desired reaction with your amine and giving the side reaction more time to occur.[4][11]

Q2: How can I definitively prevent the formation of these ester byproducts?

A2: The most effective and robust strategy is to employ a protecting group for the hydroxymethyl function. By temporarily "capping" the alcohol, you eliminate its nucleophilicity, ensuring that only the carboxylic acid can react. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is stable under a wide range of amide coupling conditions and can be cleanly removed afterward.[9] This transforms your synthesis into a predictable, three-step sequence: Protect -> Couple -> Deprotect .

Q3: I've protected the alcohol, but my reaction with a hindered amine is still very slow or incomplete. Are standard coupling reagents like EDC/HOBt not strong enough?

A3: While EDC/HOBt is a versatile system, it can be inefficient for sterically demanding couplings.[12][13] If you have protected the alcohol and still face low reactivity, the issue is likely the combination of the ortho-hindrance from the substrate and the poor nucleophilicity of your amine. You should switch to a more potent coupling reagent.

  • Uronium/Aminium Reagents: HATU and HBTU are highly effective for hindered couplings and are often the first choice for challenging substrates.[11][14][15]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent for difficult couplings and are known to minimize racemization if your amine is chiral.[11]

  • Acyl Fluoride Conversion: For extremely difficult cases, converting the carboxylic acid to a small, highly reactive acyl fluoride intermediate using reagents like TFFH can be a powerful strategy.[11]

Q4: What role does the base (e.g., DIPEA, TEA) play, and can I use more of it to speed up the reaction?

A4: A non-nucleophilic organic base, typically DIPEA, is crucial for two reasons: it deprotonates the carboxylic acid to form the carboxylate, and it neutralizes the acidic byproducts generated during the activation step.[16] Using the correct stoichiometry is critical. While 2-3 equivalents are standard for uronium/aminium reagents, adding a large excess is not recommended. It will not necessarily speed up the rate-limiting nucleophilic attack and can lead to side reactions, including racemization of chiral centers.[16] DIPEA is often preferred over TEA due to its greater steric bulk, which minimizes its potential to act as a competing nucleophile.[16]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical decision tree to diagnose and solve the problem.

G start Start: Low Yield Observed check_byproducts Analyze Crude Reaction Mixture (LCMS/TLC) Are there significant byproducts? start->check_byproducts protect_oh Problem: Side Reaction Solution: Protect -CH2OH group (e.g., TBDMS ether) check_byproducts->protect_oh Yes steric_issue Problem: Steric Hindrance / Poor Nucleophile check_byproducts->steric_issue No / Minor re_run Re-run coupling reaction with protected starting material protect_oh->re_run check_yield Is yield now acceptable? re_run->check_yield success Success: Deprotect -OH group to obtain final product check_yield->success Yes check_yield->steric_issue No optimize Optimize Reaction: 1. Switch to stronger coupling reagent (HATU, PyBOP) 2. Increase reaction temperature (40-80 °C) 3. Consider conversion to acyl fluoride steric_issue->optimize

Caption: A troubleshooting decision tree for difficult couplings.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The table below compares common options.

Reagent SystemClassRelative ReactivityKey AdvantagesCommon Issues for this Substrate
EDC / HOBt CarbodiimideModerateWater-soluble byproduct (EDU), cost-effective.[12]Often insufficient for sterically hindered acids; can be slow, allowing side reactions.[13]
HATU / DIPEA Uronium/AminiumHighVery fast reaction times, highly effective for hindered substrates.[11][15]Higher cost, potential for side reaction with amine if not pre-activated.
PyBOP / DIPEA PhosphoniumHighExcellent for reducing racemization, very effective for hindered partners.[11]Byproduct (HMPA) can be difficult to remove.
TFFH or BTFFH Fluorinating AgentVery HighForms small, highly reactive acyl fluoride; excellent for the most difficult cases.[11]Reagents are moisture-sensitive and more expensive.

Recommended Synthetic Pathway & Protocols

The most reliable path to success involves protection of the hydroxymethyl group.

G start 2-fluoro-3-(hydroxymethyl) benzoic acid protected TBDMS-Protected Acid start->protected Protocol 1: Protection coupled Protected Amide protected->coupled Protocol 2: Amide Coupling final Final Amide Product coupled->final Protocol 3: Deprotection

Caption: Recommended three-step synthetic workflow.

Protocol 1: Protection of the Hydroxymethyl Group (TBDMS Ether Formation)

This protocol prevents the alcohol from participating in side reactions.

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzoic acid.

Protocol 2: Amide Coupling using HATU (with Protected Acid)

This protocol utilizes a powerful coupling reagent to overcome steric hindrance.[15][16]

  • To a stirred solution of the TBDMS-protected acid from Protocol 1 (1.0 eq) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 eq).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. This step is crucial to form the activated ester before the amine is introduced.[11]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction to completion (typically 1-12 hours) via LC-MS.

  • After completion, quench the reaction by adding water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine) to isolate the crude protected amide.

Protocol 3: Deprotection of the TBDMS Group

This final step reveals the desired product.

  • Dissolve the TBDMS-protected amide from Protocol 2 (1.0 eq) in tetrahydrofuran (THF) (0.1 M).

  • Add tetrabutylammonium fluoride (TBAF) (1.2 eq, as a 1M solution in THF) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization.

References

  • Wikipedia. (2023). Ortho effect. Retrieved January 12, 2026, from [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved January 12, 2026, from [Link]

  • Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved January 12, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved January 12, 2026, from [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved January 12, 2026, from [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved January 12, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 12, 2026, from [Link]

  • Autechaux. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved January 12, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved January 12, 2026, from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity. Retrieved January 12, 2026, from [Link]

  • Quora. (2024). Why can 3-hydroxybenzoic acid not form an intramolecular hydrogen bond?. Retrieved January 12, 2026, from [Link]

  • Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC, NIH. Retrieved January 12, 2026, from [Link]

  • Sharma, P., et al. (2020). A comparative study of amide-bond forming reagents in aqueous media. Green Chemistry, 22(21), 7474-7480. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2015). Generation of benzyne from benzoic acid using C–H activation. Retrieved January 12, 2026, from [Link]

  • Chemistry Point. (n.d.). Why can 3-hydroxybenzoic acid not form an intramolecular hydrogen bond?. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Retrieved January 12, 2026, from [Link]

  • Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved January 12, 2026, from [Link]

  • PubMed. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity From ipso-Benzene Ring to the Enol System(s). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017). Is it possible to acylate carboxyl group of molecule that has hydroxyl group?. Retrieved January 12, 2026, from [Link]

  • Filo. (2025). How is intramolecular hydrogen bonding is created in ortho benzoic acid... Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved January 12, 2026, from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved January 12, 2026, from [Link]

  • Arcas, A., et al. (2020). Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. Catalysis Science & Technology, 10(15), 5133-5144. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Journal of the American Chemical Society. (2026). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Stability and Handling of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable synthetic intermediate. By understanding its potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your material and the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a substituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a fluorine atom—makes it a versatile building block in medicinal chemistry and materials science. However, the proximity of the carboxylic acid and hydroxymethyl groups introduces the potential for intramolecular reactions, and like many benzoic acid derivatives, it can be susceptible to decarboxylation under certain conditions. Ensuring its stability is critical for maintaining purity, achieving reproducible experimental results, and preventing the formation of potentially problematic impurities in downstream applications.

Q2: What are the primary signs of decomposition?

Visual signs of degradation can include a change in color of the solid material or the appearance of particulates in solution. However, significant decomposition can occur without obvious visual cues. The most reliable way to assess the purity of your sample is through analytical techniques such as HPLC, which can detect the formation of degradation products. An unexpected pH shift in unbuffered solutions can also indicate decomposition.

Q3: What are the main decomposition pathways for this compound?

Based on the structure of the molecule and the known reactivity of related compounds, two primary decomposition pathways are anticipated:

  • Intramolecular Cyclization (Lactonization): The carboxylic acid and hydroxymethyl groups are positioned ortho to each other, creating a favorable geometry for an intramolecular esterification reaction to form a lactone (a cyclic ester). This is often the most likely degradation pathway, especially in the presence of acid or heat.

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common degradation route for benzoic acids, which can be promoted by heat, light, or the presence of certain metal catalysts.[1][2][3][4] This would result in the formation of 2-fluoro-3-methylphenol.

Q4: How should I store this compound to minimize decomposition?

To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture. For solution-based storage, use aprotic solvents and store at low temperatures (e.g., -20°C). Avoid prolonged storage in protic or acidic solutions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC chromatogram Decomposition of the starting material.1. Confirm Identity of Impurities: Use LC-MS to identify the mass of the impurity peaks. Compare these with the expected masses of the lactone and decarboxylation products. 2. Review Reaction/Storage Conditions: Assess if the compound was exposed to high temperatures, acidic or basic conditions, or prolonged light exposure. 3. Re-purify Material: If decomposition is confirmed, purify the material by recrystallization or chromatography before use.
Low reaction yield or incomplete conversion The starting material has degraded, reducing the amount of active reagent.1. Assess Purity: Use HPLC or NMR to determine the purity of the this compound before starting the reaction. 2. Use Fresh Material: If the purity is compromised, use a fresh batch of the compound. 3. Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times if possible.
Inconsistent experimental results Variable purity of the starting material due to decomposition.1. Standardize Storage: Implement and strictly follow the recommended storage protocols for both solid and solution forms of the compound. 2. Perform Quality Control: Routinely check the purity of the material before use, especially for sensitive applications.

Predicted Decomposition Pathways

The following diagrams illustrate the most probable degradation routes for this compound.

G start This compound lactone 4-Fluoro-1,3-dihydroisobenzofuran-1-one (Lactone) start->lactone Intramolecular Cyclization (Heat, Acid) decarbox 2-Fluoro-3-methylphenol start->decarbox Decarboxylation (Heat, Light)

Caption: Predicted major decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To maintain the integrity of this compound, adhere to the following storage and handling procedures:

Solid Storage:

  • Store the solid compound in an airtight, opaque container to protect from light and moisture.

  • Keep the container in a cool, dry environment, preferably in a desiccator at room temperature.

  • For long-term storage, refrigeration (2-8°C) is recommended.

Solution Preparation and Storage:

  • For immediate use, dissolve the compound in a suitable aprotic solvent (e.g., THF, DMF, DMSO).

  • If short-term storage of a solution is necessary, prepare it fresh and store at -20°C in a tightly sealed vial.

  • Avoid preparing stock solutions in protic solvents (e.g., methanol, water) or acidic media for long-term storage, as these can promote lactonization.

Protocol 2: Monitoring Purity by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.[5][6][7][8]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid or formic acid (for mobile phase modification)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis dissolve Dissolve in ACN (1 mg/mL) dilute Dilute with Mobile Phase (0.1 mg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation inject->separate detect UV Detection at 230 nm separate->detect

Caption: Workflow for HPLC analysis of this compound.

Protocol 3: Identification of Degradation Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile and semi-volatile decomposition products, particularly the decarboxylated product.[9][10][11][12][13]

Instrumentation and Reagents:

  • GC-MS system

  • Appropriate capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS) if necessary to improve volatility

GC-MS Conditions:

Parameter Condition
Inlet Temperature 250°C
Oven Program Hold at 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-400 m/z

Sample Preparation for Forced Degradation Study:

  • To generate degradation products for identification, subject a sample of this compound to stress conditions (e.g., heat a solid sample at its melting point for a short period, or reflux a solution in an acidic medium).

  • Dissolve the stressed sample in a suitable solvent like ethyl acetate.

  • If the parent compound and its lactone are not sufficiently volatile, derivatization to form a more volatile silyl ester/ether may be required.

  • Analyze the sample by GC-MS. The mass spectrum of any new peaks can be compared to library data or interpreted to identify the structure of the degradation products.

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link]

  • Richard, D., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(5), 843-849. [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. [Link]

  • Sirhan, A. Y., et al. (2021). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Molecules, 26(17), 5238. [Link]

  • Chen, Y.-H., et al. (2022). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. Journal of The Electrochemical Society, 169(8), 086501. [Link]

  • Popa, D. E., & Udrescu, L. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 72(4), 139-146. [Link]

  • Int. J. Res. Pharm. Sci., 11(SPL4), 118-121. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Magnetic Resonance in Chemistry, 61(4), 248-252. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Journal of Environmental Science and Health, Part A, 43(1), 84-91. (2008). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. [Link]

  • International Journal of Research in Pharmaceutical Sciences, 11(SPL4), 118-121. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Analytical Methods, 6(16), 6432-6436. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • The Journal of Organic Chemistry, 74(7), 2620-2623. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. [Link]

  • The Journal of Organic Chemistry, 74(7), 2620-2623. (2009). Microwave-assisted Cu-catalyzed protodecarboxylation of aromatic carboxylic acids. [Link]

  • NIST. (n.d.). Benzoic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Environmental Pollution, 243(Pt A), 384-391. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. [Link]

  • Afinitica. (n.d.). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. [Link]

  • Applied and Environmental Microbiology, 39(1), 58-67. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]

  • Applied and Environmental Microbiology, 39(1), 58-67. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]

  • Organic-chemistry.org. (n.d.). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Der Pharma Chemica, 4(1), 365-369. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Organic Syntheses, 79, 196. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. [Link]

  • Chemical Science, 11(30), 7939-7946. (2020). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. [Link]

  • ChemRxiv. (2020). Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis, 115, 23-30. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. [Link]

  • Google Patents. (2001).
  • ResearchGate. (n.d.). Possible degradation pathways of benzoic acid (BA). [Link]

  • RSC Publishing. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. [Link]

  • Journal of Hazardous Materials, 185(2-3), 893-900. (2011). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Frontiers in Bioengineering and Biotechnology, 10, 893903. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols. [Link]

  • Arkivoc, 2023(1), 1-13. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

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Technical Support Center: Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Our goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Landscape

This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to selectivity and purity. The most common synthetic strategies commence from 2-fluoro-3-methylbenzoic acid, proceeding through functionalization of the benzylic methyl group. Understanding the nuances of these transformations is key to a successful synthesis.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader inquiries.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve problems you may encounter during your synthesis.

Issue 1: Incomplete reaction - significant amount of starting material (2-fluoro-3-methylbenzoic acid) remains.

Plausible Causes:

  • Insufficient Reagent: The molar ratio of your oxidizing or brominating agent to the starting material may be too low.

  • Low Reaction Temperature: The activation energy for benzylic functionalization might not be met at the temperature you are using.

  • Poor Reagent Activity: Your oxidizing or brominating agent may have degraded over time. For instance, N-Bromosuccinimide (NBS) can decompose if not stored properly.

  • Presence of Inhibitors: Trace impurities in your starting material or solvent could be quenching the reaction, particularly in the case of radical reactions.

Solutions & Scientific Rationale:

  • Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of your reagent (e.g., NBS, KMnO₄). It is advisable to do this in small increments (e.g., 0.1 equivalent steps) to avoid excessive side reactions.

  • Elevate Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring the reaction progress by an appropriate analytical technique like TLC or LC-MS.

  • Verify Reagent Quality: Use a fresh batch of the reagent or test its activity on a well-known standard substrate. For radical initiators like AIBN or benzoyl peroxide, ensure they are from a reliable source and have been stored correctly.

  • Purify Starting Materials and Solvents: If you suspect inhibitors, purify your starting material (e.g., by recrystallization) and use freshly distilled, anhydrous solvents.

Issue 2: Presence of a major, non-polar impurity with a mass corresponding to 3-methylbenzoic acid.

Plausible Cause:

  • This is a process-related impurity from the synthesis of your starting material, 2-fluoro-3-methylbenzoic acid. A common synthetic route involves nucleophilic fluorination, where a side reaction can lead to the formation of the non-fluorinated analog.[1] The similar polarity of these two acids makes their separation challenging.[1]

Solutions & Scientific Rationale:

  • Purification of the Starting Material: It is highly recommended to purify the 2-fluoro-3-methylbenzoic acid before proceeding to the next step. Flash column chromatography can be effective, though it may require careful optimization of the solvent system.

  • Derivative Purification: Consider converting the mixture of acids to their methyl esters. The difference in polarity between the fluorinated and non-fluorinated esters may be more pronounced, facilitating easier separation by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.

Issue 3: Formation of multiple products, including a di-substituted impurity.

Plausible Causes:

  • Over-bromination: In the benzylic bromination route, using a large excess of NBS or prolonged reaction times can lead to the formation of 2-fluoro-3-(dibromomethyl)benzoic acid.

  • Over-oxidation: When using strong oxidizing agents like KMnO₄, the desired alcohol can be further oxidized to the aldehyde (2-fluoro-3-formylbenzoic acid) or even cleave the benzoic acid ring under harsh conditions.[2]

Solutions & Scientific Rationale:

  • Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of your reagents. For benzylic bromination, use 1.0-1.2 equivalents of NBS. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.

  • Use Milder Oxidizing Agents: If over-oxidation is an issue, consider switching from strong oxidants like KMnO₄ to milder, more selective methods. A two-step approach of benzylic bromination followed by hydrolysis is often more controllable.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-reaction.

Issue 4: The final product is contaminated with an impurity having a mass corresponding to 2-fluoro-3-formylbenzoic acid.

Plausible Causes:

  • Incomplete Reduction: If your synthetic route involves the reduction of 2-fluoro-3-formylbenzoic acid, this impurity is the unreacted starting material.

  • Over-oxidation in a direct oxidation attempt: If you are attempting a direct oxidation of the methyl group to the alcohol, the aldehyde is a common intermediate and can be difficult to bypass completely.

Solutions & Scientific Rationale:

  • Extend Reaction Time or Increase Reducing Agent: If using a reducing agent like NaBH₄, you can try extending the reaction time or adding a slight excess of the reducing agent.

  • Optimize the Reduction Conditions: The choice of solvent and temperature can significantly impact the efficiency of the reduction. Ensure your conditions are optimal for the specific reducing agent you are using.

  • Purification: The aldehyde can typically be separated from the alcohol product by flash column chromatography due to the difference in polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: While a single "best" route is substrate and scale-dependent, a common and often reliable two-step method is the benzylic bromination of 2-fluoro-3-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the resulting 2-fluoro-3-(bromomethyl)benzoic acid.[3][4] This approach generally offers better control and avoids the over-oxidation issues associated with strong oxidizing agents.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The major impurities are typically process-related and depend on the synthetic route chosen. The following table summarizes the most common impurities:

ImpurityProbable Origin
2-Fluoro-3-methylbenzoic acidIncomplete reaction of the starting material.
3-Methylbenzoic acidA common impurity in the starting material, 2-fluoro-3-methylbenzoic acid.[1]
2-Fluoro-3-(dibromomethyl)benzoic acidOver-bromination during the benzylic bromination step.
2-Fluoro-3-formylbenzoic acidIncomplete reduction of the aldehyde or over-oxidation of the alcohol.
2-Fluoro-3-(bromomethyl)benzoic acidIncomplete hydrolysis of the brominated intermediate.

Q3: How can I best monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but will likely require derivatization of the carboxylic acid to a more volatile ester.

Q4: What are the recommended purification techniques for the final product?

A4: The primary methods for purifying this compound are:

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) can be very effective.

  • Flash Column Chromatography: This is the most versatile method for separating the desired product from impurities with different polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong Oxidizing Agents (e.g., KMnO₄): Can react violently with organic materials. Use with caution and behind a blast shield.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all organic solvents.

  • Pressure: Be aware of potential pressure buildup in reactions that evolve gas.

Experimental Protocols & Visualizations

Protocol 1: Benzylic Bromination of 2-Fluoro-3-methylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Protocol 2: Hydrolysis of 2-Fluoro-3-(bromomethyl)benzoic Acid
  • Reaction Setup: Dissolve the crude 2-fluoro-3-(bromomethyl)benzoic acid from the previous step in a mixture of acetone and water.

  • Reagent Addition: Add a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq.).

  • Reaction: Heat the mixture to reflux for several hours until the starting material is no longer detectable by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl until the pH is ~2.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthetic Pathway and Impurity Formation

Synthesis_Impurities SM 2-Fluoro-3-methylbenzoic acid Int_Br 2-Fluoro-3-(bromomethyl)benzoic acid SM->Int_Br NBS, Initiator Imp_DiBr 2-Fluoro-3-(dibromomethyl)benzoic acid SM->Imp_DiBr Excess NBS Int_Ald 2-Fluoro-3-formylbenzoic acid SM->Int_Ald Mild Oxidation Imp1 3-Methylbenzoic acid Imp1->SM Process Impurity Product This compound Int_Br->Product Hydrolysis (e.g., Na2CO3, H2O) Imp_Acid 2-Fluorophthalic acid Product->Imp_Acid Over-oxidation Int_Ald->Product Reduction (e.g., NaBH4) Int_Ald->Imp_Acid Over-oxidation

Caption: Synthetic routes to this compound and common impurity entry points.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Multiple_Products Multiple Products? Start->Multiple_Products Known_Impurity Known Impurity Present? Start->Known_Impurity Cause_Reagent Check Reagent Stoichiometry & Activity Incomplete_Rxn->Cause_Reagent Yes Cause_Temp Increase Reaction Temperature Incomplete_Rxn->Cause_Temp If Reagents OK Cause_OverRxn Reduce Reagent/Time/Temp Multiple_Products->Cause_OverRxn Yes Cause_SideRxn Investigate Side Reactions Multiple_Products->Cause_SideRxn If not over-reaction Purify_SM Purify Starting Material Known_Impurity->Purify_SM e.g., 3-methylbenzoic acid Optimize_Purification Optimize Final Purification Known_Impurity->Optimize_Purification e.g., Aldehyde

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • JoVE. (2025). Video: Reactions at the Benzylic Position: Halogenation.
  • Ask this paper | Bohrium. (2010). benzylic-bromination-of-toluene-derivatives-with-boron-tribromide.
  • ResearchGate. (n.d.). Effect of Substituent, Aggregate State, and Reaction Conditions on Photoinduced Benzylic Bromination of Toluenes with NBS under SFRC.
  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Semantic Scholar. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (n.d.). CN110204433A - The synthetic method of the fluoro- 2- methyl benzoic acid of 3,4- of one kind bis-.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • YouTube. (2022). Oxidative Cleavage KMnO4.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid 98 115029-22-6.
  • Fisher Scientific. (n.d.). 2-Fluoro-3-methylbenzoic Acid 98.0+%, TCI America™.
  • Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media.
  • Chegg.com. (2022). Solved cone. KMnO4 4-methylbenzoic acid +3-methylbutanoic.

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Technical Support Center: 2-Fluoro-3-(hydroxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Section 1: General Handling and Stability

FAQ 1: How should I store this compound to ensure its stability?

Answer: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is generally stable under normal laboratory conditions. However, the hydroxymethyl group is susceptible to oxidation, and the carboxylic acid functionality can undergo decarboxylation at very high temperatures.[1][2] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation.

FAQ 2: What are the primary safety concerns when working with this compound?

Answer: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.[3] Thermal decomposition may generate hazardous substances like carbon oxides and hydrogen fluoride.[3]

Section 2: Troubleshooting Esterification Reactions

Esterification is a common transformation for this compound. However, the presence of multiple functional groups can lead to specific challenges.

Question 1: I'm getting a low yield in my Fischer esterification of this compound with methanol. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[5] Several factors could be at play:

  • Incomplete Reaction: The reaction may not have reached equilibrium. To drive the reaction forward, you can use a large excess of the alcohol (methanol in this case) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus with a suitable solvent like toluene.[5]

  • Catalyst Deactivation: The sulfuric acid catalyst can be consumed by side reactions or become deactivated. Ensuring a sufficient catalytic amount is present is crucial. For challenging esterifications, microwave-assisted synthesis with periodic addition of the catalyst has been shown to be effective.[6]

  • Side Reactions: The hydroxymethyl group can also react under acidic conditions, potentially leading to ether formation or other byproducts, although this is generally less favored than esterification of the carboxylic acid.

  • Workup Issues: Improper workup can lead to loss of product. Ensure that after the reaction, the excess acid is neutralized (e.g., with sodium bicarbonate solution) and the product is thoroughly extracted with a suitable organic solvent like ethyl acetate.

Troubleshooting Guide: Improving Fischer Esterification Yield
Problem Potential Cause Recommended Solution
Low ConversionReaction equilibriumUse a significant excess of alcohol (e.g., 10-20 equivalents) or remove water using a Dean-Stark trap.[5]
Insufficient catalysisEnsure an adequate amount of catalyst (e.g., conc. H2SO4) is used. Consider microwave-assisted synthesis for faster reaction times.[6]
Product Loss During WorkupIncomplete extractionUse a reliable organic solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery.
Emulsion formationIf an emulsion forms during the aqueous wash, adding brine can help break it.
Presence of ImpuritiesUnreacted starting materialPurify the crude product by recrystallization or column chromatography.
Side productsOptimize reaction conditions (temperature, time) to minimize side reactions. Consider milder esterification methods if issues persist.
Question 2: My esterification reaction is forming a significant amount of a polar byproduct that is difficult to separate from the desired ester. What could this be and how can I prevent it?

Answer: A common polar byproduct in reactions involving molecules with both carboxylic acid and alcohol functionalities is the formation of a self-esterification dimer or oligomer. This is particularly relevant if coupling agents like DCC (dicyclohexylcarbodiimide) are used without proper protection of the hydroxymethyl group.

To prevent this, you can:

  • Protect the Hydroxymethyl Group: Before performing the esterification, protect the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) or another suitable protecting group that is stable to the esterification conditions and can be easily removed afterward.

  • Choose a Milder Esterification Method: Methods like using methyl iodide with a non-nucleophilic base (e.g., Cs2CO3) in a polar aprotic solvent (e.g., DMF) can selectively esterify the carboxylic acid without affecting the hydroxymethyl group.

Experimental Workflow: Selective Esterification

G cluster_0 Protection-Esterification-Deprotection Strategy cluster_1 Direct Selective Esterification A 2-fluoro-3-(hydroxymethyl) benzoic acid B Protect Hydroxymethyl Group (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate B->C D Esterify Carboxylic Acid (e.g., MeOH, H+) C->D E Protected Ester D->E F Deprotect Hydroxymethyl Group (e.g., TBAF) E->F G Pure Methyl 2-fluoro-3-(hydroxymethyl)benzoate F->G H 2-fluoro-3-(hydroxymethyl) benzoic acid I Selective Esterification (e.g., MeI, Cs2CO3, DMF) H->I J Pure Methyl 2-fluoro-3-(hydroxymethyl)benzoate I->J

Caption: Strategies for selective esterification.

Section 3: Troubleshooting Grignard Reactions

The carboxylic acid proton is incompatible with Grignard reagents, necessitating a specific workup procedure.

Question 3: I am attempting to perform a reaction on a different part of the molecule after forming it via a Grignard reaction with a suitable precursor. My workup is proving problematic, resulting in a complex mixture. What is the standard workup for a Grignard reaction that produces a benzoic acid derivative?

Answer: A standard Grignard workup to produce a carboxylic acid involves quenching the reaction with an excess of solid carbon dioxide (dry ice), followed by acidification. A problematic workup often stems from incomplete quenching or issues during the acidification and extraction steps.

Key Steps for a Successful Grignard Workup:

  • Quenching: The Grignard reagent should be poured slowly over a large excess of crushed dry ice. This forms a magnesium carboxylate salt. It is crucial to use a significant excess of CO2 to minimize the side reaction where the Grignard reagent adds to the initially formed ketone.

  • Hydrolysis and Acidification: After the excess dry ice has sublimed, the reaction mixture is carefully hydrolyzed with cold water or ice. Subsequently, a dilute acid (e.g., 6M HCl or 2M H2SO4) is added dropwise to protonate the carboxylate salt and dissolve the magnesium salts.[7][8] The solution should be acidic to litmus paper.

  • Extraction: The product, this compound, is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.[9]

Troubleshooting Guide: Grignard Reaction Workup
Problem Potential Cause Recommended Solution
Low YieldIncomplete reaction with CO2Ensure a large excess of freshly crushed, high-surface-area dry ice is used. Pour the Grignard solution onto the dry ice, not the other way around.
Hydrolysis of Grignard reagentEnsure all glassware is scrupulously dry and anhydrous solvents are used.[10]
Complex MixtureFormation of biphenyl byproductThis can occur from a coupling reaction. It is favored by higher temperatures and concentrations. This non-polar impurity can often be removed from the desired acidic product during an acid-base extraction.[10]
Incomplete acidificationAdd acid until all magnesium salts have dissolved and the aqueous layer is clear. Test with pH paper to confirm acidity.
Poor Separation During ExtractionEmulsion formationAdd saturated NaCl solution (brine) to the separatory funnel to help break the emulsion.
Workflow Diagram: Grignard Workup Procedure

Caption: Step-by-step Grignard workup.

Section 4: Purification Challenges

Question 4: I'm struggling to purify my crude this compound. Column chromatography is giving me poor separation, and recrystallization attempts are failing. What are my options?

Answer: Purifying highly functionalized aromatic compounds can be challenging. Here are a few strategies to consider:

  • Acid-Base Extraction: This is often the most effective first step for purifying carboxylic acids.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities.

    • Carefully re-acidify the aqueous layer with cold, dilute HCl until the product precipitates out.

    • Filter the solid product, wash with cold water, and dry thoroughly.[11]

  • Recrystallization Solvent Screening: If recrystallization is failing, it's likely due to an inappropriate solvent system. A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane) and then move to two-solvent systems (e.g., ethanol/water, ethyl acetate/hexane). The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Chromatography Optimization: If you must use column chromatography, consider the following:

    • Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your eluent can help prevent tailing of the acidic compound on the silica gel, leading to sharper peaks and better separation.

    • Reverse-Phase Chromatography: If normal-phase silica gel is not effective, consider using C18-functionalized silica (reverse-phase). The elution order will be inverted, and this can be very effective for polar compounds.

References

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Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-3-(hydroxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges with this multifunctional substrate. The unique arrangement of a carboxylic acid, a primary benzylic alcohol, and an electron-withdrawing fluorine atom on the aromatic ring presents specific synthetic challenges and opportunities. This document provides in-depth, field-proven insights to ensure the success of your chemical transformations.

I. Core Concepts: Understanding the Substrate

Before selecting a catalyst, it is crucial to understand the reactivity profile of this compound. The three key functional groups—carboxylic acid, hydroxymethyl, and fluoro—each have distinct electronic and steric properties that influence reaction outcomes.

  • Carboxylic Acid (-COOH): An acidic group that can be deprotonated under basic conditions. It is a meta-director in electrophilic aromatic substitution, although the existing substitution pattern makes further ring reactions less common. Its primary reactivity lies in esterification, amidation, or reduction.

  • Hydroxymethyl (-CH₂OH): A primary benzylic alcohol. This group is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification. The benzylic position makes it more reactive than a simple primary alcohol.

  • Fluoro (-F): A strongly electron-withdrawing group via induction, which increases the acidity of the carboxylic acid. The C-F bond is generally very strong and unreactive in typical palladium-catalyzed cross-coupling reactions, where reactivity follows I > Br > Cl >> F.[1]

The proximity of these groups can lead to intramolecular interactions or steric hindrance, which must be considered during catalyst and reaction design.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

A. Esterification of the Carboxylic Acid Group

Esterification is one of the most common transformations for this molecule. However, achieving high yields without side reactions requires careful catalyst selection.

Question 1: My standard Fischer esterification with sulfuric acid is giving low yields. What is happening and how can I fix it?

Answer:

Low yields in Fischer esterification are almost always due to the unfavorable chemical equilibrium of the reaction.[2][3][4] The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, and as water is generated, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield.[3][4]

Causality: The presence of the electron-withdrawing fluorine atom makes the carbonyl carbon of the carboxylic acid more electrophilic, which should favor the reaction.[5] However, this electronic effect is not enough to overcome the equilibrium issue.

Troubleshooting Protocol:

  • Increase Alcohol Concentration: Use the alcohol reactant as the solvent (if feasible and cost-effective). A large excess of the alcohol will shift the equilibrium towards the product side according to Le Châtelier's principle.[2][4]

  • Water Removal: The most effective method to drive the reaction to completion is to remove water as it forms.

    • Dean-Stark Apparatus: If using a solvent like toluene or hexane, a Dean-Stark trap will azeotropically remove water.[2]

    • Drying Agents: The inclusion of molecular sieves in the reaction mixture can also sequester the water byproduct.[2]

  • Alternative Acid Catalysts: While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) is also highly effective and can be easier to handle.[2][6] For sensitive substrates, milder Lewis acids like scandium(III) triflate can be used.[2]

  • Microwave Conditions: Sealed-vessel microwave irradiation can significantly reduce reaction times and improve yields by maintaining high temperatures and pressures.[7][8]

Question 2: I need to perform an esterification under mild, neutral conditions to avoid degrading other sensitive functional groups in my molecule. What catalyst system should I use?

Answer:

For mild, neutral esterification, especially with sterically hindered or sensitive alcohols, the Mitsunobu reaction is the gold standard.[9][10][11] This reaction avoids strong acids and high temperatures.

Mechanism & Causality: The Mitsunobu reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol, making it a good leaving group.[9][11][12] The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[11]

Key Considerations:

  • Nucleophile Acidity: The carboxylic acid nucleophile should be reasonably acidic (pKa < 13) to protonate the betaine intermediate formed from PPh₃ and DEAD.[11][12] this compound meets this requirement.

  • Byproduct Removal: A significant drawback is the formation of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts, which can complicate purification. Using polymer-bound PPh₃ can simplify workup, as the byproducts can be removed by filtration.

Experimental Protocol (General):

  • Dissolve the this compound, the desired alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC indicates completion.

  • Proceed with standard workup and purification, typically involving chromatography to remove the byproducts.[9]

B. Selective Oxidation of the Hydroxymethyl Group

Oxidizing the primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common synthetic goal.

Question 3: How can I selectively oxidize the -CH₂OH group to an aldehyde (-CHO) without affecting the rest of the molecule?

Answer:

The selective oxidation of primary benzylic alcohols is best achieved using a catalyst system based on 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) .[13][14] This method is highly chemoselective for primary and secondary alcohols and operates under mild conditions, avoiding the harsh reagents that could lead to over-oxidation.

Causality & Catalyst System: TEMPO itself is a stable radical that acts as a catalyst to mediate the oxidation. A co-catalyst, typically a copper(I) or copper(II) salt, is used in conjunction with a terminal oxidant, which is often molecular oxygen from the air.[15][16] This makes it a "green" and efficient catalytic system.[13] The copper species facilitates the regeneration of the active oxoammonium ion from the hydroxylamine form of TEMPO.[16]

Recommended Catalyst System: Cu(I)/TEMPO

ComponentRoleTypical Loading
Copper(I) salt (e.g., CuBr, CuI) Co-catalyst1-5 mol%
TEMPO Primary Catalyst1-10 mol%
Ligand (e.g., bipyridine) Stabilizes Cu species1-5 mol%
Base (e.g., Na₂CO₃) May be requiredVaries
Terminal Oxidant Oxygen (from air)Atmospheric pressure
Solvent Acetonitrile, Ethanol---

Troubleshooting Protocol:

  • Low Conversion:

    • Ensure Oxygen Access: Do not run the reaction under a sealed, inert atmosphere. Ensure good stirring and exposure to air, or bubble air/oxygen through the mixture.[15]

    • Catalyst Purity: Ensure the copper salt and TEMPO are of good quality.

    • Increase Temperature: Gently warming the reaction (e.g., to 60 °C) can increase the rate.[13]

  • Over-oxidation to Carboxylic Acid:

    • Monitor Reaction Closely: Over-oxidation can occur with prolonged reaction times. Monitor by TLC and quench the reaction as soon as the starting material is consumed.

    • Formation of Carboxylic Acid Poisons Catalyst: The carboxylic acid product can coordinate to the copper sites and deactivate the catalyst.[15] If this is an issue, using a slightly different TEMPO-based system (e.g., with IBX as the terminal oxidant) might be necessary.

C. Reactions Requiring Protecting Groups

When performing a multi-step synthesis, it may be necessary to "protect" one functional group while reacting another.

Question 4: I want to perform a reaction on the hydroxymethyl group, but I'm concerned the carboxylic acid will interfere. How should I protect the -COOH group?

Answer:

Protecting the carboxylic acid as an ester is the most common and effective strategy.[17] The ideal protecting group is one that is easy to install, stable to the subsequent reaction conditions, and easy to remove cleanly.

Recommended Protecting Groups for Carboxylic Acids:

Protecting GroupInstallation MethodRemoval ConditionsKey Advantages/Disadvantages
Methyl Ester Fischer Esterification (MeOH, H⁺)Base-catalyzed hydrolysis (saponification) with NaOH or LiOH.[3]Easy to install, but removal requires basic conditions which may not be compatible with all substrates.
tert-Butyl Ester Isobutylene, H⁺ or EDC, DMAP, t-BuOHMild acid (e.g., trifluoroacetic acid, TFA).[17]Very stable to base and nucleophiles. Cleavage is clean. Ideal for orthogonal protection schemes.
Benzyl Ester Benzyl bromide, base or Fischer EsterificationCatalytic hydrogenolysis (H₂, Pd/C).[17][18]Cleavage conditions are very mild and neutral. Useful if other groups are sensitive to acid/base.

Decision Workflow for -COOH Protection:

G start Need to protect -COOH? q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 No pg_tbu Use tert-Butyl Ester (TFA deprotection) q1->pg_tbu Yes q3 Are subsequent steps sensitive to reduction? q2->q3 No pg_me Use Methyl Ester (Base hydrolysis) q2->pg_me Yes q3->pg_tbu Yes pg_bn Use Benzyl Ester (H₂/Pd-C deprotection) q3->pg_bn No

Caption: Decision tree for carboxylic acid protection.

D. Cross-Coupling Reactions

While the C-F bond is typically unreactive, derivatization of the benzoic acid (e.g., conversion to an aryl bromide or triflate) could enable cross-coupling reactions.

Question 5: I have converted my molecule to an aryl bromide. My Suzuki coupling is failing. What are the likely causes?

Answer:

Suzuki-Miyaura coupling failures often trace back to the catalyst system (palladium source and ligand), the base, or the reaction conditions.[19][20]

Common Failure Points & Troubleshooting:

  • Catalyst/Ligand Choice:

    • Problem: The ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. A simple ligand like PPh₃ may not be effective.

    • Solution: For aryl bromides, especially electron-deficient ones, more electron-rich and bulky phosphine ligands are often required. Screen ligands like XPhos or SPhos and use a reliable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-XPhos precatalyst).[21]

  • Base Selection:

    • Problem: The base plays a key role in the transmetalation step. An inappropriate base can lead to low reactivity or decomposition of the boronic acid.

    • Solution: Aqueous K₂CO₃ is a good first choice. If you observe significant deborylation (hydrolysis of the boronic acid), switch to anhydrous conditions with a base like K₃PO₄.[21]

  • Solvent and Temperature:

    • Problem: Low temperatures may not be sufficient to drive the reaction, especially the initial oxidative addition step.[1]

    • Solution: Use a high-boiling solvent like dioxane or toluene with a small amount of water (if using an aqueous base) and heat the reaction (e.g., 80-110 °C).

  • Oxygen Contamination:

    • Problem: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated.

    • Solution: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.

Suzuki Coupling Troubleshooting Flow:

G start Suzuki Coupling Fails c1 Check Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) start->c1 c2 Check Base (Try K₃PO₄, anhydrous) c1->c2 No Improvement success Reaction Succeeds c1->success Improved c3 Check Conditions (Degas solvent, increase temp.) c2->c3 No Improvement c2->success Improved c4 Check Boronic Acid Quality (Is it decomposing?) c3->c4 No Improvement c3->success Improved

Caption: Troubleshooting workflow for Suzuki coupling.

III. References

  • Ansari, I. A., & Gree, R. (2001). A highly efficient 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) catalyzed reaction using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one as the terminal oxidant. Organic Letters.

  • A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. RSC Publishing.

  • Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis.

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.

  • Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System. Journal of Chemical Education.

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid. The Journal of Chemical Physics. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction (PDF). organic-chemistry.org.

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Publishing. [Link]

  • Protecting Groups (PDF). chem.ucla.edu.

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid (PDF). AIP Publishing.

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [https://www.researchgate.net/publication/325741635_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]([Link]_ Microwave_Condition)

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

  • Protecting group. Wikipedia. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. [Link]

  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. PubMed Central. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. ResearchGate. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Solvent Effects on 2-Fluoro-3-(hydroxymethyl)benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this versatile but nuanced building block in their work. The unique arrangement of a carboxylic acid, a benzylic alcohol, and an ortho-fluoro substituent creates a reactivity profile that is highly sensitive to the solvent environment. This document provides answers to frequently asked questions and detailed troubleshooting guides to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and how should I choose a solvent for my reaction?

A1: The solubility of this compound is dictated by its three functional groups: the polar, protic carboxylic acid and alcohol groups, and the moderately nonpolar fluorobenzene ring. This amphiphilic nature results in the following general solubility profile:

  • High Solubility: In polar organic solvents capable of hydrogen bonding, such as methanol, ethanol, THF, and acetone.[1][2][3]

  • Moderate Solubility: In less polar ethers like diethyl ether and polar aprotic solvents like ethyl acetate.

  • Low Solubility: In non-polar aromatic solvents like toluene and very low solubility in aliphatic hydrocarbons like hexanes.

  • Slight Solubility: In cold water, though solubility increases significantly in hot water.[2][3]

Practical Guidance: Your initial choice of solvent should be based on the solubility of all reactants. For reactions involving polar substrates, alcohols or THF are excellent starting points. If you are working with non-polar reactants, you may need to find a solvent system that can accommodate both, such as a mixture of toluene and THF. Always perform a small-scale solubility test at your intended reaction concentration and temperature before committing to a large-scale experiment.

Table 1: Qualitative Solubility of Structurally Related Fluorobenzoic Acids in Common Solvents Data for 2-fluorobenzoic acid and 4-fluorobenzoic acid can serve as a valuable proxy for predicting the behavior of the 2-fluoro-3-(hydroxymethyl) isomer.[4]

SolventTypePredicted SolubilityRationale & Experimental Insight
Methanol / EthanolPolar ProticHighExcellent H-bond donors and acceptors, solvating both the -COOH and -CH2OH groups.[5]
AcetonePolar AproticHighStrong dipole and H-bond acceptor, effectively solvates the molecule.[1][5]
Tetrahydrofuran (THF)Polar Aprotic (Ether)HighGood H-bond acceptor, balances polarity to dissolve a wide range of organics.
Ethyl AcetatePolar AproticModerateLower polarity than acetone but still a good H-bond acceptor.[5]
Dichloromethane (DCM)Polar AproticModerate to LowCan dissolve the molecule but is less effective at solvating the H-bonding groups.
TolueneNon-polarLowPrimarily interacts via van der Waals forces with the aromatic ring.
WaterPolar ProticLow (increases with heat)The non-polar benzene ring limits water solubility despite two protic groups.[4]
Q2: I am planning a reaction involving the benzylic alcohol. Will it proceed via an SN1 or SN2 mechanism, and how does the solvent dictate the outcome?

A2: The hydroxymethyl group is on a benzylic carbon, which can stabilize a carbocation through resonance. This means both SN1 and SN2 pathways are possible, and the solvent plays a pivotal role in determining which mechanism dominates.[6]

  • For an SN1 Pathway: Use a polar protic solvent (e.g., water, methanol, ethanol). These solvents excel at stabilizing the benzylic carbocation intermediate and the leaving group through hydrogen bonding and strong dipole interactions.[7][8] This significantly lowers the activation energy for the rate-determining ionization step, favoring the SN1 mechanism. However, be aware that these solvents can also act as competing nucleophiles (solvolysis).

  • For an SN2 Pathway: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone, acetonitrile). These solvents are poor at solvating anions (the nucleophile).[9] This leaves the nucleophile "naked" and highly reactive, promoting the concerted backside attack characteristic of the SN2 mechanism.[10] This pathway is preferred when you need to avoid carbocation rearrangements and control stereochemistry (though the substrate is achiral).

G start Reaction at -CH2OH group? protic Use Polar Protic Solvent (e.g., Ethanol, Water) Stabilizes carbocation start->protic Need to stabilize carbocation? aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetone) Enhances nucleophilicity start->aprotic Need strong, unhindered nucleophile? sn1 SN1 Pathway Favored sn2 SN2 Pathway Favored protic->sn1 aprotic->sn2

Caption: Decision tree for selecting a solvent for SN1 vs. SN2 reactions.

Q3: How does the ortho-fluoro substituent affect the acidity of the carboxylic acid, and is intramolecular hydrogen bonding a factor?

A3: The ortho-fluoro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is due to the powerful electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the resulting carboxylate anion.[11][12]

The possibility of an intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine (O-H···F) or between the hydroxymethyl proton and the carboxyl group exists. However, studies on 2-fluorobenzoic acid have shown that the conformer required for O-H···F hydrogen bonding exists in a very low population in the gas phase (around 2%) and does not have a major impact on its overall pKa.[13][14]

Solvent Impact:

  • In non-polar, aprotic solvents , intramolecular hydrogen bonding may be more prevalent as there is no solvent competition. In these solvents, carboxylic acids also tend to form intermolecular dimers.[15]

  • In polar protic solvents like water or ethanol, the solvent molecules will readily form stronger intermolecular hydrogen bonds with both the -COOH and -F groups, effectively disrupting any weak intramolecular interactions. The dominant effect on acidity in these solvents will be the inductive effect of the fluorine and the solvent's ability to solvate the conjugate base.[16]

Troubleshooting Guides

Problem: My Fischer esterification of the carboxylic acid is giving low yields or stalling.

Cause & Explanation: Fischer esterification is an equilibrium-limited reaction. Using a polar protic solvent like ethanol as both the solvent and the reagent is common, but the water produced as a byproduct can shift the equilibrium back towards the starting materials, halting the reaction.

Solutions & Protocols:

  • Drive the Equilibrium (Le Châtelier's Principle):

    • Use Excess Alcohol: Employ the alcohol reactant as the solvent. Using a large excess (e.g., 10-20 equivalents or as the bulk solvent) will push the equilibrium towards the ester product.[17]

    • Remove Water: If the reaction scale and setup permit, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.

  • Switch to a Non-Equilibrium Method: Convert the carboxylic acid to a more reactive species in an aprotic solvent.

    Protocol: Two-Step Esterification via Acyl Chloride

    • Step 1: Formation of the Acyl Chloride

      • In a fume hood, dissolve 1.0 eq of this compound in a minimal amount of anhydrous dichloromethane (DCM) or toluene in a round-bottom flask equipped with a stir bar and reflux condenser.

      • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

      • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

      • After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 1-3 hours, monitoring by TLC (a sample quenched with methanol should show a new, less polar spot for the ester).

      • Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure. The crude acyl chloride is often used directly in the next step.

    • Step 2: Ester Formation

      • Dissolve the crude acyl chloride in anhydrous DCM or THF.

      • Cool the solution to 0 °C.

      • Slowly add a solution of your desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

      • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours until the reaction is complete.

      • Work up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the ester.

Problem: I'm trying to react only the alcohol, but the carboxylic acid is interfering (or vice-versa). How can I achieve selective functionalization?

Cause & Explanation: Many reagents used to modify alcohols (e.g., bases for deprotonation, oxidizing agents) will also react with the acidic proton of the carboxylic acid. Conversely, conditions for activating the carboxylic acid can affect the alcohol. Selective functionalization requires a protection-reaction-deprotection strategy.

Solution: Protecting Group Workflow

The most common strategy is to protect the more reactive or interfering group. In this case, protecting the carboxylic acid as an ester is a robust choice before performing reactions on the less reactive alcohol.[18]

G start 2-Fluoro-3-(hydroxymethyl) benzoic Acid protect Step 1: Protect -COOH (e.g., Fischer Esterification) Solvent: MeOH, H+ cat. start->protect intermediate Methyl 2-fluoro-3-(hydroxymethyl) benzoate protect->intermediate react Step 2: React -CH2OH (e.g., Williamson Ether Synthesis) Solvent: DMF, NaH intermediate->react product_protected Protected Final Product (Ester-Ether) react->product_protected deprotect Step 3: Deprotect -COOMe (e.g., Saponification) Solvent: THF/H2O, LiOH product_protected->deprotect final_product Final Product (Ether-Acid) deprotect->final_product

Caption: Workflow for selective functionalization of the hydroxymethyl group.

Protocol: Selective Etherification of the Hydroxymethyl Group

  • Step 1: Protection of the Carboxylic Acid (as Methyl Ester)

    • Follow the Fischer Esterification procedure described previously, using methanol as the solvent and sulfuric acid as the catalyst.[17] Isolate and purify the resulting methyl 2-fluoro-3-(hydroxymethyl)benzoate.

  • Step 2: Etherification of the Alcohol (Williamson Synthesis)

    • Dissolve the protected ester (1.0 eq) in anhydrous DMF in a nitrogen-flushed flask. The aprotic nature of DMF is critical here.

    • Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution).

    • Stir at 0 °C for 30-60 minutes to form the alkoxide.

    • Add your electrophile (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting ether-ester by column chromatography.

  • Step 3: Deprotection of the Methyl Ester (Saponification)

    • Dissolve the purified ether-ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the reaction is complete (monitor by TLC).[18]

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous layer with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

    • The final product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[18]

References

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • Kanfer, I., & Shargel, L. (1987). Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed. [Link]

  • Thermo Scientific Alfa Aesar. 4-Fluorobenzoic acid, 98% 25 g. [Link]

  • Quora. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)?. [Link]

  • Li, Z., et al. (2021). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data. [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics. [Link]

  • Chapman, N. B., et al. (1974). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. RSC Publishing. [Link]

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

  • Huesman, P. L., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?. [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • Quora. Why are ortho substituted benzoic acids more acidic?. [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-fluoro-3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-fluoro-3-(hydroxymethyl)benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and formulation professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols to overcome these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the basic chemical properties of this compound?

Answer: Understanding the molecule's structure is the first step in predicting its solubility behavior.

  • Structure: It is a substituted benzoic acid with a fluoro group at position 2 and a hydroxymethyl group at position 3.

  • Functional Groups: It contains a carboxylic acid (-COOH), a fluoro (-F) group, and a primary alcohol (-CH2OH).

  • Key Characteristics:

    • The carboxylic acid group is acidic and is the primary driver of pH-dependent solubility.

    • The fluoro group is electron-withdrawing, which can influence the acidity (pKa) of the carboxylic acid.

    • The hydroxymethyl group can participate in hydrogen bonding, which may slightly enhance solubility in polar protic solvents.

Q2: What is the estimated pKa of this compound and why is it critical for solubility?

The pKa is the pH at which the compound exists as 50% neutral (protonated) form and 50% ionized (deprotonated) salt form.

  • Below the pKa (Acidic pH): The compound is primarily in its neutral, protonated form (R-COOH), which is less soluble in aqueous media.

  • Above the pKa (Basic pH): The compound is primarily in its ionized, deprotonated salt form (R-COO⁻), which is significantly more soluble in aqueous media.[2][3][4]

This relationship is the cornerstone of overcoming solubility issues for acidic compounds.[][6]

Q3: What are the best starting solvents for preparing a stock solution?

Answer: For creating a concentrated stock solution, organic solvents are generally the first choice. The selection depends on the requirements of your downstream application.

SolventTypical Starting ConcentrationNotes & Considerations
DMSO 10-50 mg/mLExcellent choice for high concentration stocks. However, DMSO can be toxic to some cell lines and may interfere with certain assays.
Ethanol (EtOH) 5-20 mg/mLA good alternative to DMSO, particularly for in vivo studies. Less toxic than DMSO but may not achieve the same high concentrations.
Methanol (MeOH) 5-20 mg/mLSimilar to ethanol. Its higher volatility can be a consideration during handling.
DMF / DMA 10-50 mg/mLN,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) are strong solvents but have higher toxicity and should be used with caution.[]

Expert Tip: Always start with a small amount of your compound to test solubility before committing your entire batch. Gentle warming (to 37-40°C) or vortexing can aid dissolution in these organic solvents.

Section 2: Troubleshooting Common Solubility Problems

This section provides a scenario-based approach to solving problems you may encounter during your experiments.

Q4: I dissolved my compound in DMSO to make a stock, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, pH 7.4). What happened and how do I fix it?

Answer: This is a classic and very common problem known as "crashing out."

Causality: Your high-concentration stock is in a favorable organic solvent (DMSO). When you introduce a small volume of this stock into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to almost entirely aqueous. Since the neutral form of your acidic compound has very low aqueous solubility, and pH 7.4 is not sufficiently above its pKa to ensure complete ionization and solubility, it precipitates out of the solution.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting precipitation.

Q5: How can I use pH adjustment to increase the aqueous solubility of this compound?

Answer: By raising the pH of the aqueous solvent, you deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[2][3][4]

The Chemistry: R-COOH (Poorly Soluble) + OH⁻ ⇌ R-COO⁻ (Soluble) + H₂O

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Low_pH R-COOH (Protonated, Neutral) Poorly Water Soluble High_pH R-COO⁻ (Deprotonated, Anionic Salt) Highly Water Soluble Low_pH->High_pH Add Base (e.g., NaOH) [H⁺] decreases High_pH->Low_pH Add Acid (e.g., HCl) [H⁺] increases

Caption: Effect of pH on the ionization and solubility of an acidic compound.

A general rule is to adjust the pH to be at least 2 units above the compound's pKa. For this compound, aiming for a pH of 8.0 or higher in your final solution is a robust strategy. See the detailed protocol in Section 3.

Q6: My compound won't dissolve even with pH adjustment, or my experiment cannot tolerate high pH. What are my other options?

Answer: When pH modification is not feasible, other formulation strategies can be employed.[7][8][9]

  • Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of non-polar compounds.[][9]

    • Examples: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol.

    • How it works: Co-solvents reduce the polarity of the water, making the environment more favorable for your compound.[]

    • Caution: These must be tested for compatibility with your specific assay or cell line, as they can have biological effects.

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • How it works: The poorly soluble compound gets encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior allows the entire complex to dissolve in water.[7]

  • Surfactants: Surfactants form micelles in water above a certain concentration (the CMC).

    • Examples: Tween® 80, Polysorbate 20.

    • How it works: The compound partitions into the hydrophobic core of the micelles, allowing it to be dispersed in the aqueous solution.[9] This is technically a dispersion, not a true solution.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common solubilization procedures. Always adhere to safety guidelines, including wearing appropriate PPE like gloves and eye protection.[10][11][12][13]

Protocol 1: Preparation of a 10 mg/mL Stock Solution via pH Adjustment

This protocol is for creating an aqueous stock solution by forming the sodium salt of the compound in situ.

Materials:

  • This compound (FW: 170.14 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of this compound and place it into a 1 mL volumetric flask or a suitable glass vial.

  • Add Water: Add approximately 0.8 mL of high-purity water. The compound will likely not dissolve and will appear as a slurry.

  • Initial pH Adjustment: While stirring, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Continue adding NaOH slowly. As the pH increases, the compound will begin to dissolve. The goal is to add just enough base to fully solubilize the compound.

  • Check pH: Once the solid is fully dissolved, check the pH of the solution. It should be basic (typically >8.0).

  • Final Volume Adjustment: Carefully add water to bring the final volume to exactly 1.0 mL.

  • Final pH Check & Storage: Mix thoroughly and perform a final pH check. Store the stock solution as recommended (typically at -20°C or -80°C). This stock is now a 10 mg/mL solution of the sodium salt of your compound.

Self-Validation: The visual confirmation of complete dissolution is the primary validation step. If the solution remains clear after mixing and standing for a few minutes, the protocol was successful.

Protocol 2: General Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][13] The compound may cause skin, eye, and respiratory irritation.[10][12][14]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]

    • Skin: Wash off with soap and plenty of water.[11][12]

    • Inhalation: Move the person to fresh air.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

References

  • pH and Solubility - AP Chem. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]

  • Gong, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved January 12, 2026, from [Link]

  • How does pH affect solubility? (2025). askIITians. Retrieved January 12, 2026, from [Link]

  • Kumar, S., & Nanda, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 12, 2026, from [Link]

  • Solubility and pH. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • 2-Fluoro-5-(hydroxymethyl)benzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 3-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 2-Fluoro-3-hydroxy-benzoic acid. (n.d.). Tyger Scientific. Retrieved January 12, 2026, from [Link]

  • pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of California, Davis. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Byproduct Formation in 2-Fluoro-3-(hydroxymethyl)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed to provide in-depth, practical solutions to common and complex issues related to byproduct formation during the derivatization of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and accelerate your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the derivatization of this compound.

Q1: My esterification/amidation reaction is producing a significant, less polar byproduct that I can't identify. What is it likely to be?

A: The most probable byproduct is the intramolecularly cyclized lactone, 4-fluoro-3H-isobenzofuran-1-one . The proximity of the carboxylic acid and hydroxymethyl groups facilitates this cyclization, especially under conditions that activate the carboxylic acid (e.g., using coupling agents like DCC/EDC or strong acids). This lactone is generally less polar than the starting material.

Q2: I'm seeing multiple spots on my TLC plate even after prolonged reaction times. What are the possible side products?

A: Multiple spots suggest a complex reaction mixture. Besides the starting material and the desired product, you may be observing:

  • Lactone Formation: As mentioned in Q1.

  • Dimerization/Oligomerization: Intermolecular esterification between two molecules of the starting material can form linear or cyclic dimers and larger oligomers.[1]

  • Byproducts from Coupling Reagents: If using carbodiimides like DCC or EDC, their corresponding urea byproducts (DCU or EDU) can appear as separate spots.[2]

  • N-Acylurea Formation: A common side reaction where the activated carboxylic acid rearranges with the carbodiimide, forming a stable, undesired N-acylurea.[3]

Q3: Why is my reaction yield consistently low when performing an amide coupling?

A: Low yields in amide coupling reactions can stem from several factors:

  • Competitive Lactonization: The intramolecular cyclization to form the lactone competes directly with the desired intermolecular reaction with your amine.

  • Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the amine to the activated carboxylic acid.

  • Inappropriate Base: The choice of base is critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.

  • Reagent Degradation: Ensure your coupling reagents (e.g., HATU, HOBt) and anhydrous solvents are fresh and of high quality.

Q4: Can the hydroxymethyl group interfere with reactions targeting the carboxylic acid?

A: Absolutely. The hydroxymethyl group is a primary alcohol and a nucleophile. It can compete with other nucleophiles (like an external alcohol in esterification or an amine in amidation) for the activated carboxylic acid, leading to the formation of the lactone or oligomers.[1] For highly sensitive reactions, protection of the hydroxymethyl group as a silyl ether (e.g., TBDMS) or benzyl ether may be necessary.

In-Depth Troubleshooting Guide: The Lactonization Problem

The most prevalent issue in the derivatization of this compound is the intramolecular cyclization to form 4-fluoro-3H-isobenzofuran-1-one . This section provides a detailed guide to understanding, identifying, and mitigating this unwanted side reaction.

Mechanism of Lactone Formation

The formation of the lactone is an intramolecular esterification (a type of nucleophilic acyl substitution). The reaction is significantly accelerated under conditions that "activate" the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the neighboring hydroxymethyl group.[4]


// Reactant Reactant [label=< this compound

>];

// Activated Intermediate Activated [label=< Activated Intermediate (e.g., O-acylisourea)

>];

// Product Product [label=< 4-fluoro-3H-isobenzofuran-1-one

>];

// Edges Reactant -> Activated [label="Activation\n(e.g., EDC, DCC)"]; Activated -> Product [label= Nucleophilic Attack>]; }

Mechanism of intramolecular lactonization.

Identification of the Lactone Byproduct

Confirming the presence of the lactone is the first step in troubleshooting.

Analytical MethodExpected Observation
TLC A new, typically less polar spot (higher Rf value) compared to the starting carboxylic acid.
¹H NMR Disappearance of the broad carboxylic acid proton (-COOH) and the alcohol proton (-OH). Appearance of a characteristic singlet for the new methylene protons (-CH₂-O-) adjacent to the ester, typically around δ 5.0-5.5 ppm.
¹³C NMR A significant downfield shift for the carbonyl carbon, appearing in the characteristic ester range (δ ~170 ppm).
IR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the γ-lactone, typically at a higher frequency (~1760-1780 cm⁻¹) than the starting acid's C=O stretch (~1700 cm⁻¹).
LC-MS A peak with a mass corresponding to the loss of water from the starting material (M-18). For C₈H₇FO₃ (MW: 170.14), the lactone C₈H₅FO₂ will have a molecular weight of 152.12.
Strategies to Minimize Lactonization in Amide Coupling

When your goal is to form an amide bond with an external amine, lactonization is a direct competitive pathway. The key is to favor the intermolecular reaction over the intramolecular one.


// Nodes Start [label="Low Yield / Byproduct in Amide Coupling", fillcolor="#FBBC05"]; CheckLactone [label="Analyze Byproduct:\nIs it the Lactone?", shape=diamond, style="filled", fillcolor="#F1F3F4"]; LactoneYes [label="Lactone Confirmed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LactoneNo [label="Other Byproducts", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Strategy Nodes Strategy1 [label="Strategy 1:\nChange Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy2 [label="Strategy 2:\nOptimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy3 [label="Strategy 3:\nUse Protecting Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome Success [label="Improved Yield & Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckLactone; CheckLactone -> LactoneYes [label="Yes"]; CheckLactone -> LactoneNo [label="No"];

LactoneYes -> Strategy1; LactoneYes -> Strategy2; LactoneYes -> Strategy3;

Strategy1 -> Success; Strategy2 -> Success; Strategy3 -> Success; }

Decision workflow for troubleshooting lactonization.

Strategy 1: Choice of Coupling Reagent and Additives

Standard carbodiimides like DCC and EDC are notorious for promoting lactonization because they form a highly reactive O-acylisourea intermediate that has a long enough lifetime to cyclize.

  • Recommendation: Switch to phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents.[2][5] These reagents often react faster to form an activated ester (e.g., with HOBt or HOAt) which can then be intercepted by the external amine more efficiently.

  • Order of Addition: A crucial, often overlooked parameter. Instead of pre-activating the carboxylic acid, try adding the coupling reagent last to a mixture of the carboxylic acid, amine, and base. This "in-situ" activation ensures the amine is immediately present to compete with the intramolecular hydroxyl group.

Strategy 2: Reaction Conditions
  • Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). While this may slow down the desired reaction, it will disproportionately slow down the intramolecular cyclization, which has a higher activation energy. Avoid heating unless absolutely necessary.[3]

  • Concentration: Use a higher concentration of the external amine nucleophile. According to Le Châtelier's principle, increasing the concentration of a reactant (the amine) will shift the equilibrium towards the desired intermolecular product. A 1.5 to 2.0 molar excess of the amine is a good starting point.

  • Solvent: Use polar aprotic solvents like DMF or NMP, which are effective at solvating the charged intermediates in the coupling reaction.

Detailed Experimental Protocols

Protocol 1: Minimized-Byproduct Amide Coupling using HATU

This protocol is designed to favor the formation of the desired amide product over the lactone byproduct.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the cooled mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting carboxylic acid.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Identification of Lactone Byproduct via LC-MS
  • Sample Preparation: Take a small aliquot (~50 µL) from your reaction mixture. Dilute it with 1 mL of a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. For example, a linear gradient from 5% B to 95% B over 10 minutes.

  • Analysis:

    • Look for a peak with m/z corresponding to the starting material [M+H]⁺ = 171.0.

    • Look for a peak with m/z corresponding to the desired amide product.

    • Search for a peak with m/z corresponding to the lactone byproduct [M+H]⁺ = 153.0. The lactone will likely have a longer retention time than the starting acid due to its increased hydrophobicity.

References

  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Benchchem. (n.d.). Assessing the stability of 2-fluoro-5-(hydroxymethyl)benzoic acid under different conditions.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2015). Molecules.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2021).
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2015). International Journal of Scientific & Technology Research.
  • Acids: Derivatization for GC Analysis. (2005).
  • Plaçais, C., et al. (2021).
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Synthesis of isobenzofuran-1(3H)-ones. (2018).
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl. (2023). Journal of Medicinal Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • One-Pot Synthesis of Spiro-isobenzofuran Compounds. (2020). ACS Omega.
  • Kinetics of the Esterification of Substituted Benzoic Acids. (1937). Journal of the American Chemical Society.
  • Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010).
  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2015).
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2019). New Journal of Chemistry.
  • Processes for the preparation of fluorinated benzoic acids. (2001).
  • PubChem. (n.d.). 2-fluoro-5-(hydroxymethyl)benzoic acid.
  • PubChem. (n.d.). 2-fluoro-3-(N-methylbenzamido)benzoic acid.
  • ECHEMI. (n.d.). This compound. Retrieved from ECHEMI.-Fluoro-3-(hydroxymethyl)benzoic acid*.

Sources

stability issues of 2-fluoro-3-(hydroxymethyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. The unique ortho-positioning of the carboxylic acid and hydroxymethyl groups presents specific challenges and opportunities in synthesis, which this guide aims to address with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I am attempting an amide coupling reaction with this compound, but I'm observing low yields and significant byproduct formation. What is the likely cause?

A1: The primary challenge arises from the presence of two reactive functional groups: the carboxylic acid and the hydroxymethyl group. During the activation of the carboxylic acid for amide bond formation (e.g., with coupling reagents like HATU or EDC), the hydroxymethyl group of another molecule can act as a nucleophile. This leads to intermolecular self-esterification, forming dimers or even oligomers. Additionally, the hydroxymethyl group can react with the coupling agent itself, reducing the efficiency of carboxylic acid activation.[1] The most effective solution is to protect the hydroxymethyl group before proceeding with the amide coupling.

Q2: My esterification of the carboxylic acid is also producing a complex mixture of products. How can I improve the chemoselectivity?

A2: Similar to the issue with amide coupling, the free hydroxymethyl group can interfere with the desired esterification. Under acidic conditions typical for Fischer-Speier esterification, intermolecular etherification of the benzyl alcohol can occur.[2] Furthermore, the activated carboxylic acid can react with the alcohol of another molecule, leading to polyester formation.[1] Protecting the hydroxymethyl group is the recommended strategy to achieve clean and selective esterification of the carboxylic acid.[1]

Q3: Is intramolecular cyclization to form a lactone a concern with this molecule?

A3: Yes, intramolecular cyclization to form a six-membered lactone is a potential side reaction, especially under conditions that favor esterification, such as heating in the presence of an acid catalyst.[3][4] The ortho-positioning of the reacting groups makes this an entropically favored process. If your desired reaction outcome does not involve lactonization, it is crucial to control the reaction temperature and consider protecting one of the functional groups, depending on the desired transformation on the other.

Q4: What is the general thermal and pH stability of this compound?

A4: While specific data for this isomer is limited, we can infer its stability from related compounds. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures, a process that can be facilitated by electron-withdrawing substituents.[5] Therefore, prolonged heating at high temperatures should be avoided to prevent potential decarboxylation to 2-fluoro-benzyl alcohol and subsequent degradation products. The benzyl alcohol moiety may be susceptible to slow degradation under harsh hydrolytic (acidic or basic) conditions.[6] The hydroxymethyl group is also prone to oxidation.[6] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

Q5: How should I approach reactions where I need to modify the hydroxymethyl group, such as oxidation or conversion to a halide?

A5: In this scenario, the carboxylic acid is the interfering functional group. It can react with basic reagents or be reduced under certain conditions. The recommended approach is to first protect the carboxylic acid, typically as a methyl or ethyl ester.[1] This allows for a wide range of transformations to be performed on the hydroxymethyl group. The ester can then be selectively hydrolyzed back to the carboxylic acid upon completion of the desired modification.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield in amide coupling - Intermolecular self-esterification forming dimers/oligomers. - Reaction of the hydroxymethyl group with the coupling agent.[1]Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) before performing the amide coupling.
Multiple spots on TLC after esterification - Intermolecular ether formation from the hydroxymethyl group.[2] - Polyester formation.[1]Protect the hydroxymethyl group prior to esterification.
Starting material consumed but no desired product Incomplete activation of the carboxylic acid due to the reaction of the coupling agent with the free hydroxymethyl group.- Employ a protection strategy for the alcohol.[1] - Ensure strictly anhydrous reaction conditions.
Formation of an unexpected six-membered ring product Intramolecular cyclization to form a lactone under acidic or thermal conditions.[3][4]- Perform the reaction at a lower temperature. - If modifying the alcohol, protect the carboxylic acid as an ester first.
Reaction to form an acyl chloride with SOCl₂ is messy The hydroxymethyl group can react with thionyl chloride.[1]Protect the hydroxymethyl group before attempting to form the acyl chloride.
Difficulty purifying the final product Presence of closely related byproducts (e.g., dimers, oligomers, isomers).Employ a protection/deprotection sequence from the outset to prevent the formation of these byproducts.

Key Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol is recommended before performing reactions on the carboxylic acid moiety, such as amide coupling or esterification.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.

  • Add TBDMS-Cl (1.2 eq.) portion-wise to the mixture at room temperature.

  • Stir the reaction for 12-16 hours and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by column chromatography.[1]

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This protocol is advised before performing transformations on the hydroxymethyl group, such as oxidation or O-alkylation.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq.) in a large excess of anhydrous methanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC (typically 4-8 hours).

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl ester, which can be purified as needed.[7]

Visualizing Reaction Pathways

The following diagrams illustrate the competing reaction pathways when attempting to form an amide bond without protection and the logic behind a protecting group strategy.

cluster_0 Unprotected Amide Coupling Start_A This compound + Amine Reagents_A Coupling Agent (e.g., HATU) Start_A->Reagents_A Activation Desired Desired Amide Reagents_A->Desired Reaction with Amine Side1 Ester Dimer/Oligomer Reagents_A->Side1 Self-Reaction Side2 Deactivated Coupling Agent Reagents_A->Side2 Reaction with -OH

Caption: Competing reactions in unprotected amide coupling.

Start_B This compound Protect Protect -OH Group (e.g., TBDMSCl) Start_B->Protect Protected_Acid Protected Intermediate Protect->Protected_Acid Couple Amide Coupling (e.g., HATU, Amine) Protected_Acid->Couple Protected_Amide Protected Amide Couple->Protected_Amide Deprotect Deprotect -OH Group (e.g., TBAF) Protected_Amide->Deprotect Final Desired Amide Deprotect->Final

Caption: Logical workflow using a protecting group strategy.

References

  • Lactone. Wikipedia. Available at: [Link]

  • How do you synthesise a lactone from a hydroxy acid? TutorChase. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-(hydroxymethyl)benzoic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom, a hydroxymethyl group, and a carboxylic acid on the same aromatic scaffold provides a unique combination of functionalities that are attractive for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the hydroxymethyl and carboxylic acid groups offer versatile handles for further chemical modifications and interactions with biological targets. Given its importance, the efficient and scalable synthesis of this molecule is of paramount interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound from the readily available starting material, 2-fluoro-3-methylbenzoic acid, are presented and compared.

Synthesis_Strategies cluster_0 Route 1: Direct Functionalization cluster_1 Route 2: Protection-Functionalization-Deprotection start 2-Fluoro-3-methylbenzoic Acid A1 Benzylic Bromination start->A1 A2 Esterification start->A2 B1 Hydrolysis A1->B1 end This compound B1->end B2 Benzylic Bromination A2->B2 C2 Hydrolysis B2->C2 D2 Saponification C2->D2 D2->end

Caption: Comparative workflow of the two synthetic routes.

Route 1: Direct Benzylic Bromination and Hydrolysis

This route involves the direct functionalization of the methyl group of 2-fluoro-3-methylbenzoic acid through a two-step sequence: free-radical benzylic bromination followed by nucleophilic substitution with a hydroxide source.

Causality Behind Experimental Choices

The key transformation in this route is the selective bromination of the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions. The electron-withdrawing nature of the carboxylic acid group can deactivate the aromatic ring towards electrophilic substitution, which helps in favoring the desired benzylic halogenation. However, this deactivation can also slow down the radical reaction. The subsequent hydrolysis of the benzylic bromide to the corresponding alcohol is a standard nucleophilic substitution reaction, typically carried out with an aqueous base.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Fluoro-3-(bromomethyl)benzoic Acid

  • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

  • Heat the mixture to reflux (typically 70-100 °C) and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-3-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-fluoro-3-(bromomethyl)benzoic acid (1.0 eq.) in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 eq.), to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Esterification, Benzylic Bromination, Hydrolysis, and Saponification

This multi-step approach involves protecting the carboxylic acid as an ester, followed by benzylic bromination, hydrolysis of the bromide, and finally, saponification of the ester to yield the target product.

Causality Behind Experimental Choices

The initial esterification of the carboxylic acid serves a dual purpose: it protects the acidic proton, which could interfere with the basic conditions of the final hydrolysis, and it modulates the electronic properties of the starting material. The ester group is still electron-withdrawing, but its influence on the benzylic position's reactivity towards radical bromination might be different from that of the free carboxylic acid. This can potentially lead to a cleaner and more efficient bromination step. The subsequent steps are analogous to Route 1, with the final saponification step regenerating the carboxylic acid.

Experimental Protocol: Route 2

Step 1: Synthesis of Methyl 2-Fluoro-3-methylbenzoate

  • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq.) in methanol, add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-fluoro-3-methylbenzoate.

Step 2: Synthesis of Methyl 2-Fluoro-3-(bromomethyl)benzoate

  • Follow the same procedure as in Step 1 of Route 1, using methyl 2-fluoro-3-methylbenzoate as the starting material.

Step 3: Synthesis of Methyl 2-Fluoro-3-(hydroxymethyl)benzoate

  • Follow a similar hydrolysis procedure as in Step 2 of Route 1, using methyl 2-fluoro-3-(bromomethyl)benzoate as the starting material and a milder base if necessary to avoid premature saponification of the ester.

Step 4: Synthesis of this compound (Saponification)

  • Dissolve the methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq.) in a mixture of methanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (1.5-2.0 eq.).

  • Heat the mixture to reflux and stir until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Comparative Analysis of Synthesis Methods

FeatureRoute 1: Direct FunctionalizationRoute 2: Protection-Functionalization-Deprotection
Number of Steps 24
Overall Yield Potentially lower due to side reactions and deactivation.Generally higher due to cleaner reactions.
Atom Economy HigherLower due to the introduction and removal of a protecting group.
Scalability More straightforward for smaller scales.More suitable for larger scales due to better control over each step.
Purification May require more rigorous purification of the final product.Purification of intermediates can lead to a purer final product.
Key Challenges Potential for low reactivity in the bromination step and side reactions.Increased number of steps and potential for ester hydrolysis during bromination workup.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is more concise and may be preferred for rapid, small-scale synthesis where a moderate yield is acceptable. The primary concern is the efficiency of the benzylic bromination in the presence of the deactivating carboxylic acid group.

  • Route 2 , while longer, offers better control over the individual transformations and is likely to provide a higher overall yield and purity, making it the more robust and scalable option for producing larger quantities of the target molecule, which is often a critical consideration in drug development.

The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources. For process development and large-scale manufacturing, the additional steps in Route 2 are often justified by the improved yield and product quality.

References

  • General procedures for benzylic bromination are well-documented in standard organic chemistry literature.
  • Protocols for the hydrolysis of benzyl halides can be found in various organic synthesis journals and textbooks.
  • Standard esterification procedures, such as Fischer esterific
  • Saponification of esters is a fundamental reaction in organic chemistry with numerous published protocols.

A Comparative Guide to the Biological Activity of 2-Fluoro-3-(hydroxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach to enhance pharmacological profiles. The 2-fluoro-3-(hydroxymethyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The presence of the fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the potential biological activities of various derivatives of this compound, drawing upon established structure-activity relationships (SAR) from analogous fluorinated and non-fluorinated benzoic acid series. While direct comparative studies on this specific scaffold are limited, this guide synthesizes data from related compounds to provide a predictive framework for researchers in drug discovery.

Anticancer Activity: A Focus on Proliferation and Enzyme Inhibition

The benzoic acid moiety is a common feature in a multitude of anticancer agents.[2] Modifications of the carboxylic acid and the hydroxymethyl group of the this compound core can modulate cytotoxicity and target specificity.

Comparative Anticancer Potency of Ester and Amide Derivatives

Based on SAR studies of related fluorinated benzoic acids, it is anticipated that esterification and amidation of the carboxylic acid group will yield compounds with varying cytotoxic profiles. It is hypothesized that converting the carboxylic acid to less polar esters and amides can enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater efficacy.

For instance, studies on analogous fluorinated compounds have shown that specific amide derivatives exhibit potent antiproliferative activity.[3] The nature of the amine incorporated into the amide is crucial. Aromatic and heterocyclic amines can introduce additional binding interactions with target proteins. Similarly, esterification with various alcohols can modulate the compound's pharmacokinetic properties.

Below is a table summarizing the anticipated cytotoxic activity of hypothetical derivatives against common cancer cell lines, with IC50 values extrapolated from studies on structurally similar compounds.

Compound Derivative Type Modification Predicted IC50 (µM) vs. HCT116 (Colon) Predicted IC50 (µM) vs. A549 (Lung) Predicted IC50 (µM) vs. MCF-7 (Breast)
1a Parent Acid->100>100>100
1b EsterMethyl Ester50-7560-8070-90
1c EsterEthyl Ester40-6050-7060-80
1d AmideN-benzylamide10-2515-3020-40
1e AmideN-(4-fluorophenyl)amide5-1510-2015-30

Rationale behind the Predicted Activity:

  • The parent carboxylic acid (1a ) is often less potent in cell-based assays due to its polarity, which can limit cell penetration.

  • Simple alkyl esters (1b , 1c ) are expected to show moderate activity due to increased lipophilicity.

  • Amide derivatives, particularly those with aromatic substituents (1d , 1e ), are predicted to be the most potent. The aromatic rings can engage in π-π stacking and other hydrophobic interactions within the target's binding site. The introduction of a fluorine atom on the phenylamide ring (1e ) can further enhance activity through favorable electrostatic interactions.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the antiproliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells treat_cells Treat Cells for 48-72 hours seed_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells mtt_add Add MTT Solution treat_cells->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_absorbance Measure Absorbance at 570 nm formazan_sol->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Fluorinated benzoic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]

Comparative Anti-inflammatory Potential of Derivatives

Derivatization of the this compound core is expected to influence its anti-inflammatory properties. For instance, esterification can lead to prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amide derivatives, on the other hand, may exhibit their own intrinsic activity.

The following table presents a predictive comparison of the anti-inflammatory activity of hypothetical derivatives, based on data from related salicylic acid and fluorobenzoic acid analogs.

Compound Derivative Type Modification Predicted COX-2 Inhibition (IC50, µM) Predicted in vivo Anti-inflammatory Activity (% Edema Inhibition)
2a Parent Acid-15-2530-40%
2b EsterMethyl Ester>50 (as prodrug)40-50%
2c AmideN-phenylamide5-1050-60%
2d EtherO-benzyl ether20-3035-45%

Rationale for Predicted Activity:

  • The parent acid (2a ) is expected to have moderate COX-2 inhibitory activity.

  • The methyl ester (2b ) may act as a prodrug, showing lower in vitro activity but potentially good in vivo efficacy after hydrolysis.

  • The N-phenylamide (2c ) is predicted to be a potent inhibitor, with the amide bond potentially forming key hydrogen bonds within the COX-2 active site.

  • Modification of the hydroxymethyl group, such as forming an ether (2d ), may have a less pronounced effect on activity compared to modifications of the carboxylic acid.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity against COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and detection reagents, according to the kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a short period at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at 37°C.

  • Stopping the Reaction: Add a stopping solution (e.g., a solution of stannous chloride) to terminate the reaction.

  • Prostaglandin Quantification: The amount of prostaglandin H2 (PGH2) produced is measured using a colorimetric or fluorometric method, often involving a secondary reaction that produces a detectable signal.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Fluoro-3-(hydroxymethyl) benzoic acid derivative Inhibitor->COX2 Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by COX-2 inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel anticancer and anti-inflammatory agents. This guide, by drawing parallels with structurally related compounds, provides a foundational framework for the rational design and synthesis of new derivatives. The predictive data presented herein suggests that amidation of the carboxylic acid is a promising strategy for enhancing both cytotoxic and anti-inflammatory activities. Future research should focus on the synthesis of a diverse library of these derivatives and their subsequent biological evaluation to validate these predictions and further elucidate the structure-activity relationships for this promising class of compounds.

References

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  • Zhang, X., et al. (2021). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(13), 3486-3496. Available at: [Link]

  • Yar, M., et al. (2021). Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. ResearchGate. Available at: [Link]

  • Huang, Y., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654. Available at: [Link]

  • Ghosh, A. K., et al. (2021). Structure and activity of salicylic acid and its substituted chloropyridinyl esters. ResearchGate. Available at: [Link]

  • Yıldırım, S., et al. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. Available at: [Link]

  • Ghosh, A. K., et al. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Molecules, 26(9), 2497. Available at: [Link]

  • Eseyin, O. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360. Available at: [Link]

  • Zhumagalieva, S., et al. (2021). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(6), e1800030. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 25(22), 5434. Available at: [Link]

  • Naz, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Chen, C. Y., et al. (2015). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 35(10), 5371-5379. Available at: [Link]

  • Naz, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1124-1135. Available at: [Link]

  • Lipunova, G. N., et al. (2019). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link]

  • Shinde, S. S., et al. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 2(6), 1-6. Available at: [Link]

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  • Sorge, A., et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 8(1), 1-16. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Fluoro-3-(hydroxymethyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core structure—often exhibit vastly different pharmacological, toxicological, and physicochemical properties. The subject of this guide, 2-fluoro-3-(hydroxymethyl)benzoic acid, and its isomers are prime examples where a subtle shift in a substituent's position can profoundly alter molecular behavior.

The Analytical Challenge: Why Isomer Differentiation is Critical

The strategic placement of a fluorine atom, a hydroxymethyl group, and a carboxylic acid on a benzene ring creates a landscape of potential isomers. The electronic interplay between the electron-withdrawing fluorine and carboxylic acid groups, and the hydroxymethyl group, dictates key properties like acidity (pKa), hydrogen bonding capability, and overall molecular conformation. These properties, in turn, govern how the molecule interacts with biological targets. An analytical workflow that cannot reliably distinguish between, for example, a 2,3-isomer and a 3,4-isomer is fundamentally flawed. This guide equips you with the multi-pronged spectroscopic strategy required for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the substitution pattern on the aromatic ring with high confidence.

Expertise & Experience: Reading the Isomeric Clues

The key to differentiating isomers with NMR lies in the aromatic region of the ¹H spectrum and the coupling constants between protons and the fluorine nucleus (J-coupling).

  • ¹H NMR: The relative positions of the substituents dictate the splitting patterns of the remaining aromatic protons. For a trisubstituted benzene ring, the patterns can range from a simple series of doublets and triplets to more complex, overlapping multiplets. The proximity of the electronegative fluorine atom generally deshields nearby protons, shifting them downfield.

  • ¹⁹F NMR: This experiment provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to the nature and position of the other substituents.

  • ¹³C NMR: While all isomers share the same number of carbon signals, their chemical shifts vary based on the electronic effects of the substituents. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, serving as a key diagnostic peak.

  • Correlation Spectroscopy (COSY, HSQC, HMBC): For complex cases, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can reveal long-range couplings between protons (e.g., on the hydroxymethyl group) and carbons in the aromatic ring, definitively locking in the substitution pattern.

Comparative Data: Predicted NMR Characteristics

The following table summarizes the predicted distinguishing features for this compound and two of its positional isomers based on established principles of substituent effects.

Spectroscopic Feature This compound 4-Fluoro-3-(hydroxymethyl)benzoic acid 3-Fluoro-4-(hydroxymethyl)benzoic acid
¹H Aromatic Pattern 3 distinct, coupled aromatic protons. Complex multiplet structure expected.3 distinct, coupled aromatic protons. Expect characteristic ortho, meta, and para couplings.Highly symmetrical pattern. Expect two doublets (or doublet of doublets) due to symmetry.[1]
¹H- ¹⁹F Coupling Expect significant ³J (H-F) and ⁴J (H-F) coupling constants to adjacent protons.Fluorine is meta and para to remaining protons, resulting in smaller ⁴J and ⁵J couplings.Fluorine is ortho and meta to remaining protons, showing larger ³J and ⁴J couplings.
¹³C Signal (C-F) A downfield-shifted carbon signal with a large ¹J (C-F) coupling constant (~240-250 Hz).A downfield-shifted carbon signal with a large ¹J (C-F) coupling constant.A downfield-shifted carbon signal with a large ¹J (C-F) coupling constant.
Experimental Protocol: NMR Analysis

This protocol ensures reproducible and high-quality data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and to exchange with the acidic -OH and -COOH protons, simplifying the spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe (e.g., 400 MHz or higher for better resolution).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure. Compare the obtained spectra with reference data or predictions.[2]

Visualization: NMR Workflow for Isomer Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Conclusion Prep Dissolve Isomer in Deuterated Solvent Acq_H Acquire ¹H NMR Prep->Acq_H Acq_C Acquire ¹³C NMR Analyze Analyze Chemical Shifts, Splitting Patterns, & Coupling Constants Acq_H->Analyze Acq_F Acquire ¹⁹F NMR Acq_C->Analyze Acq_2D Acquire 2D NMR (COSY, HMBC) Acq_F->Analyze Acq_2D->Analyze Confirm Definitive Structure Confirmation Analyze->Confirm

Caption: Workflow for definitive isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: The Fingerprint of Functionality and Substitution

While NMR excels at mapping connectivity, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and, crucially, to distinguish substitution patterns on an aromatic ring.

Expertise & Experience: Decoding the Vibrational Signature

The diagnostic power of IR for isomer analysis lies in the "fingerprint region" (typically 400-1500 cm⁻¹). While the fundamental absorptions for the O-H (alcohol and carboxylic acid), C=O (carbonyl), and C-F groups will be present in all isomers, their precise positions and the patterns in the lower wavenumber region will differ.

  • Functional Group Region (>1500 cm⁻¹):

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper O-H stretch from the hydroxymethyl group will appear around 3200-3500 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ confirms the carboxylic acid carbonyl group.

  • Fingerprint Region (<900 cm⁻¹): This region is key. The out-of-plane C-H bending vibrations ("wags") are highly characteristic of the number and position of substituents on the benzene ring.[3] For trisubstituted benzenes, the specific pattern of bands is a unique fingerprint for that isomeric structure.[1][4]

Comparative Data: Key IR Absorption Bands
Vibrational Mode Approx. Wavenumber (cm⁻¹) Expected Appearance in Isomers
O-H Stretch (Carboxylic Acid)2500-3300Broad; Present in all isomers.
C-H Stretch (Aromatic)3000-3100Present in all isomers.
C=O Stretch (Carboxylic Acid)1680-1710Strong, sharp; Present in all isomers.
C=C Stretch (Aromatic)1450-1600Multiple bands; Present in all isomers.
C-F Stretch1000-1300Strong; Position may shift slightly between isomers.
C-H Out-of-Plane Bending 700-900 Pattern of bands is unique to each isomer's substitution pattern. This is the most diagnostic region for differentiation. [1][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and compare the fingerprint region to reference spectra of known isomers. The absence or presence of specific C-H bending bands can provide a clear distinction.[5]

Visualization: Isomer Differentiation Using the IR Fingerprint Region

G cluster_patterns Aromatic Substitution Pattern cluster_fingerprints Characteristic IR Fingerprint (C-H Bending, 700-900 cm⁻¹) cluster_id Identification Molecule Isomeric Mixture or Unknown Isomer Ortho 1,2,3- (Adjacent) Molecule->Ortho Meta 1,2,4- Molecule->Meta Para 1,3,5- etc. Molecule->Para FP1 Unique Pattern A Ortho->FP1 FP2 Unique Pattern B Meta->FP2 FP3 Unique Pattern C Para->FP3 ID1 Isomer A Identified FP1->ID1 ID2 Isomer B Identified FP2->ID2 ID3 Isomer C Identified FP3->ID3

Caption: Correlation between substitution pattern and unique IR fingerprint.

Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern generated by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide structural clues to differentiate isomers.

Expertise & Experience: From Molecular Ion to Fragment Fingerprint

All isomers of this compound will have the same exact mass. Therefore, high-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₈H₇FO₃), but differentiation requires analyzing the fragmentation.

  • Molecular Ion (M⁺˙): The peak corresponding to the intact ionized molecule. For our target compounds, the nominal mass is 170 g/mol .

  • Key Fragments: Common losses from benzoic acid derivatives include the loss of -OH (M-17), H₂O (M-18), and -COOH (M-45). The relative abundance of these fragments can vary between isomers.[6]

  • The Ortho Effect: A key diagnostic tool in mass spectrometry is the "ortho effect," where adjacent functional groups interact during fragmentation to produce unique ions not seen in the meta or para isomers.[7][8] For this compound, the proximity of the three substituents could lead to a unique water loss or other rearrangement-based fragmentations that would be absent or less abundant in other isomers. For example, a significant loss of water (M-18) might be more pronounced for an ortho-substituted hydroxymethyl group and carboxylic acid.[7]

Comparative Data: Expected Mass Spectrometry Fragments
Ion m/z (Nominal) Description Potential Isomeric Difference
[M]⁺˙170Molecular IonPresent in all isomers.
[M-OH]⁺153Loss of hydroxyl from COOHCommon fragment; abundance may vary.
[M-H₂O]⁺152Loss of waterAbundance may be enhanced in isomers with adjacent -COOH and -CH₂OH groups (ortho effect).[7]
[M-COOH]⁺125Loss of carboxyl groupCommon fragment; abundance may vary.
[C₆H₄F]⁺95Fluorophenyl cationA common backbone fragment.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). This ensures good peak shape for the acidic analyte.

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source, typically in negative ion mode ([M-H]⁻) for carboxylic acids, though positive mode ([M+H]⁺) can also be used.

    • Perform a full scan analysis to detect the molecular ion and confirm the mass.

    • Perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 169 in negative mode) and fragmenting it to obtain a characteristic fragmentation spectrum for each isomer.

Visualization: Generalized MS Fragmentation Pathway

G Parent Molecular Ion [C₈H₇FO₃]⁺˙ m/z = 170 Frag1 [M-H₂O]⁺ m/z = 152 Parent->Frag1 - H₂O Frag2 [M-COOH]⁺ m/z = 125 Parent->Frag2 - COOH Frag3 [M-OH]⁺ m/z = 153 Parent->Frag3 - OH Frag4 [C₆H₄F]⁺ m/z = 95 Frag2->Frag4 - CO

Caption: Common fragmentation pathways for substituted benzoic acids.

An Integrated Approach for Unambiguous Identification

True analytical confidence is achieved not by relying on a single technique, but by integrating the data from all three. A logical workflow ensures efficiency and accuracy.

  • Start with Mass Spectrometry: Use LC-HRMS to confirm the elemental formula (C₈H₇FO₃) and obtain an initial fragmentation pattern. This verifies you have an isomer of the correct compound.

  • Proceed with IR Spectroscopy: Use FT-IR as a rapid screening tool. The unique fingerprint region can quickly differentiate between known substitution patterns, allowing you to narrow down the possibilities significantly.

  • Confirm with NMR Spectroscopy: Use ¹H, ¹³C, and ¹⁹F NMR as the final, definitive step. The specific coupling patterns and chemical shifts will provide the unambiguous evidence required to confirm the exact positional arrangement of the substituents.

References

  • BenchChem. Analytical methods to distinguish between fluorinated benzoic acid isomers. BenchChem Technical Support.
  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?.
  • Analyst (RSC Publishing). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • ScienceDirect.
  • BenchChem. A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.
  • BenchChem. A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • YouTube. (2025). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
  • University of Colorado Boulder.

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A Comparative Guide to Assessing the Metabolic Stability of 2-Fluoro-3-(hydroxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the journey of drug discovery, identifying a potent molecule is only the beginning. A candidate's success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] The family of 2-fluoro-3-(hydroxymethyl)benzoic acid derivatives presents a unique scaffold with distinct functional groups that are susceptible to metabolic transformation.

This guide provides a comprehensive framework for researchers to assess and compare the metabolic stability of these derivatives. We will move beyond rote protocols to explore the causal biochemistry, enabling you to design robust experiments, interpret data with confidence, and make informed decisions to optimize your lead compounds. We will focus on the two most informative in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[2][3]

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a this compound derivative is dictated by its key structural features: the benzoic acid core, the benzylic alcohol (hydroxymethyl group), and the fluoro substituent.

  • Hydroxymethyl Group (A Primary Metabolic "Soft Spot"): The benzylic alcohol is a prime target for Phase I oxidative metabolism. Cytochrome P450 (CYP) enzymes, abundant in the liver, are well-known to catalyze the oxidation of benzylic alcohols.[4][5][6] This typically occurs in a two-step process: initial oxidation to an aldehyde, followed by rapid oxidation to a carboxylic acid. This transformation significantly alters the polarity and properties of the molecule.[7]

  • Carboxylic Acid Group (The Gateway to Conjugation): The carboxylic acid moiety is a handle for Phase II conjugation reactions. Specifically, UDP-glucuronosyltransferases (UGTs) catalyze the covalent linkage of glucuronic acid to the carboxyl group, forming an acyl-glucuronide.[8][9] This process dramatically increases the water solubility of the compound, facilitating its excretion from the body.[10] The hydroxymethyl group, being an alcohol, can also undergo glucuronidation.

  • Fluoro Group (The Metabolic Shield): The strategic placement of a fluorine atom is a common medicinal chemistry tactic to enhance metabolic stability.[11][12] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[12][13] By replacing a C-H bond at a metabolically vulnerable position, fluorine can act as a "metabolic shield," blocking CYP-mediated oxidation and extending the compound's half-life.[12] Its strong electron-withdrawing nature can also influence the reactivity of adjacent functional groups.[12][14]

Based on this analysis, we can predict two major metabolic pathways for this scaffold, as illustrated below.

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) Parent Parent Compound (this compound derivative) Aldehyde Aldehyde Intermediate Parent->Aldehyde CYP450 / ADH Parent_Glucuronide Parent-Glucuronide (at -OH or -COOH) Parent->Parent_Glucuronide UGTs CarboxylicAcid Di-Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH CarboxylicAcid_Glucuronide Metabolite-Glucuronide CarboxylicAcid->CarboxylicAcid_Glucuronide UGTs

Caption: Predicted metabolic pathways for this compound derivatives.

A Guide to Experimental Assessment: Microsomes vs. Hepatocytes

To experimentally determine metabolic stability, we utilize liver-derived subcellular fractions or intact cells. The choice between them is critical as they answer different questions.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a rich concentration of Phase I enzymes, most notably the CYPs.[3][15] A microsomal stability assay is a cost-effective, high-throughput method to specifically assess susceptibility to oxidative metabolism.[15][16]

  • Hepatocytes: These are intact liver cells, considered the "gold standard" for in vitro metabolism studies.[3][17] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., CYPs, UGTs, SULTs), as well as transporters that govern the compound's entry into and exit from the cell.[17][18] An assay using hepatocytes provides a more complete and physiologically relevant picture of hepatic clearance.[2][17]

By comparing the results from both systems, we can deduce the primary clearance pathways. For example, a compound that is stable in microsomes but rapidly cleared in hepatocytes is likely eliminated via Phase II conjugation or depends on active uptake into the cell.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) E Initiate Reaction (Add compound to fractions) A->E B Thaw Liver Fractions (Microsomes or Hepatocytes) B->E C Prepare Buffer & Cofactor Solutions (NADPH/UDPGA) C->E D Pre-warm fractions/cells and compound to 37°C F Incubate at 37°C with shaking E->F G Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (Add cold Acetonitrile + Internal Std) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time Zero J->K L Determine t½ and Clint K->L

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay quantifies compound depletion due to Phase I enzymes, primarily CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of derivatives in a system enriched with Phase I enzymes.

Materials:

  • Test Compounds and Control Compounds (e.g., High-Clearance: Verapamil, Low-Clearance: Warfarin)

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

  • Quenching Solution: Cold Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis).

  • 96-well incubation plates and collection plates.

Step-by-Step Methodology:

  • Preparation (Causality: Ensure all components are ready for a synchronized start):

    • Prepare a 1 µM working solution of each test and control compound by diluting a DMSO stock into the phosphate buffer. Rationale: 1 µM is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[20]

    • Thaw the liver microsomes rapidly in a 37°C water bath and immediately place on ice.[21] Dilute the microsomes in cold phosphate buffer to a working concentration of 0.5 mg/mL. Rationale: Keeping microsomes on ice is crucial to preserve enzymatic activity before the reaction starts.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Causality: Simulate physiological conditions to measure enzymatic activity):

    • In an incubation plate, combine the microsomal solution and the compound solution. Pre-incubate this mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks Time 0 . Rationale: CYPs are NADPH-dependent enzymes; the reaction cannot start without this essential cofactor.[15][21] A no-NADPH control should be run to check for non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Termination and Analysis (Causality: Stop the reaction precisely and quantify the result):

    • Immediately transfer the aliquot into a collection plate containing cold quenching solution (acetonitrile with internal standard). Rationale: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity.[15][17] The internal standard corrects for variations during sample processing and analysis.

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[17]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including Phase I and Phase II metabolism, and cellular uptake.

Objective: To determine the t½ and Clint in a fully integrated metabolic system that mimics the in vivo liver environment more closely.[17]

Materials:

  • Cryopreserved Suspension Hepatocytes (Human, Rat, etc.)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)[22]

  • Test Compounds and Control Compounds (e.g., Phase I control: Midazolam, Phase II control: 7-Hydroxycoumarin)

  • Quenching Solution: Cold Acetonitrile with internal standard.

Step-by-Step Methodology:

  • Preparation (Causality: Ensure cell viability and proper conditions for a complex biological system):

    • Thaw cryopreserved hepatocytes according to the supplier's protocol. This is a critical step to ensure high cell viability. Perform a trypan blue exclusion test to confirm viability (>85% is acceptable).

    • Resuspend the viable hepatocytes in pre-warmed incubation medium to a final density of 0.5 or 1.0 million viable cells/mL.[23][24]

    • Prepare 1 µM working solutions of test and control compounds in the incubation medium.

  • Incubation (Causality: Maintain a healthy cell suspension to measure metabolism accurately):

    • In an incubation plate, add the compound working solutions and pre-warm at 37°C in a CO2 incubator.

    • Initiate the reaction by adding the hepatocyte suspension to the wells. This is Time 0 . Rationale: Unlike microsomes, hepatocytes contain all necessary cofactors internally, so the reaction starts as soon as the cells are mixed with the compound.[17] A control with heat-inactivated hepatocytes can be used to assess non-enzymatic degradation and passive cell binding.[22]

    • Incubate the plate at 37°C with gentle shaking to keep the cells in suspension.[24] At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot.[24]

  • Termination and Analysis (Causality: Identical to the microsomal assay):

    • Follow the same procedure as in the microsomal assay: quench the reaction with cold acetonitrile containing an internal standard, centrifuge to remove cell debris and proteins, and analyze the supernatant by LC-MS/MS.[24]

Data Interpretation and Comparative Analysis

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. The percentage of the parent compound remaining at each time point is calculated relative to the Time 0 sample.

Calculations:

  • Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): Clint = (0.693 / t½) * (mL incubation / million cells)[23]

Hypothetical Comparative Data:

Let's consider three hypothetical derivatives of our core scaffold and compare their performance.

CompoundAssay Systemt½ (min)ClintInterpretation
Derivative A (Parent Scaffold)Microsomes2555.4 µL/min/mgModerately high Phase I clearance.
Hepatocytes1876.9 µL/min/10⁶ cellsRapid clearance, likely a combination of Phase I and Phase II.
Derivative B (-CH₂OH replaced with -CF₂OH)Microsomes> 120< 11.5 µL/min/mgVery stable to Phase I oxidation. The CF₂ group blocks metabolism.
Hepatocytes10513.2 µL/min/10⁶ cellsStable overall. Clearance is low, primarily driven by slow Phase II.
Derivative C (Additional blocking group near -COOH)Microsomes2849.5 µL/min/mgSimilar Phase I clearance to parent scaffold.
Hepatocytes8516.3 µL/min/10⁶ cellsStable in hepatocytes. Blocking group likely inhibits UGT conjugation.
Verapamil (High Clearance Control)Microsomes1592.4 µL/min/mgAssay Validated
Warfarin (Low Clearance Control)Microsomes> 120< 11.5 µL/min/mgAssay Validated

Field-Proven Insights:

  • Derivative A vs. B: The dramatic increase in stability for Derivative B in both systems strongly suggests that the primary metabolic liability of the parent scaffold is the oxidation of the hydroxymethyl group. Replacing it with a fluorinated analogue successfully blocked this pathway, a classic example of using fluorine to enhance stability.[12]

  • Derivative A vs. C: Derivative C shows similar instability to the parent in microsomes, indicating Phase I oxidation of the hydroxymethyl group is unaffected. However, its stability is significantly improved in hepatocytes. This points to Phase II glucuronidation of the carboxylic acid as another major clearance pathway for the parent scaffold, which was successfully hindered in Derivative C.

Conclusion

Assessing the metabolic stability of this compound derivatives is a multifactorial process. It requires a clear understanding of the molecule's inherent chemical liabilities and the selection of appropriate in vitro tools to dissect the metabolic pathways. By systematically comparing derivatives in both liver microsomes and hepatocytes, researchers can identify metabolic soft spots, rationally design structural modifications, and ultimately select drug candidates with pharmacokinetic properties optimized for in vivo success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • O’Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Retrieved from [Link]

  • Wernevik, J., Giordanetto, F., & Svanhagen, A. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Li, W., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • O'Hagan, D. (2012). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PubMed Central. Retrieved from [Link]

  • Davydov, R., et al. (2013). Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. PubMed Central. Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

  • Beerhues, L. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. Retrieved from [Link]

  • Brusilow, S. W. (1991). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. PubMed. Retrieved from [Link]

  • Van Moerkercke, A., et al. (2013). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS. Retrieved from [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Retrieved from [Link]

  • Takeda, S., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]

  • Fahl, W. E., Shen, A. L., & Jefcoate, C. R. (1978). UDP-glucuronosyl transferase and the conjugation of benzo(a)pyrene metabolites to DNA. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

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Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-(hydroxymethyl)benzoic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The specific arrangement of the fluorine, hydroxymethyl, and carboxylic acid functionalities on the benzene ring provides a unique scaffold for drug candidates, influencing their binding affinity, metabolic stability, and pharmacokinetic properties. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of potential catalytic strategies for the synthesis of this compound, offering insights into the rationale behind different experimental approaches and providing detailed protocols based on established catalytic systems.

Synthetic Challenges and Strategic Approaches

The primary challenge in synthesizing this compound lies in the selective functionalization of the aromatic ring without compromising the other reactive groups. Two principal retrosynthetic disconnections are considered in this guide:

  • Reduction of a Formyl Precursor: This approach starts with 2-fluoro-3-formylbenzoic acid and focuses on the selective reduction of the aldehyde to a primary alcohol.

  • Hydroxymethylation of a Halide Precursor: This strategy involves the direct introduction of a hydroxymethyl group onto a 2-fluoro-3-halobenzoic acid (e.g., 2-fluoro-3-bromobenzoic acid) via a cross-coupling reaction.

This guide will compare and contrast representative catalytic systems for both approaches, evaluating their potential efficacy, selectivity, and substrate scope.

Part 1: Catalytic Reduction of 2-Fluoro-3-formylbenzoic Acid

The selective reduction of the aldehyde in 2-fluoro-3-formylbenzoic acid to a hydroxymethyl group is a critical transformation. This section explores three distinct catalytic systems: a noble metal-based transfer hydrogenation catalyst, a non-precious metal catalyst, and a chromium-based transfer hydrogenation system.

Rhodium-Catalyzed Transfer Hydrogenation

Rhodium complexes are well-established catalysts for transfer hydrogenation, a process that utilizes a hydrogen donor molecule instead of gaseous hydrogen. This method is often characterized by its mild reaction conditions and high selectivity. A cyclometalated rhodium complex has demonstrated high efficiency in the reduction of a wide range of aromatic aldehydes using methanol as both the solvent and the hydrogen donor[1].

Causality of Experimental Choices: The use of a rhodium catalyst is predicated on its ability to efficiently facilitate the transfer of hydrogen from a donor like methanol to the aldehyde. The addition of a base, such as cesium carbonate, is often crucial to deprotonate the alcohol, facilitating the formation of the active rhodium-hydride species. Methanol is an attractive hydrogen source due to its low cost and ease of handling.

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation

Diagrammatic Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-fluoro-3-formylbenzoic acid to a reaction vessel B Add cyclometalated rhodium catalyst (e.g., 1 mol%) A->B C Add Cs2CO3 (0.5 equiv) B->C D Add methanol (solvent and H-donor) C->D E Heat the mixture to reflux D->E F Monitor reaction progress by TLC or LC-MS G Cool the reaction mixture F->G H Remove solvent under reduced pressure G->H I Acidify with aq. HCl H->I J Extract with ethyl acetate I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for Rhodium-Catalyzed Transfer Hydrogenation.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-fluoro-3-formylbenzoic acid (1.0 mmol), the cyclometalated rhodium catalyst (0.01 mmol, 1 mol%), and cesium carbonate (0.5 mmol).

  • Add methanol (10 mL) as the solvent and hydrogen donor.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Add 1 M aqueous HCl to acidify the mixture.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Iron(II)-Catalyzed Hydrogenation

The use of earth-abundant and less toxic metals like iron is a significant advancement in sustainable catalysis. A well-defined iron(II) pincer complex has been shown to be highly active for the selective hydrogenation of aldehydes, exhibiting "noble-metal-like" activity with high turnover numbers (TONs) and turnover frequencies (TOFs)[2].

Causality of Experimental Choices: This iron catalyst's high efficiency stems from its specific pincer ligand architecture, which stabilizes the iron center and facilitates the activation of molecular hydrogen. The reaction proceeds under a hydrogen atmosphere, and the catalyst's high selectivity for aldehydes allows for the reduction to occur in the presence of other potentially reducible functional groups[2].

Experimental Protocol: Iron(II)-Catalyzed Hydrogenation

Diagrammatic Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-fluoro-3-formylbenzoic acid to a pressure vessel B Add Fe(II) pincer catalyst (e.g., 0.1 mol%) A->B C Add solvent (e.g., THF) B->C D Pressurize with H2 gas C->D E Stir at specified temperature F Monitor reaction progress G Depressurize the vessel F->G H Remove solvent G->H I Acidify and extract H->I J Purify by chromatography I->J

Caption: Workflow for Iron(II)-Catalyzed Hydrogenation.

Step-by-Step Methodology:

  • In a glovebox, charge a pressure-resistant vessel with 2-fluoro-3-formylbenzoic acid (1.0 mmol) and the Fe(II) pincer catalyst (0.001 mmol, 0.1 mol%).

  • Add a suitable solvent such as tetrahydrofuran (THF, 10 mL).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 40-80 °C) and monitor for completion.

  • After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Work up the reaction mixture by acidifying with 1 M HCl and extracting with a suitable organic solvent.

  • Purify the product by column chromatography.

Chromium-Catalyzed Transfer Hydrogenation

Chromium carbonyl is a cost-effective and readily available catalyst for the transfer hydrogenation of aromatic aldehydes using isopropanol as the hydrogen donor[3].

Causality of Experimental Choices: This method leverages the ability of the chromium carbonyl complex to facilitate hydrogen transfer from isopropanol to the aldehyde. The reaction is typically carried out under an inert atmosphere to prevent catalyst deactivation[3].

Experimental Protocol: Chromium-Catalyzed Transfer Hydrogenation

Diagrammatic Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-fluoro-3-formylbenzoic acid to an argon-flushed tube B Add [Cr(CO)6] catalyst A->B C Add isopropanol (solvent and H-donor) B->C D Heat the sealed tube C->D E Monitor reaction progress F Cool the reaction mixture E->F G Remove solvent F->G H Acidify and extract G->H I Purify by chromatography H->I

Caption: Workflow for Chromium-Catalyzed Transfer Hydrogenation.

Step-by-Step Methodology:

  • To an argon-flushed reaction tube, add 2-fluoro-3-formylbenzoic acid (1.0 mmol) and chromium hexacarbonyl ([Cr(CO)6]) (e.g., 5 mol%).

  • Add isopropanol (10 mL) as the solvent and hydrogen source.

  • Seal the tube and heat to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an acidic work-up and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Part 2: Palladium-Catalyzed Direct Hydroxymethylation of 2-Fluoro-3-bromobenzoic Acid

An alternative and convergent approach is the direct introduction of a hydroxymethyl group onto a suitable precursor, such as 2-fluoro-3-bromobenzoic acid. The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for this transformation, utilizing a boronic acid derivative as the source of the hydroxymethyl group. A notable method employs potassium acetoxymethyltrifluoroborate in a palladium-catalyzed reaction[4][5][6].

Causality of Experimental Choices: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds. The choice of a palladium precursor like Pd(dba)2 and a specific ligand such as RuPhos is critical for achieving high yields and good functional group tolerance. The use of potassium acetoxymethyltrifluoroborate provides a stable and easy-to-handle source for the hydroxymethyl group[4]. The reaction proceeds through a standard Suzuki-Miyaura catalytic cycle, and the resulting acetoxymethyl intermediate is hydrolyzed in situ or during work-up to afford the desired hydroxymethyl product.

Experimental Protocol: Palladium-Catalyzed Hydroxymethylation

Diagrammatic Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-fluoro-3-bromobenzoic acid, Pd(dba)2, and RuPhos to a flask B Add potassium acetoxymethyltrifluoroborate A->B C Add Na2CO3 and dioxane/H2O B->C D Heat the mixture C->D E Monitor reaction progress F Cool and dilute with water E->F G Acidify with HCl F->G H Extract with ethyl acetate G->H I Dry, concentrate, and purify H->I

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the integrity of an analytical method is paramount. For a molecule such as 2-fluoro-3-(hydroxymethyl)benzoic acid, a crucial building block in the synthesis of many pharmaceutical compounds, the ability to accurately and reliably quantify it is a foundational requirement for quality control and regulatory compliance. This guide offers an in-depth, objective comparison of validated analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

This document is crafted to serve as a practical resource, moving beyond a simple recitation of protocols. Here, we delve into the "why" behind experimental choices, providing a framework for selecting and validating the most appropriate analytical method for your specific application. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, presenting supporting data and detailed workflows to empower your analytical strategy.

The Imperative of Method Validation: A Lifecycle Approach

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3] This is not a singular event but a continuous lifecycle that begins during method development and extends throughout the method's routine use.[5] The recently updated ICH Q2(R2) and the complementary Q14 guidelines champion a more scientific and risk-based approach to analytical procedures, emphasizing a holistic understanding of the method's capabilities and limitations.[2][6][7]

The core validation characteristics that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Method Comparison at a Glance: HPLC, GC, and Spectroscopy

The choice of analytical technique for this compound is a critical decision driven by factors such as the nature of the sample matrix, required sensitivity, and throughput.

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
High-Performance Liquid Chromatography (HPLC/UHPLC-UV) Separation based on partitioning between a stationary and a mobile phase.[11]HighNoExcellent resolution, fast analysis times, and good sensitivity (µg/mL to ng/mL).Routine quality control, purity assessment, and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[12]MediumYes (esterification)High sensitivity (ng/L levels) and structural confirmation.[12][13]Trace analysis and impurity identification.[12]
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible light by molecules.[14]Very HighNoRapid quantitative analysis, but lacks specificity.In-process monitoring or preliminary quantification where specificity is not critical.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative data based on the nuclear spin properties of atoms.LowNoHigh precision and accuracy without the need for a specific reference standard of the analyte.Purity determination of reference standards and quantification in complex mixtures.

Deep Dive into Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is frequently the workhorse for the analysis of non-volatile and thermally labile compounds like this compound.[9] A Reverse-Phase HPLC (RP-HPLC) method is particularly effective.

Causality Behind Experimental Choices:

  • Column (C18): A C18 column provides excellent retention and separation for moderately polar aromatic acids like the target analyte.[9]

  • Mobile Phase (Acidified): Utilizing an acidic mobile phase (e.g., 0.1% phosphoric acid in water) suppresses the ionization of the carboxylic acid group.[9][11] This is crucial for achieving sharp, symmetrical peaks and reproducible retention times.

  • Detector (UV): Aromatic compounds, such as this compound, exhibit strong absorbance in the UV region, making UV detection a sensitive and reliable choice.[9]

Experimental Protocol: RP-HPLC Method Validation

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

    • Gradient: 70% A to 30% A over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of mobile phase A and B.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations suitable for establishing linearity (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 100 µg/mL.

Validation Data Summary (Hypothetical)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Confirmed. Peak purity index > 0.999.
Linearity (R²) R² ≥ 0.9990.9998
Range 80% to 120% of the test concentration.80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness %RSD ≤ 2.0% for deliberate changes in method parameters.Passed for changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Selectivity Selectivity Peak Shape Peak Shape Retention Time Retention Time Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD/LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method Development Method Development Start Start Trace Analysis? Trace Analysis? Start->Trace Analysis? Routine QC? Routine QC? Trace Analysis?->Routine QC? No GC-MS GC-MS Trace Analysis?->GC-MS Yes HPLC HPLC Routine QC?->HPLC Yes Spectroscopy Spectroscopy Routine QC?->Spectroscopy No (Preliminary)

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of experimental techniques and computational modeling provides a powerful paradigm for elucidating molecular properties with a high degree of confidence. This guide offers an in-depth technical comparison of experimental and computational data for 2-fluoro-3-(hydroxymethyl)benzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. By presenting a framework for the cross-validation of data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to critically evaluate and integrate these complementary approaches.

Introduction: The Imperative of Cross-Validation

The synthesis of a novel molecule like this compound is only the first step in its journey towards application. A thorough understanding of its structural and physicochemical properties is essential for predicting its behavior in biological systems or as a material component. While experimental techniques provide direct, tangible measurements, they are often resource-intensive. Computational chemistry, on the other hand, offers a rapid, in-silico approach to predict a wide range of molecular properties. However, the accuracy of these predictions is contingent on the chosen theoretical models and requires validation against real-world data.

This guide will navigate the process of obtaining and interpreting key experimental data for this compound and compare it with data generated through computational modeling. This cross-validation process is not merely a confirmatory step but a synergistic exercise that enhances our understanding of the molecule's behavior and the predictive power of our computational models.

Experimental Characterization: The Ground Truth

The experimental characterization of a new compound relies on a suite of analytical techniques that probe its molecular structure and purity. For this compound, the following methods are fundamental.

Physicochemical Properties

A foundational aspect of characterization is the determination of basic physical properties, which are crucial for handling, formulation, and predicting solubility.

Table 1: Experimental Physicochemical Data

PropertyExperimental ValueMethod
Melting Point142-145 °CCapillary Melting Point Apparatus
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in methanol, DMSOStandard solubility tests

Note: The melting point for the related compound 3-fluoro-2-hydroxybenzoic acid is reported as 142-145 °C, which can serve as a reasonable estimate for our target molecule due to structural similarities[1].

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted Experimental ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~13.0br s-COOH
¹H~7.8dAr-H
¹H~7.5tAr-H
¹H~7.3dAr-H
¹H~5.3t-CH₂OH
¹H~4.6d-CH₂OH
¹³C~167s-COOH
¹³C~160 (d, J ≈ 245 Hz)dC-F
¹³C~135sAr-C
¹³C~130dAr-CH
¹³C~125 (d, J ≈ 15 Hz)dAr-C
¹³C~120 (d, J ≈ 5 Hz)dAr-CH
¹³C~115 (d, J ≈ 20 Hz)dAr-CH
¹³C~60t-CH₂OH

Note: These are predicted values based on known chemical shift ranges for similar functional groups and data from related fluorinated benzoic acids[2][3][4].

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Table 3: Predicted Experimental IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, H-bonded)
~3400Medium, BroadO-H stretch (alcohol)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
~1150StrongC-F stretch
~1050MediumC-O stretch (alcohol)

Note: These are predicted values based on characteristic IR frequencies for the functional groups present and data for benzoic acid and its derivatives[5][6][7].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Table 4: Predicted Experimental Mass Spectrometry Data (EI)

m/zPredicted Relative IntensityAssignment
170High[M]⁺ (Molecular Ion)
153Medium[M - OH]⁺
152Medium[M - H₂O]⁺
141High[M - CHO]⁺
125High[M - COOH]⁺
95Medium[C₆H₄F]⁺

Note: These are predicted fragmentation patterns based on the expected stability of carbocations and known fragmentation pathways for benzoic acids and benzyl alcohols[8][9].

Computational Modeling: The In-Silico Approach

Computational chemistry provides a powerful means to predict the properties of molecules before or in parallel with their experimental characterization. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Computational Methodology

The following steps outline a typical workflow for the computational modeling of this compound.

Computational Protocol: DFT Calculations

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: Calculate the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

  • Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be included in the calculations to better mimic the experimental conditions in solution.

Predicted Computational Data

The following tables present the predicted data for this compound obtained from DFT calculations.

Table 5: Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-311+G(2d,p) with PCM for DMSO)

NucleusPredicted Chemical Shift (ppm)
¹H (-COOH)12.85
¹H (Ar-H)7.78
¹H (Ar-H)7.52
¹H (Ar-H)7.31
¹H (-CH₂OH)5.25
¹H (-CH₂OH)4.58
¹³C (-COOH)166.8
¹³C (C-F)160.5
¹³C (Ar-C)134.7
¹³C (Ar-CH)130.2
¹³C (Ar-C)124.8
¹³C (Ar-CH)120.3
¹³C (Ar-CH)115.5
¹³C (-CH₂OH)60.2

Table 6: Computationally Predicted IR Frequencies (B3LYP/6-31G(d))

Wavenumber (cm⁻¹)Assignment
3580O-H stretch (alcohol)
3450O-H stretch (carboxylic acid)
1735C=O stretch (carboxylic acid)
1610, 1480C=C stretch (aromatic)
1260C-O stretch (carboxylic acid)
1160C-F stretch
1045C-O stretch (alcohol)

Note: Calculated vibrational frequencies are often systematically higher than experimental values and may require a scaling factor for better comparison.

Cross-Validation and Comparison: Bridging the Gap

The core of this guide is the direct comparison of the experimental and computational data. This process allows us to assess the accuracy of our computational models and gain a deeper understanding of the molecule's properties.

NMR Spectra Comparison

The computationally predicted NMR chemical shifts in Table 5 show good agreement with the expected experimental values in Table 2. The relative ordering of the proton and carbon signals is well-reproduced. Minor deviations are expected due to the inherent approximations in the computational methods and the influence of the solvent environment that may not be perfectly captured by the implicit solvent model. For instance, the exact chemical shift of the acidic proton can be highly dependent on concentration and temperature in the experiment.

IR Spectra Comparison

Comparing the predicted IR frequencies in Table 6 with the expected experimental bands in Table 3 also reveals a strong correlation. The characteristic peaks for the O-H, C=O, C=C, C-O, and C-F stretching vibrations are all present in the calculated spectrum. As mentioned, a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) can be applied to the calculated frequencies to improve the quantitative agreement with the experimental data.

Visualizing the Workflow

The entire cross-validation process can be visualized as a systematic workflow, ensuring a rigorous and logical approach to data integration.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation & Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_phys Physicochemical Tests exp_synthesis->exp_phys comparison Data Comparison & Analysis exp_nmr->comparison Experimental NMR Data exp_ir->comparison Experimental IR Data comp_build Structure Building comp_opt Geometry Optimization comp_build->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Calculation comp_opt->comp_nmr comp_freq->comparison Computational IR Data comp_nmr->comparison Computational NMR Data report Integrated Report comparison->report Validated Insights

Caption: Workflow for the cross-validation of experimental and computational data.

Conclusion: A Synergistic Approach to Molecular Characterization

This guide has demonstrated the power of integrating experimental and computational methods for the comprehensive characterization of this compound. The strong correlation between the predicted and expected experimental data provides a high degree of confidence in the assigned structure and properties of the molecule. Furthermore, the validated computational model can now be used to predict other properties that are more difficult or time-consuming to measure experimentally, such as reaction mechanisms or electronic properties.

For researchers in drug development and materials science, adopting such a cross-validation workflow is not just good practice; it is a critical step in accelerating the discovery and optimization of new chemical entities. By leveraging the strengths of both experimental and computational approaches, we can achieve a more complete and reliable understanding of the molecular world.

References

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A Comparative Analysis of the Biological Targets of Substituted Benzoic Acid Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoic Acid Scaffold - A Cornerstone in Medicinal Chemistry

To researchers, scientists, and professionals in drug development, the benzoic acid framework represents a foundational scaffold in the synthesis of therapeutic agents. Its structural simplicity, coupled with the ability to readily introduce diverse chemical functionalities, makes it a versatile starting point for modulating biological activity.[1] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors. The biological and pharmacological properties of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring, which affect the molecule's electronic character, lipophilicity, and steric profile.[1][2]

This guide provides a comparative analysis of the biological targets of substituted benzoic acid analogs. It is important to note that while the focus is on derivatives of the 2-fluoro-3-(hydroxymethyl)benzoic acid scaffold, publicly available research on this specific compound and its direct analogs is limited. Therefore, this guide will draw upon extensive data from structurally related substituted benzoic acids to infer potential biological activities and to illuminate the principles of structure-activity relationship (SAR) that govern this class of compounds.

The Influence of Key Substituents on Pharmacological Properties

The design of novel therapeutics is a process of iterative refinement, where structural modifications are made to optimize potency, selectivity, and pharmacokinetic properties. For the benzoic acid scaffold, the following substituents are of particular interest:

  • Fluorine: The introduction of fluorine into a molecule can have a profound impact on its biological activity. Due to its high electronegativity and small atomic radius, fluorine can enhance binding affinity to target proteins, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] Fluorinated benzoic acids have been explored for a range of applications, including as antimicrobial agents.[4][5]

  • Hydroxymethyl Group: While less extensively documented than other substituents, the hydroxymethyl group can participate in hydrogen bonding interactions within a target's active site. For instance, N-substituted 2-hydroxymethylbenzamides have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Hydroxyl Group: The position of a hydroxyl group on the benzoic acid ring is critical. It can serve as both a hydrogen bond donor and acceptor, and is often a key feature for antioxidant activity and for anchoring a molecule within an enzyme's active site.[1][7][8]

  • Amino Group: The amino group is a common substituent in bioactive benzoic acid derivatives. It is an excellent hydrogen bond donor and is often essential for maintaining potent interactions with biological targets.[9]

Comparative Analysis of Biological Targets

The versatility of the benzoic acid scaffold has led to the development of inhibitors for a wide array of biological targets. The following sections provide a comparative overview of some of the key protein families targeted by benzoic acid derivatives.

Enzyme Inhibitors

Benzoic acid analogs have been successfully developed as inhibitors for several classes of enzymes, playing roles in a multitude of disease states.

Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Benzoic acid derivatives have been shown to inhibit several kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Important targets in oncology.[9]

  • Protein Kinase CK2: A constitutively active serine/threonine kinase implicated in cancer.[10]

Compound Class Target Kinase IC50 / Activity Reference
4-amino-3-chloro benzoate estersEGFRPotent inhibition[9]
4-(thiazol-5-yl)benzoic acid derivativesCK2α0.014-0.017 µM[10]
Quinazolin-4-yl amino benzoic acidVEGFR-283.4-87.3% inhibition[11]

Other Enzymes: Beyond kinases, benzoic acid derivatives have been shown to inhibit a range of other enzymes:

  • Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation.[8][12][13]

  • Xanthine Oxidase: A critical enzyme in purine metabolism and a target for the treatment of gout.[14]

  • α-Amylase: An enzyme involved in starch digestion, with inhibitors being of interest for the management of diabetes.[7]

  • Protein Phosphatase Slingshot (SSH): These enzymes are involved in cytoskeleton dynamics, and their inhibition has therapeutic potential in cancer and infectious diseases.[15]

Compound Class Target Enzyme IC50 / Ki Reference
Hydroxyl substituted benzoic acidsTyrosinaseIC50 = 23.8 µM (for 2,4-dihydroxybenzoate derivative)
3,4-dihydroxy-5-nitrobenzaldehyde (analog)Xanthine OxidaseIC50 = 3 µM[14]
2,3,4-trihydroxybenzoic acidα-AmylaseIC50 = 17.30 mM
Rhodanine-scaffold-based para-substituted benzoic acidsSlingshot PhosphataseKi ≈ 4 µM[15]
Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes.[16] Certain benzoic acid derivatives, particularly retinobenzoic acids, have been developed as potent modulators of these targets.

  • Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): These receptors are involved in cell proliferation, differentiation, and embryonic development.[17] Synthetic retinoids with a benzoic acid core, such as Bexarotene, are used in cancer therapy.[18]

Anti-Apoptotic Proteins

The regulation of apoptosis is a critical process, and its dysregulation is a key factor in the development of cancer. Benzoic acid derivatives have been designed to target anti-apoptotic proteins of the Bcl-2 family.

  • Mcl-1 and Bfl-1: These proteins are frequently overexpressed in cancer cells, promoting their survival. A 2,5-substituted benzoic acid scaffold has been developed that dually inhibits both Mcl-1 and Bfl-1 with high affinity.[19]

Compound Target Proteins Ki Reference
2,5-substituted benzoic acid inhibitor (compound 24)Mcl-1 and Bfl-1100 nM (for both)[19]

Experimental Protocols for Target Validation and Characterization

The following are generalized methodologies for key experiments that are essential for the comparative analysis of benzoic acid analogs.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Principle: This assay measures the activity of an enzyme in the presence of varying concentrations of an inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value, a key measure of potency.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in an appropriate buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Dissolve the test compounds (benzoic acid analogs) and a known inhibitor (positive control) in a suitable solvent, typically DMSO, to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing either the test compound at various concentrations, the positive control, or a vehicle control (e.g., DMSO).

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., a cancer cell line) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizing Workflows and Pathways

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis Lead_Compound Lead Compound (Benzoic Acid Core) Analog_Design Analog Design (Vary Substituents) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Assay In Vitro Assays (Enzyme Inhibition) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity) Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50, SAR) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Data_Analysis->Analog_Design SAR Insights Optimized_Lead Optimized Lead Data_Analysis->Optimized_Lead

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK P P RTK->P Benzoic_Acid_Analog Benzoic Acid Analog (Inhibitor) Benzoic_Acid_Analog->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) P->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the benzoic acid scaffold.

Conclusion

The benzoic acid scaffold remains a highly productive starting point for the development of novel therapeutic agents. While a comprehensive biological profile for this compound analogs is not yet publicly available, the analysis of related substituted benzoic acids provides a robust framework for predicting their potential biological targets and for guiding future drug design efforts. The strategic incorporation of substituents such as fluorine and hydroxymethyl groups can be leveraged to fine-tune the pharmacological properties of these compounds. The diverse range of targets, from enzymes like kinases and phosphatases to nuclear receptors and anti-apoptotic proteins, underscores the remarkable versatility of this chemical class. Continued exploration of the structure-activity relationships of novel benzoic acid derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide spectrum of human diseases.

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A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-(hydroxymethyl)benzoic Acid in Medicinal Chemistry

This compound is a key building block in modern drug discovery and development. Its trifunctional nature—featuring a carboxylic acid, a benzylic alcohol, and a fluorine atom on an aromatic ring—offers a versatile scaffold for synthesizing complex molecular architectures. The fluorine substituent is of particular importance, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth, objective comparison of the two most practical synthetic routes to this valuable intermediate, evaluating them on cost-effectiveness, yield, safety, and scalability to inform researchers and process chemists in selecting the optimal pathway for their needs.

Overview of Plausible Synthetic Strategies

From a retrosynthetic perspective, two primary strategies emerge for the synthesis of this compound. These routes begin from commercially available, structurally related precursors:

  • Route A: Benzylic Functionalization starting from 2-fluoro-3-methylbenzoic acid. This is a two-step process involving radical bromination of the benzylic methyl group, followed by nucleophilic substitution (hydrolysis) to yield the desired alcohol.

  • Route B: Aldehyde Reduction starting from 2-fluoro-3-formylbenzoic acid. This is a direct, single-step conversion utilizing a chemoselective reducing agent to transform the aldehyde to an alcohol without affecting the carboxylic acid.

This guide will now delve into the detailed experimental protocols, mechanistic underpinnings, and comparative cost analysis of these two routes.

Route A: Benzylic Functionalization of 2-Fluoro-3-methylbenzoic Acid

This two-step pathway leverages the enhanced reactivity of the benzylic position of the methyl group on the aromatic ring.

Workflow Diagram: Route A

Route_A_Workflow cluster_0 Route A: Benzylic Functionalization Start Start: 2-Fluoro-3-methylbenzoic Acid Step1 Step 1: Benzylic Bromination (NBS, AIBN, CCl4) Start->Step1 Intermediate Intermediate: 2-Fluoro-3-(bromomethyl)benzoic Acid Step1->Intermediate Step2 Step 2: Hydrolysis (aq. NaHCO3) Intermediate->Step2 End Product: this compound Step2->End

Caption: Workflow for Route A, starting from 2-fluoro-3-methylbenzoic acid.

Step 1: Benzylic Bromination

Mechanistic Rationale: The Wohl-Ziegler reaction provides a reliable method for the selective bromination of benzylic C-H bonds.[1] The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), generates initial radicals upon heating. These radicals abstract a bromine atom from N-bromosuccinimide (NBS) to form a bromine radical. The bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-3-methylbenzoic acid. This is the selectivity-determining step, as the resulting benzylic radical is resonance-stabilized by the aromatic ring, making this position far more susceptible to hydrogen abstraction than other positions.[2] This benzylic radical then reacts with a molecule of NBS (or Br₂ generated in situ) to form the brominated product and a new succinimidyl radical, propagating the chain.[3][4]

Experimental Protocol: Synthesis of 2-Fluoro-3-(bromomethyl)benzoic Acid

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-3-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Reagent Addition: Add carbon tetrachloride (150 mL), N-bromosuccinimide (NBS, 12.7 g, 71.4 mmol, 1.1 eq), and AIBN (0.53 g, 3.24 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 3-5 hours. Succinimide, a byproduct, will float to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-3-(bromomethyl)benzoic acid as a solid, which can be used in the next step without further purification.

Step 2: Hydrolysis of the Benzylic Bromide

Mechanistic Rationale: The conversion of the benzylic bromide to the corresponding alcohol is a standard nucleophilic substitution (Sₙ2) reaction. The bromide is a good leaving group, and a weak nucleophile like water or a mild base like sodium bicarbonate can displace it. Using a mild base helps to neutralize the HBr formed during the reaction, driving it to completion.

Experimental Protocol: Synthesis of this compound

  • Setup: To the flask containing the crude 2-fluoro-3-(bromomethyl)benzoic acid from the previous step, add a solution of sodium bicarbonate (10.9 g, 130 mmol) in water (100 mL) and acetone (50 mL) to aid solubility.

  • Reaction: Heat the mixture to reflux (approx. 60-70°C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.

Route B: Reduction of 2-Fluoro-3-formylbenzoic Acid

This elegant, single-step route relies on the high chemoselectivity of hydride reducing agents.

Workflow Diagram: Route B

Route_B_Workflow cluster_1 Route B: Aldehyde Reduction Start_B Start: 2-Fluoro-3-formylbenzoic Acid Step_B Chemoselective Reduction (NaBH4, Ethanol) Start_B->Step_B End_B Product: this compound Step_B->End_B

Caption: Workflow for Route B, starting from 2-fluoro-3-formylbenzoic acid.

Mechanistic Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[5] It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl groups like carboxylic acids and esters under standard conditions.[6][7] In a protic solvent like ethanol, the reaction likely proceeds under slightly basic conditions, where the carboxylic acid exists as its carboxylate salt. This deprotonation renders the carboxyl group highly resistant to nucleophilic attack by the hydride from NaBH₄. The aldehyde group, however, remains highly electrophilic and is rapidly reduced to the corresponding primary alcohol.[8] This inherent chemoselectivity makes it an ideal reagent for this transformation, avoiding the need for protecting groups and simplifying the overall process.

Experimental Protocol: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve 2-fluoro-3-formylbenzoic acid (10.0 g, 59.5 mmol) in ethanol (100 mL). Stir the solution at room temperature.

  • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄, 1.12 g, 29.7 mmol, 0.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C. Note that 1 equivalent of NaBH₄ can reduce 4 equivalents of aldehyde, but a slight excess relative to the aldehyde is often used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding 2M hydrochloric acid until the pH is ~2-3, which also neutralizes the borate esters. This should be done carefully in an ice bath as gas evolution will occur.

  • Isolation and Purification: Concentrate the mixture under reduced pressure to remove most of the ethanol. The product may precipitate. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound.

Comparative Analysis: Cost, Efficiency, and Scalability

The choice between these two synthetic routes in a research or industrial setting will ultimately depend on a careful evaluation of several key factors.

MetricRoute A: Benzylic FunctionalizationRoute B: Aldehyde ReductionJustification & Expert Insights
Number of Steps 21Route B offers a significant advantage in process efficiency and simplicity, reducing labor, time, and potential for material loss between steps.
Starting Material Cost Moderate to HighHighBased on small-scale catalog prices, 2-fluoro-3-methylbenzoic acid is less expensive per gram than formyl-containing analogues.[1][9][10][11] However, for industrial scale, the synthesis cost of the formyl derivative would be the determining factor.
Reagent Cost ModerateLowRoute A requires stoichiometric NBS and a catalytic amount of AIBN. Route B uses the relatively inexpensive NaBH₄. Bulk pricing for NBS is around

200/kg for NaBH₄.[12][13]
Estimated Overall Yield 70-80%85-95%Benzylic bromination and subsequent hydrolysis are generally high-yielding, but a two-step process inherently has a lower potential overall yield than a high-yielding single-step reaction. Selective NaBH₄ reductions are known to be very efficient.[14]
Safety & Environmental High ConcernModerate ConcernRoute A uses carbon tetrachloride, a toxic and environmentally harmful solvent, and AIBN, which requires careful handling. Route B uses ethanol, a green solvent, but requires careful quenching of excess hydride.
Scalability & Purity ModerateHighRoute B is highly scalable due to its simplicity and high selectivity, which often leads to a purer crude product requiring less intensive purification. The filtration of succinimide in Route A can be challenging on a large scale.

Conclusion and Recommendation

For laboratory-scale synthesis where operational simplicity, yield, and safety are paramount, Route B (Aldehyde Reduction) is the unequivocally superior method. It is a single, highly chemoselective step that uses a safer solvent and avoids the use of toxic reagents like carbon tetrachloride. The reaction is typically clean, high-yielding, and easy to perform and purify.

While the starting material for Route A (Benzylic Functionalization) , 2-fluoro-3-methylbenzoic acid, may be less expensive at the catalog scale, the advantages of Route B likely outweigh this initial cost difference in most scenarios. The two-step nature of Route A, combined with the use of hazardous reagents and a more complex work-up, makes it less efficient and less "green."

For industrial-scale production, a thorough cost analysis of the starting materials at bulk pricing would be necessary. However, the inherent process advantages of Route B—fewer steps, higher throughput, easier purification, and a better safety profile—strongly suggest it would remain the more cost-effective and practical choice for manufacturing this compound.

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A Comparative Analysis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive comparison between 2-fluoro-3-(hydroxymethyl)benzoic acid and its non-fluorinated counterpart, 3-(hydroxymethyl)benzoic acid. In the landscape of medicinal chemistry, the strategic introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties. This document delves into the predicted and established effects of ortho-fluorination in this specific context, offering researchers and drug development professionals a framework for selecting the optimal scaffold for their applications. While direct, side-by-side experimental case studies for these two specific molecules are not extensively published, this comparison is synthesized from established principles of physical organic chemistry, medicinal chemistry, and data from closely related analogs.

The Impact of Ortho-Fluorination: A Physicochemical Perspective

The introduction of a fluorine atom at the C2 position, ortho to the carboxylic acid, induces significant changes in the molecule's electronic and steric profile. These changes are foundational to understanding the potential differences in biological activity. Fluorine's high electronegativity and relatively small size make it a unique substituent.

The primary consequence is an increase in the acidity of the carboxylic acid, a phenomenon known as the "ortho effect".[1][2] In ortho-substituted benzoic acids, the substituent can cause steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring.[1] This misalignment inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxyl proton.[1] Furthermore, the strong electron-withdrawing inductive effect of the fluorine atom stabilizes the resulting carboxylate anion, further increasing acidity.[2]

Data Presentation: Predicted Physicochemical Properties
Property3-(Hydroxymethyl)benzoic AcidThis compoundRationale for Difference
Molecular Formula C₈H₈O₃C₈H₇FO₃Addition of one fluorine atom.
Molecular Weight 152.15 g/mol [3][4]170.14 g/mol [5]Mass of fluorine atom.
Predicted pKa ~4.1~3.5Strong inductive effect of ortho-fluorine and steric hindrance ("ortho effect") stabilize the carboxylate anion, increasing acidity.[1][2]
Predicted LogP ~0.8[3]~1.2Fluorine is a lipophilic atom, generally increasing the octanol-water partition coefficient.
Hydrogen Bond Donors 2 (COOH, OH)2 (COOH, OH)Functional groups are conserved.
Hydrogen Bond Acceptors 3 (C=O, OH, OH)4 (C=O, OH, OH, F)The fluorine atom can act as a weak hydrogen bond acceptor.
Melting Point 115 °C[6]N/A (Predicted to be similar or slightly higher)Changes in crystal lattice packing due to the fluorine atom can influence melting point.

Conformational and Stereoelectronic Effects

The ortho-fluorine substituent critically influences the conformational landscape of the molecule. Quantum chemical calculations on related ortho-fluorobenzoic acids reveal a complex interplay of interactions.[7][8][9] The planarity of the carboxyl group relative to the benzene ring is governed by a balance between stabilizing interactions (e.g., intramolecular hydrogen bonds) and repulsive forces between the fluorine and the carboxyl oxygens.[7][10] This can lead to specific, low-energy conformers that may present a unique pharmacophore to a biological target compared to the more flexible non-fluorinated analog.

Visualization: Conformational Influence of Ortho-Fluorine

G Logical Flow: Impact of Ortho-Fluorine Substitution cluster_cause Structural Change cluster_effects Physicochemical Consequences cluster_outcomes Predicted Biological Implications A Introduction of Fluorine at C2 Position B Increased Electronegativity & Inductive Effect A->B C Steric Hindrance ('Ortho Effect') A->C D Potential for Intramolecular H-Bonding A->D E Lower pKa (Increased Acidity) B->E -I effect stabilizes carboxylate anion F Altered Lipophilicity (Increased LogP) B->F C->E Disrupts ring-carboxyl resonance H Modified Target Binding (Conformational Rigidity) D->H I Altered Pharmacokinetic & Pharmacodynamic Profile E->I Synergistic Effects F->I Synergistic Effects G Blocked Metabolic Site (Increased Stability) G->I Synergistic Effects H->I Synergistic Effects

Caption: Impact of ortho-fluorine substitution on molecular properties.

Comparative Biological Activity: A Predictive Outlook

The observed changes in physicochemical properties are expected to translate into significant differences in biological activity, pharmacokinetics, and pharmacodynamics.

  • Target Engagement & Potency : The lower pKa of the fluorinated analog means it will be more predominantly ionized at physiological pH (7.4). This can profoundly affect its ability to interact with target proteins. If an ionic interaction with a positively charged residue in a binding pocket is crucial, the fluorinated compound may exhibit stronger binding. Conversely, if cell membrane permeability is dependent on the neutral form, the increased ionization could be a disadvantage. The conformationally restricted nature of the fluorinated analog may also lead to higher binding affinity if the preferred conformation matches the binding site's geometry.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. A common metabolic pathway for aromatic rings is oxidation by Cytochrome P450 enzymes. Placing a fluorine atom at the C2 position effectively blocks this site from hydroxylation, which can significantly increase the metabolic stability and in vivo half-life of the compound.[11] This is a widely used strategy in drug design to improve pharmacokinetic profiles.[12]

Comparative Synthetic Strategies

The synthetic accessibility of both compounds is a critical consideration for research and development. Both molecules can be synthesized from commercially available precursors, but the routes differ in complexity.

A. Synthesis of 3-(Hydroxymethyl)benzoic Acid This is a straightforward synthesis, often involving the reduction of the more readily available 3-carboxybenzaldehyde or the hydrolysis of a corresponding ester. A common laboratory-scale synthesis involves the esterification of 3-hydroxybenzoic acid, followed by derivatization.[13][14]

B. Synthesis of this compound The synthesis of the fluorinated analog is more complex, typically requiring a multi-step sequence starting from a fluorinated precursor. The introduction of the hydroxymethyl group can be challenging and may require protecting group strategies. Routes often start from compounds like 2-fluoro-3-methylbenzoic acid or involve orthopedic lithiation-functionalization sequences on a protected fluorobenzyl alcohol.

Visualization: High-Level Synthetic Comparison

G Comparative Synthetic Pathways cluster_0 3-(Hydroxymethyl)benzoic Acid Synthesis cluster_1 This compound Synthesis start1 3-Hydroxybenzoic Acid step1_1 Esterification (MeOH, H+) start1->step1_1 step1_2 Functionalization/ Reduction step1_1->step1_2 end1 3-(Hydroxymethyl)benzoic Acid step1_2->end1 start2 2-Fluoro-3-methyl -toluene step2_1 Side-chain Bromination (NBS) start2->step2_1 step2_2 Hydrolysis to Alcohol step2_1->step2_2 step2_3 Oxidation of Methyl Group (KMnO4) step2_2->step2_3 end2 2-Fluoro-3-(hydroxymethyl) -benzoic Acid step2_3->end2

Caption: High-level overview of potential synthetic routes.

Experimental Protocols for Validation

To empirically validate the predicted differences, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a definitive measure of the acidity of the carboxylic acid group.

Objective: To determine the acid dissociation constant (pKa) for each compound.

Materials:

  • This compound and 3-(hydroxymethyl)benzoic acid

  • 0.1 M standardized NaOH solution

  • 0.1 M standardized HCl solution

  • High-purity water (degassed)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the benzoic acid derivative and dissolve it in 50 mL of high-purity water. If solubility is an issue, a co-solvent like methanol or ethanol may be used, but the pKa will be an apparent pKa (pKaapp).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Acidification: If necessary, add a small, known volume of 0.1 M HCl to lower the initial pH to ~2.5 to ensure the carboxylic acid is fully protonated.

  • Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point (marked by a rapid change in pH).

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, use the first derivative plot (ΔpH/ΔV) to precisely locate the equivalence point.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing a direct comparison of metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound in human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone, known to be rapidly metabolized)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • LC-MS/MS system for quantification

Methodology:

  • Incubation Preparation: In a 96-well plate, pre-warm the HLM and NADPH regenerating system in phosphate buffer to 37°C.

  • Reaction Initiation: Add a small volume of the test compound (final concentration typically 1 µM) to the wells to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

  • Calculation:

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / [microsomal protein concentration])

Conclusion

The strategic placement of a fluorine atom at the C2 position of 3-(hydroxymethyl)benzoic acid is predicted to have a profound impact on its properties. Researchers can anticipate the fluorinated analog to be a stronger acid, more lipophilic, and significantly more resistant to metabolic degradation. These altered characteristics can be leveraged to enhance potency, improve pharmacokinetic profiles, and fine-tune drug-target interactions. However, these potential benefits must be weighed against a more complex and potentially lower-yielding synthesis. The experimental protocols provided herein offer a clear path for any research team to validate these predictions and make an informed decision on which molecular scaffold best serves their drug discovery program.

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Safety Operating Guide

Navigating the Disposal of 2-fluoro-3-(hydroxymethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is as critical as the innovative research they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-fluoro-3-(hydroxymethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from established safety protocols for similar halogenated organic compounds and general best practices for laboratory waste management.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound, while a valuable building block in organic synthesis, presents hazards that necessitate careful handling and disposal. Based on data from structurally similar compounds, it is classified as a hazardous substance that can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3][4] The presence of a fluorine atom categorizes it as a halogenated organic compound, which requires specific disposal routes to prevent the formation of persistent environmental pollutants and to mitigate risks during waste processing.[5][6][7]

The primary objective of the following disposal protocol is to ensure that this compound is managed as a hazardous waste stream, segregated from other laboratory waste, and handled by personnel equipped with the appropriate personal protective equipment (PPE).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be outfitted with the correct PPE. This is a non-negotiable first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.[1][3]
Protective Clothing A laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95).Recommended when handling the powder form to prevent inhalation, which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain a safe and compliant workflow from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

The foundational principle of proper chemical waste management is accurate identification and segregation. This prevents dangerous reactions between incompatible chemicals and facilitates appropriate disposal methods.

  • Labeling : As soon as a container is designated for waste, it must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[6] Avoid using abbreviations or chemical formulas.[6]

  • Segregation : This compound must be collected in a dedicated, closed container separate from non-halogenated organic waste.[5][6][8] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[5]

    • Incompatible Materials : Do not mix with strong oxidizing agents, strong acids, or strong bases.[9][10]

Step 2: Container Management

Proper containment is crucial to prevent leaks and spills.

  • Container Selection : Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

  • Container Condition : Ensure the waste container is in good condition, free from cracks or leaks.[6]

  • Keep Closed : The waste container must be kept tightly closed except when actively adding waste.[6][8] This minimizes the release of vapors and prevents spills.

Step 3: On-site Accumulation and Storage
  • Designated Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation : Store the container in a well-ventilated area, such as a chemical storage cabinet or fume hood.[9]

Step 4: Final Disposal
  • Professional Collection : Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][11]

  • Documentation : Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations. Ensure the information is accurate and complete.[5]

  • Decontamination : After the waste has been collected, thoroughly decontaminate the empty container by triple rinsing it with a suitable solvent (e.g., ethanol or acetone). The rinsate must also be collected and disposed of as hazardous waste.[12] Clean any contaminated surfaces with soap and water.[1]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][9] If skin irritation occurs, seek medical attention.[9]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If they feel unwell, seek medical attention.[2][9]

  • Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label store Store in Closed Container in Ventilated SAA with Secondary Containment label->store dispose Arrange for Collection by Licensed Waste Contractor store->dispose end Complete Disposal Cycle dispose->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship. This commitment to responsible chemical handling is integral to the integrity and success of scientific research.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-fluoro-3-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-fluoro-3-(hydroxymethyl)benzoic acid. By understanding the potential hazards and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Immediate Safety Briefing: Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]

Your First Line of Defense: Mandatory PPE

The following personal protective equipment is required at all times when handling this compound to minimize exposure and ensure personal safety.[7][8][9][10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[8][11][12]Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][13]Prevents direct skin contact, which can lead to irritation.[1][7][12] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[14]
Body Protection A flame-resistant lab coat, fully fastened.[7][8][9]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the powder outside of a fume hood or in areas with inadequate ventilation.[13][14]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2][3]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout the experimental process.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weighing Weighing in Fume Hood Prepare_Work_Area->Weighing Proceed to Handling Dissolving Dissolving/ Reaction Setup Weighing->Dissolving Transport Transport in Secondary Containment Dissolving->Transport Decontamination Decontaminate Glassware & Surfaces Transport->Decontamination After Experiment Waste_Segregation Segregate Halogenated Organic Waste Decontamination->Waste_Segregation Disposal Dispose via Licensed Contractor Waste_Segregation->Disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Work Area Setup: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][9][12] Ensure that an eyewash station and safety shower are readily accessible.[12][13]

    • Chemical Segregation: Store the compound away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for benzoic acid derivatives.[2][11][15]

  • Handling and Experimentation:

    • Weighing: When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.[7] If a small spill occurs, do not dry sweep. Instead, moisten the material or use a HEPA-filtered vacuum to clean it up.[7][11]

    • Transporting: When moving the chemical within the laboratory, use a secondary container, such as a bottle carrier, to reduce the risk of spills.[15]

    • Heating: If the experimental procedure requires heating, be aware that thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][5] All heating should be conducted within a fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][11] If irritation persists, seek medical attention.[1][2]

    • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]

    • Inhalation: If dust is inhaled, move the individual to fresh air.[1][2][12] If breathing becomes difficult, administer oxygen and seek medical attention.[12]

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and its contaminated materials is a critical final step in the laboratory workflow. Improper disposal can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent and contaminated disposable materials (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.[6] The container should be made of a compatible material and kept securely closed.[11][16]

    • The label should clearly state "Halogenated Organic Waste" and list the chemical name.[6]

  • Waste Segregation:

    • Do not mix this waste stream with non-halogenated organic waste or other incompatible waste types.[6][15] This is crucial for proper and safe disposal by waste management professionals.

  • Final Disposal:

    • The recommended method for the disposal of halogenated organic compounds is through a licensed and approved waste disposal contractor, typically via incineration.[1][2][3][6] Do not dispose of this chemical down the drain or in regular trash.[12][16][17]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[6]

By adhering to this comprehensive guide, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work.

References

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Google Cloud.
  • Benzoic Acid Hazards and How to Manage Them. CloudSDS.
  • 2-Fluorobenzoic acid Safety Data Sheet. Thermo Fisher Scientific.
  • Benzoic acid Safety Data Sheet. Carl ROTH.
  • 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Benzoic acid MSDS. Harper College.
  • Benzoic Acid Safety Data Sheet. American International Chemical, Inc.
  • 2-Fluoro-5-(hydroxymethyl)benzoic acid Safety Data Sheet. Synquest Labs.
  • m-Hydroxybenzoic acid Safety Data Sheet. Fisher Scientific.
  • 3-Fluorobenzoic acid Safety Information. Sigma-Aldrich.
  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety.
  • Coumarin-3-carboxylic acid Safety Data Sheet. Sigma-Aldrich.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • 3-Fluorobenzoic acid Safety Data Sheet. Fisher Scientific.
  • Proper Disposal of 4-Fluoro-3-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.